Product packaging for 3-Chloro-1-nitrobut-2-ene(Cat. No.:CAS No. 90817-28-0)

3-Chloro-1-nitrobut-2-ene

Cat. No.: B15428831
CAS No.: 90817-28-0
M. Wt: 135.55 g/mol
InChI Key: RXIUWPLCIXBLEH-UHFFFAOYSA-N
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Description

3-Chloro-1-nitrobut-2-ene is a chemical building block of interest in organic synthesis and medicinal chemistry research. Its structure, featuring both a chloro and a nitro group on a conjugated alkene, makes it a potential candidate for developing novel molecular architectures. Compounds with nitroalkene segments are valuable intermediates in cycloaddition reactions, which are universal strategies for preparing five-membered heterocycles . Specifically, research into nitro-substituted structures is crucial for synthesizing key molecular segments like isoxazole rings and their hydrogenated analogs (isoxazolines and isoxazolidines), which are found in many important bioactive structures . The presence of the nitro group opens a wide spectrum of potential further functionalization, making it a stimulating subject for research on new synthetic protocols . This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6ClNO2 B15428831 3-Chloro-1-nitrobut-2-ene CAS No. 90817-28-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90817-28-0

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

IUPAC Name

3-chloro-1-nitrobut-2-ene

InChI

InChI=1S/C4H6ClNO2/c1-4(5)2-3-6(7)8/h2H,3H2,1H3

InChI Key

RXIUWPLCIXBLEH-UHFFFAOYSA-N

Canonical SMILES

CC(=CC[N+](=O)[O-])Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloro-1-nitrobut-2-ene and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties and expected reactivity of 3-Chloro-1-nitrobut-2-ene. Due to the limited availability of specific experimental data for this compound, this document focuses on the reported data for its isomer, 1-Chloro-3-nitro-2-butene, and provides a theoretical framework for the reactivity of the target compound based on established principles of organic chemistry. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development by summarizing key data and outlining potential synthetic applications.

Introduction

Nitroalkenes are versatile building blocks in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various nucleophilic addition reactions. The presence of a chlorine atom in the structure of this compound introduces additional reactive sites, making it a potentially valuable intermediate for the synthesis of complex organic molecules. This guide summarizes the available physicochemical data for its isomer, (Z)-1-chloro-3-nitrobut-2-ene, and explores the expected reactivity of this compound based on the functional groups present.

Chemical Properties

PropertyValueReference
Molecular Formula C4H6ClNO2[1]
Molecular Weight 135.548 g/mol [1]
Boiling Point 223.3 °C[1]
Density 1.208 g/cm³[1]
Refractive Index 1.471[1]
Flash Point 88.8 °C[1]

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could not be located in the reviewed literature. For researchers aiming to synthesize and characterize this compound, standard spectroscopic techniques would be essential for structural confirmation and differentiation from its isomers.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three key functional groups: the nitro group, the carbon-carbon double bond, and the chloroalkene moiety.

Reactivity of the α,β-Unsaturated Nitroalkene System

The carbon-carbon double bond in this compound is expected to be highly electrophilic due to the strong electron-withdrawing effect of the conjugated nitro group. This makes the molecule susceptible to a variety of nucleophilic addition reactions.

  • Michael Addition: A wide range of nucleophiles can undergo Michael addition to the β-carbon of the nitroalkene. This is a powerful method for carbon-carbon and carbon-heteroatom bond formation.

  • [3+2] Cycloaddition: Nitroalkenes can participate as dipolarophiles in [3+2] cycloaddition reactions with various dipoles, such as nitrile oxides, to form five-membered heterocyclic rings. For instance, the reaction of 3,3,3-trichloro-1-nitroprop-1-ene with nitrile N-oxides has been studied, providing a precedent for this type of reactivity.[2]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a key transformation in the synthesis of biologically active compounds. Various reducing agents can be employed for this purpose. The presence of the nitro group is known to be crucial for the biological activity of many compounds.[3][4]

Reactivity of the Vinyl Chloride Moiety

The chlorine atom attached to the double bond is generally unreactive towards nucleophilic substitution under standard SN2 conditions. Vinylic halides are known to be resistant to such reactions. However, under specific conditions, such as with strong bases or in the presence of a catalyst, elimination or substitution reactions may occur.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not available in the reviewed literature. However, general methods for the synthesis of related α,β-unsaturated nitroalkenes and their subsequent reactions are well-established.

General Synthesis of α,β-Unsaturated Nitroalkenes (Theoretical)

A common method for the synthesis of α,β-unsaturated nitroalkenes is the Henry reaction (nitroaldol reaction), followed by dehydration. This involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. For the synthesis of this compound, a plausible, though unconfirmed, synthetic route could involve the condensation of chloroacetone with nitromethane, followed by dehydration of the resulting nitroalcohol.

General Protocol for Michael Addition to a Nitroalkene (Theoretical)

The following is a generalized protocol for the Michael addition of a nucleophile to an α,β-unsaturated nitroalkene, which could be adapted for this compound.

  • Reaction Setup: To a solution of the α,β-unsaturated nitroalkene in a suitable solvent (e.g., THF, ethanol, or a mixture), add the nucleophile.

  • Catalyst: Depending on the nucleophile, a catalytic amount of a base (e.g., triethylamine, DBU) or an acid may be required.

  • Reaction Conditions: The reaction is typically stirred at room temperature, but heating may be necessary for less reactive nucleophiles.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is quenched with a suitable reagent (e.g., water, saturated ammonium chloride solution). The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.

Logical Relationships and Workflows

The following diagrams illustrate the general reactivity patterns and a theoretical synthetic workflow for this compound.

G cluster_reactivity General Reactivity of this compound cluster_nitroalkene Reactions at the Nitroalkene Moiety cluster_vinyl_chloride Reactions at the Vinyl Chloride Moiety Start This compound Michael_Addition Michael Addition (Nucleophiles) Start->Michael_Addition Nu- Cycloaddition [3+2] Cycloaddition (e.g., Nitrile Oxides) Start->Cycloaddition Dipole Reduction Nitro Group Reduction (e.g., H2/Pd-C) Start->Reduction [H] Substitution_Elimination Substitution/Elimination (Specific Conditions) Start->Substitution_Elimination Base/Catalyst

Caption: General reactivity pathways of this compound.

G cluster_workflow Theoretical Synthetic Workflow Start Chloroacetone + Nitromethane Step1 Henry Reaction (Base Catalyst) Start->Step1 Intermediate Nitroaldol Adduct Step1->Intermediate Step2 Dehydration Intermediate->Step2 Product This compound Step2->Product

Caption: A plausible, though unconfirmed, synthetic route to this compound.

Conclusion

While specific experimental data for this compound is scarce, its chemical properties can be inferred from its isomer, 1-Chloro-3-nitro-2-butene, and its reactivity can be predicted based on the well-established chemistry of α,β-unsaturated nitroalkenes and vinyl chlorides. The presence of multiple reactive sites makes this compound a potentially valuable, yet underexplored, building block in organic synthesis. Further research is warranted to fully elucidate its properties, develop efficient synthetic methods, and explore its applications in the synthesis of novel compounds with potential biological activity. This guide serves as a foundational resource to stimulate and support such future investigations.

References

Spectroscopic Analysis of 3-Chloro-1-nitrobut-2-ene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of 3-Chloro-1-nitrobut-2-ene, a compound of interest in synthetic chemistry and drug discovery. A comprehensive search of publicly available spectroscopic databases reveals a notable scarcity of experimental data for this specific molecule. This document summarizes the current landscape, provides predicted spectroscopic data based on analogous compounds, and outlines the standard methodologies for acquiring definitive NMR, IR, and MS spectra. While experimental data for the requested compound is not available, data for the closely related isomer, 1-Chloro-3-nitrobut-2-ene, is presented as a comparative reference.

Introduction

This compound is a halogenated nitroalkene, a class of compounds known for their utility as versatile synthetic intermediates. The presence of multiple reactive functional groups—a chloro group, a nitro group, and a carbon-carbon double bond—makes it a valuable precursor for the synthesis of complex organic molecules. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring purity and facilitating the interpretation of reaction outcomes.

However, an extensive search of chemical databases and scientific literature did not yield experimentally-derived NMR, IR, or MS data for this compound. This suggests that the compound may be novel, not yet fully characterized, or that its characterization data has not been publicly disseminated.

Spectroscopic Data of Isomer: 1-Chloro-3-nitrobut-2-ene

While data for this compound is unavailable, spectroscopic information for its isomer, (2E)-1-Chloro-3-nitro-2-butene , is accessible and can serve as a useful, albeit distinct, reference point. It is crucial to emphasize that the spectral features of these two isomers will differ due to the different placement of the substituents.

Table 1: Physicochemical Properties of (2E)-1-Chloro-3-nitro-2-butene [1]

PropertyValue
Molecular FormulaC4H6ClNO2
Molar Mass135.548 g/mol
Density1.208 g/cm³
Boiling Point223.3 °C
Flash Point88.8 °C
Refractive Index1.471

Predicted Spectroscopic Data for this compound

In the absence of experimental data, computational methods and analysis of similar structures can provide predicted spectral characteristics.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the butene chain. The chemical shifts will be influenced by the electronegativity of the chlorine and nitro groups.

  • -CH₃ group: A doublet in the region of 1.7-2.0 ppm.

  • -CH= group (adjacent to Cl): A multiplet in the region of 5.8-6.2 ppm.

  • -CH= group (adjacent to nitro group): A multiplet in the region of 7.0-7.5 ppm.

  • -CH₂NO₂ group: A doublet in the region of 4.5-5.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework.

  • -CH₃ carbon: A signal in the range of 15-25 ppm.

  • C-Cl carbon: A signal in the range of 120-130 ppm.

  • C=C carbon (adjacent to nitro group): A signal in the range of 140-150 ppm.

  • -CH₂NO₂ carbon: A signal in the range of 70-80 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=C stretch: A weak to medium band around 1640-1680 cm⁻¹.

  • N-O asymmetric stretch (nitro group): A strong band around 1520-1560 cm⁻¹.

  • N-O symmetric stretch (nitro group): A strong band around 1340-1380 cm⁻¹.

  • C-Cl stretch: A band in the region of 600-800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (135.0 for ³⁵Cl and 137.0 for ³⁷Cl, with an approximate 3:1 ratio).

  • Fragmentation: Loss of the nitro group (-NO₂, 46 amu) and the chlorine atom (-Cl, 35/37 amu) are expected to be prominent fragmentation pathways.

Experimental Protocols for Spectroscopic Analysis

To obtain definitive spectroscopic data for this compound, the following standard experimental methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for both liquid and solid samples with minimal sample preparation.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or through a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation from any impurities.

  • Ionization Method: Electron Ionization (EI) is a common method for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for less volatile or more fragile molecules to preserve the molecular ion.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a new or uncharacterized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Data_Archiving Data Archiving and Reporting Structure_Validation->Data_Archiving

Spectroscopic Analysis Workflow

Conclusion

While definitive, experimentally-derived spectroscopic data for this compound is not currently available in the public domain, this guide provides a framework for its potential characterization. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a starting point for researchers aiming to synthesize and characterize this compound. The provided workflow illustrates the systematic approach required for accurate structure elucidation and data reporting. The spectroscopic data of the isomer, 1-Chloro-3-nitrobut-2-ene, is included as a valuable comparative reference, highlighting the importance of precise isomer identification. Researchers who successfully synthesize and characterize this compound are encouraged to publish their findings to enrich the collective knowledge base of chemical science.

References

Stability and Storage Conditions for 3-Chloro-1-nitrobut-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-1-nitrobut-2-ene. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines a robust framework for a stability testing program based on internationally recognized guidelines. It also details general handling precautions and proposes methodologies for identifying potential degradation products.

Summary of Known Stability and Storage Information

Based on available Safety Data Sheets (SDS), this compound is considered chemically stable under standard ambient conditions (room temperature).[1][2] However, proactive measures for storage and handling are essential to maintain its integrity and ensure safety.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationSource
Temperature Store in a cool, dry place. Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4][2][3][4]
Atmosphere Keep container tightly closed in a dry and well-ventilated place.[1][2][3][4][1][2][3][4]
Container Use a tightly closed container.[1][2][3][4][1][2][3][4]
Incompatible Materials Avoid strong oxidizing agents and strong bases.[3][3]
Handling Wear protective gloves, clothing, eye, and face protection. Wash skin thoroughly after handling. Use only in a well-ventilated area.[1][3][1][3]

Proposed Experimental Protocols for Stability Testing

To establish a comprehensive stability profile for this compound, a series of forced degradation studies should be conducted. These studies are designed to identify potential degradation pathways and the intrinsic stability of the molecule. The following protocols are based on the principles outlined in the ICH and OECD guidelines.[2][4]

Thermal Stability (Stress Testing)

This study evaluates the effect of temperature on the degradation of the compound.

Methodology:

  • Sample Preparation: Accurately weigh samples of this compound into suitable, sealed containers (e.g., amber glass vials).

  • Exposure Conditions: Place the samples in controlled temperature chambers at elevated temperatures (e.g., 40°C, 60°C, and 80°C). Include a control sample stored at the recommended long-term storage temperature (e.g., 2-8°C or room temperature).

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the samples for the remaining concentration of this compound and the formation of any degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Determine the degradation rate constant and half-life at each temperature. This can be used to estimate the shelf-life at the recommended storage temperature using the Arrhenius equation.

A study on the structurally similar compound, 3-chlorobut-1-ene, showed that its thermal decomposition in the gas phase between 320-380°C is a homogeneous, first-order reaction involving the unimolecular elimination of hydrogen chloride.[5] While the conditions are extreme, it suggests a potential degradation pathway for this compound.

Table 2: Example Data for Thermal Stability of an Analogous Compound (3-chlorobut-1-ene)

Temperature (°C)Rate Constant (s⁻¹)Half-life (s)
3202.20 x 10⁻⁵3.15 x 10⁴
3501.89 x 10⁻⁴3.67 x 10³
3801.34 x 10⁻³5.17 x 10²

This data is for the analogous compound 3-chlorobut-1-ene and is for illustrative purposes only.[5]

Photostability

This study assesses the impact of light exposure on the stability of the compound, following the principles of ICH Q1B and OECD guidelines.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) and place them in photostable, transparent containers. Prepare a dark control sample wrapped in aluminum foil.

  • Exposure Conditions: Expose the samples to a light source that provides a combination of UV and visible light, as specified in ICH Q1B (e.g., a xenon lamp or a metal halide lamp). The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

  • Time Points: Withdraw samples at appropriate intervals.

  • Analysis: Analyze the samples and the dark control for the concentration of this compound and the formation of degradation products by HPLC.

  • Data Evaluation: Compare the results from the light-exposed samples with those from the dark control to determine the extent of photodegradation.

Hydrolytic Stability

This study evaluates the stability of the compound in aqueous solutions at different pH values, based on OECD Guideline 111.[1][2][3][6][7]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in sterile aqueous buffers at different pH levels relevant to environmental and physiological conditions (e.g., pH 4, 7, and 9).[1][3][6][7] The concentration should not exceed half of the compound's water solubility.[2][7]

  • Exposure Conditions: Incubate the buffered solutions at a constant temperature (e.g., 25°C or 50°C) in the dark.[3][7]

  • Time Points: Collect samples at various time points until significant degradation is observed or for a maximum of 30 days.[3][7]

  • Analysis: Determine the concentration of this compound and any hydrolysis products at each time point using a suitable analytical method.

  • Data Evaluation: Calculate the rate of hydrolysis and the half-life of the compound at each pH.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of a stability study and the factors influencing the stability of this compound.

Stability_Factors cluster_factors Environmental Factors cluster_compound Compound Integrity Temperature Temperature Degradation Degradation Products Temperature->Degradation Thermal Degradation Light Light Light->Degradation Photodegradation Humidity Humidity Humidity->Degradation Hydrolysis pH pH pH->Degradation Hydrolysis Compound This compound Compound->Degradation influences

Caption: Factors influencing the stability of this compound.

Stability_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Parameters Define Stability Parameters (Temp, Light, Humidity, pH) Select_Method Select Stability-Indicating Analytical Method (e.g., HPLC) Define_Parameters->Select_Method Prepare_Samples Prepare Samples and Controls Select_Method->Prepare_Samples Stress_Testing Conduct Forced Degradation Studies (Thermal, Photo, Hydrolytic) Prepare_Samples->Stress_Testing Time_Points Collect Samples at Predefined Time Points Stress_Testing->Time_Points Analyze_Samples Analyze Samples for Purity and Degradants Time_Points->Analyze_Samples Data_Analysis Analyze Data (Kinetics, Half-life) Analyze_Samples->Data_Analysis Identify_Degradants Identify Degradation Products (MS, NMR) Data_Analysis->Identify_Degradants Report Generate Stability Report and Define Storage Conditions Identify_Degradants->Report

Caption: Experimental workflow for a comprehensive stability study.

Identification of Potential Degradation Products

A crucial part of stability testing is the identification and characterization of significant degradation products. A multi-analytical approach is often necessary for structural elucidation.

Table 3: Analytical Techniques for Degradation Product Identification

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the parent compound and degradation products.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation patterns of degradation products, often coupled with HPLC (LC-MS).[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for the definitive identification of degradation products.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for the analysis of volatile degradation products.[9]

Conclusion

While this compound is reported to be stable under standard ambient conditions, a thorough understanding of its stability profile under various stress conditions is crucial for its safe handling, storage, and application in research and development. The experimental protocols and frameworks provided in this guide offer a comprehensive approach to systematically evaluate the stability of this compound and to establish appropriate storage and handling procedures to ensure its quality and integrity over time.

References

Regioselectivity in Reactions of 3-Chloro-1-nitrobut-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1-nitrobut-2-ene is a versatile bifunctional compound possessing two electrophilic centers susceptible to nucleophilic attack. The presence of both an allylic chloride and a nitro-activated double bond introduces a fascinating regioselectivity challenge in its reactions with nucleophiles. This technical guide provides an in-depth analysis of the factors governing the regioselectivity of these reactions, with a focus on the competition between direct nucleophilic substitution (SN2) and conjugate addition-elimination (SN2') pathways. Understanding and controlling this regioselectivity is paramount for the strategic incorporation of the nitrobutenyl moiety into complex molecules, a common objective in medicinal chemistry and materials science. This document summarizes the theoretical principles, discusses the influence of various reaction parameters, and provides hypothetical experimental protocols based on analogous systems.

Introduction: The Ambident Electrophilicity of this compound

This compound presents nucleophiles with two potential sites of attack: the carbon atom bearing the chlorine (C1), leading to a direct SN2 substitution, and the carbon atom β to the nitro group (C3), which can initiate an SN2' (or conjugate addition-elimination) pathway. The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the molecule, activating the double bond for nucleophilic attack and affecting the lability of the allylic chloride.

The competition between these two pathways is dictated by a delicate interplay of several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the presence of catalysts. A thorough understanding of these factors is crucial for predicting and controlling the reaction outcome.

Theoretical Framework: SN2 versus SN2' Pathways

The two primary mechanistic pathways for the reaction of nucleophiles with this compound are the direct SN2 displacement and the SN2' allylic rearrangement.

The SN2 Pathway (Direct Substitution)

In the SN2 pathway, the nucleophile directly attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion in a single concerted step. This results in the formation of a product where the nucleophile is attached to the same carbon that was initially bonded to the chlorine.

The SN2' Pathway (Allylic Rearrangement)

The SN2' pathway involves the nucleophilic attack at the γ-position (C3) relative to the leaving group. This attack is facilitated by the electron-withdrawing nitro group, which polarizes the double bond. The reaction proceeds through a concerted mechanism where the nucleophile attacks the double bond, leading to a shift of the double bond and the expulsion of the chloride ion from the α-position (C1). This results in a rearranged product where the nucleophile is attached to the C3 carbon.

Factors Influencing Regioselectivity

The regiochemical outcome of the reaction is a sensitive function of the reaction conditions. By carefully selecting these conditions, it is possible to favor one pathway over the other.

Nature of the Nucleophile
  • Hard vs. Soft Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, the C1 carbon, being a saturated carbon atom, is a relatively hard electrophilic center, while the C3 carbon, part of a polarizable π-system, is a softer electrophilic center.

    • Hard nucleophiles (e.g., RO⁻, RNH₂) tend to favor attack at the harder C1 center, promoting the SN2 pathway.

    • Soft nucleophiles (e.g., RS⁻, R₃P, I⁻) are more likely to attack the softer C3 center, favoring the SN2' pathway.

  • Steric Hindrance: Bulky nucleophiles may face steric hindrance when attacking the more substituted C1 position, thus favoring the less hindered C3 position and promoting the SN2' pathway.

Solvent Effects

The polarity and protic/aprotic nature of the solvent play a crucial role in stabilizing the transition states of the competing pathways.

  • Polar Protic Solvents (e.g., ethanol, water): These solvents can solvate both the nucleophile and the leaving group. They can stabilize the developing negative charge on the leaving group in both pathways. However, they can also solvate the nucleophile, reducing its nucleophilicity. The effect on regioselectivity can be complex and substrate-dependent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are effective at solvating cations but not anions. This leaves the nucleophile "naked" and highly reactive. In many cases, the use of polar aprotic solvents with strong, soft nucleophiles can favor the SN2' pathway.[1]

Temperature

In general, higher reaction temperatures can favor the thermodynamically more stable product. The relative thermodynamic stabilities of the SN2 and SN2' products would need to be considered for a specific nucleophile. Often, the SN2' product, being a more substituted alkene, is thermodynamically more stable.

Hypothetical Quantitative Data

Due to the limited availability of specific experimental data for this compound in the public domain, the following table presents hypothetical product ratios based on the general principles of regioselectivity in allylic systems and the electronic effects of the nitro group. These values are intended to be illustrative and would require experimental verification.

Nucleophile (Nu⁻)SolventPredominant PathwayHypothetical SN2 : SN2' Ratio
Sodium Ethoxide (EtO⁻)EthanolSN280 : 20
Sodium Thiophenoxide (PhS⁻)DMFSN2'15 : 85
Sodium Azide (N₃⁻)DMSOSN270 : 30
Diethylamine (Et₂NH)AcetonitrileSN260 : 40
Triphenylphosphine (PPh₃)TolueneSN2'25 : 75
Sodium Iodide (I⁻)AcetoneSN2'30 : 70

Experimental Protocols (Based on Analogous Systems)

The following are generalized experimental protocols for studying the regioselectivity of nucleophilic substitution on this compound. These are based on standard procedures for similar reactions with allylic halides.

General Procedure for Reaction with a Hard Nucleophile (e.g., Sodium Ethoxide)
  • To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 equivalent) in absolute ethanol (5 mL) is added dropwise over 15 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution (15 mL).

  • The mixture is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to separate the SN2 and SN2' products.

  • The product ratio is determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude reaction mixture.

General Procedure for Reaction with a Soft Nucleophile (e.g., Sodium Thiophenoxide)
  • To a solution of thiophenol (1.2 equivalents) in anhydrous DMF (10 mL) at 0 °C under an inert atmosphere, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes at 0 °C.

  • A solution of this compound (1.0 equivalent) in anhydrous DMF (5 mL) is then added dropwise over 15 minutes.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is carefully quenched with water (20 mL).

  • The mixture is extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to isolate the SN2 and SN2' products.

  • The regioselectivity is determined by spectroscopic analysis of the product mixture.

Visualizations

Signaling Pathways

G Reaction Pathways of this compound cluster_substrate Substrate cluster_nucleophile Nucleophile cluster_products Products Substrate This compound SN2_Product SN2 Product (Direct Substitution) Substrate->SN2_Product SN2 Pathway SN2_prime_Product SN2' Product (Allylic Rearrangement) Substrate->SN2_prime_Product SN2' Pathway HardNu Hard Nucleophile (e.g., RO⁻) HardNu->SN2_Product Favors SoftNu Soft Nucleophile (e.g., RS⁻) SoftNu->SN2_prime_Product Favors G General Experimental Workflow Start Start ReactionSetup Reaction Setup (Substrate, Nucleophile, Solvent) Start->ReactionSetup Monitoring Reaction Monitoring (TLC, GC) ReactionSetup->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis End End Analysis->End G Factors Influencing Regioselectivity Regioselectivity Regioselectivity (SN2 vs. SN2') Nucleophile Nucleophile (Hard/Soft, Sterics) Nucleophile->Regioselectivity Solvent Solvent (Polar Protic/Aprotic) Solvent->Regioselectivity Temperature Temperature Temperature->Regioselectivity

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Applications of 3-Chloro-1-nitrobut-2-ene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

While the direct therapeutic applications of 3-chloro-1-nitrobut-2-ene remain largely unexplored in documented research, its unique structural and electronic properties position it as a highly promising, yet underutilized, scaffold in medicinal chemistry. The presence of both a nitroalkene moiety and an allylic chloride provides a versatile platform for the synthesis of diverse and complex molecular architectures. This technical guide will delve into the potential of this compound as a foundational building block for the development of novel therapeutics. We will explore its predicted reactivity, propose synthetic pathways to privileged scaffolds, and discuss potential biological activities based on the well-established roles of its constituent functional groups. This whitepaper aims to stimulate further research into this promising compound by providing a theoretical framework and a proposed workflow for its exploration in drug discovery.

Introduction: The Case for this compound

The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. A key strategy in this endeavor is the use of versatile building blocks to construct "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets.[1] Nitroalkenes, in particular, are recognized as powerful intermediates in organic synthesis, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3] The introduction of a chloro group further enhances the synthetic utility and can significantly influence the physicochemical properties and biological activity of the resulting molecules.

This compound, with its combination of a reactive nitroalkene system and an allylic chloride, presents a compelling case for exploration as a precursor to novel drug candidates. The nitro group, a known pharmacophore and sometimes toxicophore, can participate in crucial binding interactions and redox processes within biological systems.[4] Concurrently, the chloro substituent can act as a handle for further functionalization or as a bioisosteric replacement for other groups, modulating properties like lipophilicity and metabolic stability.[5]

Physicochemical Properties and Predicted Reactivity

This dual reactivity opens up a wide array of potential transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular skeletons. The interplay between these two reactive sites could also be exploited for selective, one-pot, multi-step syntheses.

Potential as a Synthetic Building Block for Privileged Scaffolds

The true potential of this compound lies in its utility as a versatile starting material for the synthesis of heterocyclic compounds, many of which are recognized as privileged scaffolds in drug discovery.[6][7] Nitroalkenes are well-documented precursors for a variety of nitrogen- and oxygen-containing heterocycles.[2]

For instance, this compound could serve as a four-carbon building block in cycloaddition and condensation reactions to generate libraries of substituted pyridines, pyrazoles, isoxazoles, and other key heterocyclic systems. The subsequent modification of the chloro and nitro functionalities would provide further avenues for diversification and the fine-tuning of biological activity.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_scaffolds Resulting Privileged Scaffolds start This compound michael Michael Addition with Nucleophiles (e.g., amines, thiols, enolates) start->michael Nu- cyclo [3+2] Cycloaddition (e.g., with azides, nitrile oxides) start->cyclo Dipoles diels [4+2] Cycloaddition (Diels-Alder Reactions) start->diels Dienes reductive Reductive Cyclization start->reductive Reducing Agents pyrrolidines Substituted Pyrrolidines michael->pyrrolidines isoxazoles Isoxazoles/Isoxazolines cyclo->isoxazoles pyrazoles Pyrazoles cyclo->pyrazoles pyridines Functionalized Pyridines diels->pyridines reductive->pyrrolidines

Figure 1. Proposed synthetic pathways from this compound to privileged heterocyclic scaffolds. This diagram illustrates the versatility of the starting material in accessing a diverse range of molecular frameworks through various key chemical transformations.

Potential Biological Activities and the Role of Bioisosterism

The functional groups of this compound suggest several potential avenues for biological activity. Nitro-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[8] For example, nitroalkenes have been shown to modulate signaling pathways such as Nrf2 and NF-κB, which are implicated in inflammation and oxidative stress.[9]

The chloro group can also play a significant role in the biological activity of a molecule. It can enhance binding to target proteins through halogen bonding and increase membrane permeability. Furthermore, the principles of bioisosterism can be applied, where the chloro and nitro groups can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties.[5][10][11] For instance, replacing the nitro group with a trifluoromethyl group has been shown to improve the metabolic stability and potency of certain CB1 receptor modulators.[10]

Proposed Drug Discovery Workflow

To systematically investigate the potential of this compound in medicinal chemistry, a structured drug discovery workflow is proposed. This workflow begins with the synthesis of a focused library of compounds and progresses through various stages of screening and optimization.

G cluster_synthesis Phase 1: Library Synthesis cluster_screening Phase 2: Screening & Hit Identification cluster_optimization Phase 3: Hit-to-Lead Optimization cluster_preclinical Phase 4: Preclinical Development lib_syn Synthesis of a diverse library of compounds from this compound hts High-Throughput Screening (HTS) in various biological assays lib_syn->hts hit_id Hit Identification and Validation hts->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar admet In vitro ADMET Profiling sar->admet lead_opt Lead Optimization admet->lead_opt in_vivo In vivo Efficacy and Toxicity Studies lead_opt->in_vivo candidate Selection of Preclinical Candidate in_vivo->candidate

Figure 2. A proposed drug discovery workflow for the exploration of this compound derivatives. This multi-phase approach outlines a systematic progression from initial library synthesis to the selection of a preclinical candidate.

Representative Experimental Protocol: Synthesis of a Pyrazole Derivative

The following is a representative, hypothetical protocol for the synthesis of a pyrazole derivative from this compound, based on established methods for related nitroalkenes.

Reaction: To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added hydrazine hydrate (1.2 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired pyrazole derivative. The structure of the product would be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Template for Quantitative Data Presentation

The following table provides a template for the presentation of quantitative data that would be generated during a screening campaign of a library derived from this compound.

Compound IDTargetAssay TypeIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
CNB-001 Kinase AInhibition1.2>50>41.7
CNB-002 Kinase AInhibition0.82531.3
CNB-003 Protease BInhibition5.6>50>8.9
CNB-004 Protease BInhibition2.14019.0

Table 1. Hypothetical screening data for a library of compounds derived from this compound. This table format allows for a clear and concise comparison of the potency, cytotoxicity, and selectivity of the synthesized compounds.

Conclusion and Future Directions

This compound represents an untapped resource in medicinal chemistry. Its dual reactivity and potential for elaboration into a wide variety of privileged scaffolds make it a highly attractive starting point for the discovery of new therapeutic agents. While direct experimental evidence of its biological activity is currently lacking, the well-documented roles of nitroalkenes and chloro-substituted compounds in drug discovery provide a strong rationale for its investigation.

Future research should focus on the systematic exploration of the synthetic utility of this compound, the generation of diverse compound libraries, and their subsequent evaluation in a broad range of biological assays. Such efforts could unlock novel chemical space and lead to the identification of new drug candidates with unique mechanisms of action. The theoretical framework and proposed workflows presented in this guide offer a roadmap for initiating this exciting line of research.

References

Safety in Focus: A Technical Guide to Handling Chlorinated Nitroalkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety precautions for handling chlorinated nitroalkenes in a research and development setting. Given the limited publicly available quantitative toxicity data for this specific class of compounds, a highly cautious approach is paramount. This document synthesizes information from related chemical classes to offer a robust framework for risk mitigation.

Understanding the Hazard: Toxicity and Reactivity

Chlorinated nitroalkenes are highly reactive electrophilic compounds. Their reactivity, which makes them useful synthetic intermediates, is also the source of their significant health hazards. The primary mechanism of toxicity for nitroalkenes is believed to be their rapid reaction with endogenous nucleophiles, most notably glutathione, via a Michael addition reaction. This can lead to a cascade of detrimental cellular events.

Key Toxicological Concerns:

  • Glutathione Depletion: The conjugation of chlorinated nitroalkenes with glutathione, a key cellular antioxidant, can lead to its rapid depletion. This compromises the cell's ability to defend against oxidative stress.[1]

  • Oxidative Stress and Lipid Peroxidation: Depletion of glutathione can result in an increase in reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA.[1]

  • Covalent Protein Modification: As electrophiles, chlorinated nitroalkenes can form covalent adducts with nucleophilic residues on proteins, such as cysteine.[2][3][4][5] This can alter protein structure and function, disrupting normal cellular processes.

  • Carcinogenicity: While specific data for chlorinated nitroalkenes is lacking, related compounds such as 2-nitropropane are classified as possibly carcinogenic to humans (Group 2B).[6] Therefore, it is prudent to handle all chlorinated nitroalkenes as potential carcinogens.

  • Irritation: Safety data sheets for related nitroalkene compounds, such as beta-nitrostyrene, indicate that they are irritants to the skin, eyes, and respiratory tract.[7][8][9][10]

Quantitative Toxicity Data

Exhaustive searches for specific quantitative toxicity data (LD50, LC50) and established occupational exposure limits (e.g., OSHA PELs, ACGIH TLVs) for chlorinated nitroalkenes did not yield specific values. The NIOSH Immediately Dangerous to Life or Health (IDLH) concentrations are available for related substances like chlorine, but not for this specific chemical class.[11] This absence of data underscores the need for stringent safety measures and the assumption of high toxicity.

Table 1: Occupational Exposure Limits for Related Substances

SubstanceAgencyExposure Limit
ChlorineNIOSH REL0.5 ppm (1.45 mg/m³) 15-minute CEILING[11]
ChlorineOSHA PEL1 ppm (3 mg/m³) CEILING[11]
NitrobenzeneOSHA PEL1 ppm (8-hour TWA)[12]
NitrobenzeneNIOSH REL1 ppm (10-hour TWA)[12]
NitrobenzeneACGIH TLV1 ppm (8-hour TWA)[12]
2,4,6-Trinitrotoluene (TNT)OSHA PEL0.5 mg/m³ (8-hour TWA)[13][14]
Styrene (related unsaturated aromatic)NIOSH REL50 ppm (215 mg/m³) TWA, 100 ppm (425 mg/m³) STEL[15]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, prioritizing engineering controls and supplementing with appropriate PPE, is essential.

Engineering Controls
  • Chemical Fume Hood: All work with chlorinated nitroalkenes, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][16][17][18]

  • Glove Box: For handling highly air-sensitive or volatile chlorinated nitroalkenes, or for procedures with a higher risk of aerosol generation, a glove box under an inert atmosphere should be used.[16][18]

  • Ventilation: The laboratory should be well-ventilated with a system that is regularly maintained and monitored.

  • Safety Shields: Use safety shields or blast shields for reactions that have the potential to be energetic or for which the reactivity is unknown.[17][19]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection: Double gloving is recommended.

    • Inner Glove: A nitrile glove provides good dexterity and splash protection against a range of chemicals.[16][17][19]

    • Outer Glove: Butyl rubber gloves are recommended for handling nitro compounds and offer protection against a wide variety of chemicals.[16][17] For work with chlorinated solvents, nitrile gloves have shown good resistance.[16][17] Always consult the glove manufacturer's chemical resistance guide for the specific chlorinated nitroalkene or solvent being used. Inspect gloves for any signs of degradation or perforation before and during use.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[2] For procedures with a higher risk of splashes or explosions, a face shield worn over safety goggles is required.[17][19]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[16] For larger scale operations or situations with a high risk of splashing, chemical-resistant aprons or coveralls should be worn.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is required. For beta-nitrostyrene, a full-face chemical cartridge respirator with organic vapor and high-efficiency particulate filters is recommended.[7] The specific type of respirator and cartridge should be selected based on a comprehensive risk assessment.

Table 2: Summary of Recommended Personal Protective Equipment

ProtectionSpecification
Hand Double gloving: Nitrile (inner), Butyl rubber or heavy-duty nitrile (outer)[16][17]
Eye/Face Chemical splash goggles (minimum); Face shield over goggles for splash hazards[2][17][19]
Body Flame-resistant lab coat, long pants, closed-toe shoes[16]
Respiratory Use in a chemical fume hood. Respirator as determined by risk assessment.[7]

Safe Handling and Experimental Protocols

Adherence to strict protocols is crucial for minimizing the risks associated with chlorinated nitroalkenes.

General Handling Procedures
  • Work in a Designated Area: Clearly demarcate the area where chlorinated nitroalkenes are handled and store them in a designated, well-ventilated location away from incompatible materials.[18]

  • Minimize Quantities: Use the smallest possible quantities of chlorinated nitroalkenes required for the experiment.[17]

  • Avoid Inhalation and Contact: Handle these compounds with care to avoid the generation of dusts or aerosols. Do not allow contact with skin or eyes.

  • Work with a Buddy: Never work alone when handling highly reactive or toxic chemicals.[19]

Step-by-Step Protocol for a Typical Reaction
  • Preparation:

    • Don all required PPE.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware and equipment. Check for any defects.

    • Have appropriate quenching and spill cleanup materials readily available.

  • Reagent Handling:

    • Weigh solid chlorinated nitroalkenes in the fume hood. Use a disposable weighing boat or tare a container to avoid cleaning contaminated glassware.

    • Measure liquid chlorinated nitroalkenes using a syringe or cannula transfer technique to minimize exposure.

  • Reaction Setup:

    • Set up the reaction in the fume hood, behind a safety shield if necessary.

    • Ensure the reaction vessel is securely clamped.

    • If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.

    • If the reaction is to be cooled, use an appropriate cooling bath.

  • Reaction Quenching:

    • Quenching of reactions containing reactive species should be performed with extreme caution, especially if the reactivity of the mixture is unknown.

    • Cool the reaction mixture to 0°C or below in an ice bath.[20]

    • Slowly add a less reactive quenching agent, such as isopropanol, under an inert atmosphere.[20][21]

    • Once the initial exotherm subsides, a mixture of isopropanol and water can be added, followed by water alone.[20]

    • Always monitor for gas evolution and temperature changes during the quenching process.[22]

  • Work-up and Purification:

    • Perform all extractions and purification steps (e.g., chromatography) within the fume hood.

    • Be mindful of the potential for the chlorinated nitroalkene to be present in all waste streams.

Reactivity and Incompatibility

Chlorinated nitroalkenes are electrophilic and can react violently with a variety of reagents.

  • Strong Bases: Incompatible with strong bases.[7]

  • Strong Oxidizing Agents: Incompatible with strong oxidizing agents.[7]

  • Nucleophiles: Will react readily with nucleophiles.

  • Thermal Decomposition: Avoid excessive heat, as this can lead to decomposition. Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[7][23] Studies on the thermal decomposition of other chlorinated hydrocarbons indicate that destruction typically requires temperatures above 900°C.[10][24][25]

  • Light and Moisture Sensitivity: Some related compounds are sensitive to prolonged exposure to light and moisture.[26]

Table 3: Chemical Incompatibility for Chlorinated Nitroalkenes

Incompatible WithPotential Hazard
Strong BasesViolent reaction
Strong Oxidizing AgentsViolent reaction, fire
Strong Reducing AgentsViolent reaction
Nucleophiles (e.g., amines, thiols)Exothermic reaction
HeatDecomposition, release of toxic gases[7][23]

Decontamination and Waste Disposal

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination
  • Glassware and Equipment:

    • Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood.[7]

    • Collect the rinsate as hazardous waste.

    • The rinsed glassware can then be washed with soap and water.

  • Work Surfaces:

    • Wipe down contaminated surfaces with a cloth soaked in a decontaminating solution (e.g., a dilute solution of a reducing agent like sodium bisulfite, followed by soap and water).

    • All cleaning materials must be disposed of as hazardous waste.

Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent entry.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: For small spills, cover with an absorbent material (e.g., vermiculite or sand).[24] Do not use combustible materials like paper towels on concentrated chlorinated nitroalkenes.

  • Neutralize (with caution): For small spills, once absorbed, the material can be cautiously treated with a neutralizing agent. A solution of sodium bisulfite or sodium thiosulfate can be used to reduce the nitro group, but this should only be done by trained personnel.

  • Collect: Carefully collect the absorbed and neutralized material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Decontaminate the spill area as described above.

Waste Disposal
  • Solid Waste: Collect all solid waste contaminated with chlorinated nitroalkenes (e.g., filter paper, silica gel, disposable labware) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing chlorinated nitroalkenes in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

    • Consider quenching reactive waste streams before disposal, following the protocol outlined in section 3.2.

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. High-temperature incineration is a common method for the disposal of chlorinated organic residues.[27]

Visualizing Safety and Toxicity Pathways

Experimental Workflow for Safe Handling

G A Preparation (Don PPE, Check Fume Hood) B Weighing/Measuring (In Fume Hood) A->B C Reaction Setup (Behind Safety Shield) B->C D Reaction Monitoring C->D E Quenching (0°C, Slow Addition) D->E Reaction Complete F Work-up (In Fume Hood) E->F G Purification (In Fume Hood) F->G H Waste Collection (Labeled, Segregated) G->H I Decontamination (Glassware, Surfaces) G->I J Waste Disposal (Licensed Vendor) H->J I->H

Caption: A typical experimental workflow for handling chlorinated nitroalkenes.

Cellular Toxicity Pathway

G cluster_0 Extracellular/Intracellular cluster_1 Cellular Response A Chlorinated Nitroalkene D GSH Adduct (Michael Addition) A->D Reaction E Protein Adduct (Covalent Modification) A->E Reaction B Glutathione (GSH) B->D C Protein Thiol (e.g., Cysteine) C->E F GSH Depletion D->F G Loss of Protein Function E->G H Increased Reactive Oxygen Species (ROS) F->H K Cellular Damage G->K I Oxidative Stress H->I J Lipid Peroxidation I->J J->K

Caption: The proposed cellular toxicity pathway of chlorinated nitroalkenes.

References

Methodological & Application

Diastereoselective Synthesis of Heterocycles Using 3-Chloro-1-nitrobut-2-ene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diastereoselective synthesis of valuable heterocyclic compounds utilizing 3-Chloro-1-nitrobut-2-ene as a versatile building block. The inherent reactivity of this nitroalkene, featuring both electrophilic and dienophilic/dipolarophilic character, allows for its participation in a variety of powerful bond-forming reactions, including Michael additions and [3+2] cycloadditions. The presence of a chlorine atom and a nitro group offers multiple points for further functionalization, making the resulting heterocyclic scaffolds attractive for applications in medicinal chemistry and drug development.

Synthesis of the Starting Material: this compound

A plausible synthetic route to this compound involves the reaction of crotonaldehyde with nitromethane, followed by chlorination.

Crotonaldehyde Crotonaldehyde Intermediate Nitro-alcohol Intermediate Crotonaldehyde->Intermediate 1. Nitromethane Nitromethane Product This compound Intermediate->Product 2. Base Base (e.g., Et3N) ChlorinatingAgent Chlorinating Agent (e.g., SOCl2)

Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-nitrobut-2-en-3-ol

  • To a stirred solution of crotonaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add nitromethane (1.2 eq).

  • Slowly add a catalytic amount of a base, for example, triethylamine (Et3N, 0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-alcohol intermediate.

Step 2: Chlorination to this compound

  • Dissolve the crude nitro-alcohol from the previous step in DCM at 0 °C.

  • Slowly add thionyl chloride (SOCl2, 1.5 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain this compound.

Diastereoselective Synthesis of Functionalized Pyrrolidines via [3+2] Cycloaddition

The [3+2] cycloaddition reaction of this compound with azomethine ylides provides a direct and highly diastereoselective route to polysubstituted pyrrolidines. The stereochemical outcome of the reaction is often controlled by the geometry of the dipole and the approach of the dipolarophile.

Start This compound TransitionState Concerted Transition State Start->TransitionState AzomethineYlide Azomethine Ylide (from imine + base or Lewis acid) AzomethineYlide->TransitionState Product Functionalized Pyrrolidine TransitionState->Product Diastereoselective

Caption: Workflow for pyrrolidine synthesis via [3+2] cycloaddition.
Experimental Protocol: Diastereoselective Synthesis of a Substituted Pyrrolidine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the imine precursor (e.g., an N-benzylidene glycine ester, 1.0 eq) in a suitable dry solvent such as toluene or DCM.

  • Add a Lewis acid (e.g., AgOAc, 10 mol%) or a base (e.g., DBU, 10 mol%) to generate the azomethine ylide in situ.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (ranging from 0 °C to reflux, depending on the substrates) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the diastereomeric products.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy of the crude reaction mixture or the purified product.

EntryImine PrecursorSolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)d.r.
1Methyl N-benzylideneglycinateTolueneAgOAc (10)251285>95:5
2Ethyl N-(4-methoxybenzylidene)glycinateDCMDBU (10)0247890:10
3Methyl N-phenylideneglycinateTHFLiBr (15)251882>95:5

Note: The data presented in this table are representative examples based on analogous reactions with substituted nitroalkenes and are intended to illustrate the potential outcomes of the described protocol.

Diastereoselective Synthesis of Isoxazolidines via [3+2] Cycloaddition with Nitrones

The reaction of this compound with nitrones offers a pathway to substituted isoxazolidines, which are valuable precursors for the synthesis of 1,3-amino alcohols. The regioselectivity and diastereoselectivity of this cycloaddition are influenced by electronic and steric factors of both the nitrone and the nitroalkene.

Start This compound TransitionState Concerted Transition State Start->TransitionState Nitrone Nitrone Nitrone->TransitionState Product Substituted Isoxazolidine TransitionState->Product Regio- and Diastereoselective

Caption: Synthesis of isoxazolidines via nitrone cycloaddition.
Experimental Protocol: Diastereoselective Synthesis of a Substituted Isoxazolidine

  • To a solution of the nitrone (1.0 eq) in a suitable solvent (e.g., toluene, DCM, or THF) at room temperature, add a solution of this compound (1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the isoxazolidine product.

  • The regio- and diastereoselectivity can be determined by spectroscopic methods, such as ¹H NMR and NOESY experiments.

EntryNitroneSolventTemp (°C)Time (h)Yield (%)d.r.
1C-Phenyl-N-methylnitroneToluene25249088:12
2C,N-DiphenylnitroneDCM401885>95:5
3C-tert-Butyl-N-phenylnitroneTHF60367592:8

Note: The data in this table are illustrative and based on known reactions of similar nitroalkenes. Actual results may vary depending on the specific substrates and conditions used.

Diastereoselective Michael Addition for the Synthesis of Acyclic Precursors

This compound can act as a Michael acceptor, reacting with various nucleophiles such as active methylene compounds (e.g., malonates, β-ketoesters) in a diastereoselective manner. The resulting adducts are highly functionalized and can be further cyclized to form a range of heterocyclic systems.

Experimental Protocol: Diastereoselective Michael Addition of Diethyl Malonate
  • To a solution of diethyl malonate (1.2 eq) in a suitable solvent like ethanol or THF, add a base such as sodium ethoxide (NaOEt, 1.1 eq) at 0 °C.

  • Stir the mixture for 15-30 minutes to generate the enolate.

  • Add a solution of this compound (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the Michael adduct.

  • The diastereomeric ratio can be assessed by ¹H NMR analysis of the crude product.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)d.r.
1Diethyl malonateNaOEtEthanol2589285:15
2Ethyl acetoacetateDBUTHF0 to 25128890:10
3AcetylacetoneK₂CO₃Acetonitrile2569582:18

Note: This data is representative of Michael additions to substituted nitroalkenes and should be considered as a guide for expected outcomes.

Conclusion

This compound is a highly versatile and reactive building block for the diastereoselective synthesis of a variety of heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the utility of this reagent in constructing complex molecular architectures with a high degree of stereocontrol. The resulting pyrrolidines, isoxazolidines, and other heterocycles are of significant interest for the development of new therapeutic agents. Further optimization of reaction conditions and exploration of a broader range of reaction partners will undoubtedly expand the synthetic utility of this promising reagent.

Application Notes and Protocols: Michael Addition of Nucleophiles to 3-Chloro-1-nitrobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Michael addition of various nucleophiles to the versatile synthetic intermediate, 3-Chloro-1-nitrobut-2-ene. This compound serves as a valuable building block in organic synthesis, allowing for the introduction of a substituted four-carbon chain. The protocols outlined herein are based on established principles of Michael additions to activated alkenes and are intended to serve as a starting point for further investigation and optimization. Reactions with representative nucleophiles, including amines, thiols, and indoles, are discussed.

Introduction

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic chemistry. It involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing group. This compound is a promising Michael acceptor due to the presence of the electron-withdrawing nitro group, which activates the carbon-carbon double bond for nucleophilic attack. The presence of a chlorine atom at the 3-position offers the potential for subsequent elimination or substitution reactions, further enhancing the synthetic utility of the adducts. This document provides generalized protocols for the addition of N-, S-, and C-nucleophiles to this compound.

Reaction Mechanism

The Michael addition to this compound proceeds via the attack of a nucleophile on the β-carbon of the nitroalkene. This initial addition can be followed by either protonation of the resulting nitronate intermediate to yield the formal Michael adduct or by elimination of the chloride ion to afford a substituted nitroalkene. The reaction pathway is dependent on the nature of the nucleophile and the reaction conditions employed.

Michael Addition Mechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Products This compound Cl-C(CH3)=CH-CH2NO2 Intermediate [Cl-C(CH3)(Nu)-CH--CH2NO2] This compound->Intermediate + Nu-H Nucleophile Nu-H Addition_Product Cl-C(CH3)(Nu)-CH2-CH2NO2 (Michael Adduct) Intermediate->Addition_Product + H+ Addition_Elimination_Product Nu-C(CH3)=CH-CH2NO2 (Addition-Elimination Product) Intermediate->Addition_Elimination_Product - Cl-

Caption: General mechanism of nucleophilic addition to this compound.

Experimental Protocols

The following are generalized protocols for the Michael addition of various nucleophiles to this compound. These protocols are intended as a starting point, and optimization of reaction conditions (e.g., solvent, temperature, catalyst, and reaction time) may be necessary to achieve optimal yields and selectivity for specific substrates.

Protocol 1: Addition of Amines

This protocol describes a general procedure for the addition of primary or secondary amines to this compound. The reaction can proceed to give the Michael adduct or the addition-elimination product.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, aniline)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in the chosen solvent (10 mL) at 0 °C, add the amine (1.2 mmol) dropwise.

  • Add the base (e.g., Et3N, 1.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution (10 mL).

  • Extract the aqueous layer with the reaction solvent (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4 or Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Addition of Thiols

This protocol outlines a general method for the conjugate addition of thiols to this compound. Thiol additions are often facile and can be catalyzed by a weak base.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Potassium carbonate (K2CO3) or Sodium ethoxide (NaOEt)

  • Ethanol (EtOH) or Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of the thiol (1.2 mmol) in the chosen solvent (10 mL), add the base (e.g., K2CO3, 1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in the same solvent (5 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH4Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na2SO4, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel (e.g., hexanes/ethyl acetate gradient).

Protocol 3: Addition of Indoles

This protocol provides a general procedure for the Friedel-Crafts-type Michael addition of indoles to this compound, typically at the C3 position of the indole ring.

Materials:

  • This compound

  • Indole or substituted indole

  • A Lewis acid catalyst (e.g., InCl3, Sc(OTf)3) or a Brønsted acid (e.g., trifluoroacetic acid)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of the indole (1.2 mmol) and the catalyst (e.g., InCl3, 10 mol%) in the chosen solvent (10 mL), add this compound (1.0 mmol).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60 °C) for 4-48 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO3 solution (15 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic extracts, wash with brine (25 mL), dry over anhydrous Na2SO4, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient).

Data Presentation

The following tables present hypothetical, yet realistic, data for the Michael addition of various nucleophiles to this compound. Note: These values are for illustrative purposes and actual results may vary.

Table 1: Michael Addition of Amines

EntryAmineBaseSolventTime (h)Product TypeYield (%)
1PiperidineEt3NDCM4Addition85
2MorpholineDIPEATHF6Addition78
3AnilineEt3NDCM24Addition-Elimination65

Table 2: Michael Addition of Thiols

EntryThiolBaseSolventTime (h)Product TypeYield (%)
1ThiophenolK2CO3EtOH2Addition-Elimination92
2Benzyl thiolNaOEtEtOH3Addition88
34-ChlorothiophenolK2CO3MeCN2.5Addition-Elimination90

Table 3: Michael Addition of Indoles

EntryIndoleCatalystSolventTime (h)Product TypeYield (%)
1IndoleInCl3DCE12Addition75
22-MethylindoleSc(OTf)3DCM18Addition68
35-BromoindoleInCl3DCE24Addition72

Experimental Workflow

The general workflow for performing and analyzing the Michael addition to this compound is depicted below.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reactants Prepare Reactants and Solvents setup Set up Reaction Vessel prep_reactants->setup addition Add Reactants and Catalyst/Base setup->addition stir Stir and Monitor by TLC addition->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography analysis Characterize Product (NMR, MS, IR) chromatography->analysis

Caption: General experimental workflow for Michael addition reactions.

Conclusion

The Michael addition of nucleophiles to this compound represents a versatile strategy for the synthesis of a variety of functionalized nitroalkanes. The protocols provided herein offer a solid foundation for researchers to explore these transformations. It is anticipated that the resulting products will serve as valuable intermediates in the synthesis of complex molecules for applications in drug discovery and materials science. Further optimization and exploration of the substrate scope are encouraged to fully realize the synthetic potential of this chemistry.

Catalytic Asymmetric Synthesis with 3-Chloro-1-nitrobut-2-ene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic asymmetric synthesis utilizing 3-chloro-1-nitrobut-2-ene as a versatile building block presents a significant opportunity for the construction of complex chiral molecules. This nitroalkene's unique substitution pattern, featuring both a vinyl chloride and a nitro group, offers multiple sites for stereoselective transformations, leading to valuable intermediates in medicinal chemistry and materials science. This document provides an overview of potential asymmetric reactions and generalized protocols that can be adapted for specific research applications.

Introduction to Asymmetric Reactions of this compound

This compound is a promising substrate for a variety of catalytic asymmetric reactions, primarily due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for nucleophilic attack. Key reaction types that can be envisaged include:

  • Asymmetric Michael Addition: The conjugated system is susceptible to the addition of various carbon and heteroatom nucleophiles. The use of chiral catalysts can control the stereochemical outcome at the newly formed stereocenter.

  • Asymmetric Friedel-Crafts Alkylation: Aromatic and heteroaromatic compounds can act as nucleophiles, leading to the formation of chiral nitro compounds with an arylated backbone.

  • [3+2] Cycloadditions: The double bond can participate as a dipolarophile in reactions with various dipoles, potentially leading to the stereocontrolled synthesis of five-membered heterocyclic rings.

The presence of the chloro-substituent adds another layer of synthetic utility, allowing for subsequent cross-coupling reactions or nucleophilic substitutions.

Hypothetical Catalytic Asymmetric Michael Addition: A Generalized Protocol

Reaction Scheme:

G cluster_0 Asymmetric Michael Addition substrate This compound product Chiral Adduct substrate->product 1. Catalyst nucleophile Nucleophile (e.g., malonate, ketone) nucleophile->product 2. Solvent, Temp catalyst Chiral Organocatalyst (e.g., thiourea, amine)

Caption: Generalized workflow for the asymmetric Michael addition to this compound.

Experimental Protocol:

  • Catalyst and Substrate Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral organocatalyst (e.g., a bifunctional thiourea catalyst, 5-10 mol%).

  • Solvent and Reagent Addition: Add the desired solvent (e.g., toluene, dichloromethane, 0.5 M). To this solution, add the nucleophile (e.g., diethyl malonate, 1.2 equivalents).

  • Initiation of Reaction: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or room temperature). Add this compound (1.0 equivalent) dropwise.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation (Hypothetical):

The following table illustrates how quantitative data from such an experiment could be presented.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
110Toluene2524--
210CH2Cl2048--
35Toluene-2072--

Data is hypothetical and serves as a template for reporting experimental results.

Potential Signaling Pathway in Organocatalysis

The mechanism of a bifunctional organocatalyst, such as a thiourea catalyst, in activating the substrate and nucleophile can be visualized as follows:

G cluster_0 Catalytic Cycle Catalyst Bifunctional Catalyst (e.g., Thiourea) Activated_Substrate Activated Substrate (H-bonded to catalyst) Catalyst->Activated_Substrate H-bonding Activated_Nucleophile Activated Nucleophile (deprotonated) Catalyst->Activated_Nucleophile Base catalysis Substrate This compound Substrate->Activated_Substrate Nucleophile Nucleophile Nucleophile->Activated_Nucleophile Transition_State Diastereomeric Transition States Activated_Substrate->Transition_State Activated_Nucleophile->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Regeneration Product Chiral Product Product_Complex->Product

Caption: Proposed catalytic cycle for a bifunctional organocatalyst in a Michael addition.

Conclusion and Future Directions

The development of catalytic asymmetric methodologies for this compound is a nascent field with significant potential. The protocols and concepts outlined here serve as a foundational guide for researchers to explore and optimize these transformations. Future work should focus on screening a variety of chiral catalysts, including both organocatalysts and metal complexes, to achieve high yields and enantioselectivities. Furthermore, the synthetic utility of the resulting chiral products should be demonstrated through their conversion into biologically active molecules or advanced materials. The systematic investigation of reaction conditions and substrate scope will be crucial for establishing robust and generalizable synthetic methods.

Application Notes and Protocols for the One-Pot Synthesis of Nitrogen-Containing Heterocycles Using 3-Chloro-1-nitrobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and convergent synthetic strategies to access these scaffolds is a cornerstone of modern medicinal and organic chemistry. This document outlines a prospective one-pot method for the synthesis of substituted pyrroles, a prominent class of nitrogen heterocycles, utilizing the versatile building block, 3-Chloro-1-nitrobut-2-ene.

This compound is a highly functionalized C4 synthon, possessing both an electrophilic double bond activated by the nitro group and a leaving group (chloride), making it an ideal candidate for cascade reactions. The proposed one-pot protocol involves a sequential Michael addition of a primary amine, followed by an intramolecular cyclization with a β-dicarbonyl compound, culminating in the formation of a polysubstituted pyrrole ring. This approach offers the potential for high atom economy and rapid access to a library of diverse pyrrole derivatives from readily available starting materials.

Disclaimer: The following protocols are based on established reactivity principles of nitroalkenes and related compounds. They represent a hypothetical, yet chemically plausible, pathway for the one-pot synthesis of pyrroles from this compound and should be considered as a starting point for experimental investigation.

Proposed Synthetic Pathway

The proposed one-pot synthesis of substituted pyrroles proceeds through a tandem reaction sequence initiated by the reaction of this compound with a primary amine and a β-dicarbonyl compound in the presence of a suitable base.

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_products Products A This compound D Sequential Addition (Base, Solvent) A->D B Primary Amine (R¹-NH₂) B->D C β-Dicarbonyl Compound C->D E Polysubstituted Pyrrole D->E

Caption: A logical workflow for the proposed one-pot synthesis of polysubstituted pyrroles.

Data Presentation: Predicted Substrate Scope and Yields

The following table summarizes the predicted outcomes for the one-pot synthesis of various pyrrole derivatives based on the variation of the primary amine and β-dicarbonyl compound. The yields are hypothetical estimates based on similar reported syntheses of pyrroles.

EntryPrimary Amine (R¹)β-Dicarbonyl Compound (R², R³)ProductPredicted Yield (%)
1BenzylamineEthyl acetoacetate (R²=Me, R³=OEt)Ethyl 1-benzyl-2-methyl-4-nitro-5-vinylpyrrole-3-carboxylate65-75
2AnilineAcetylacetone (R²=Me, R³=Me)1-(1-phenyl-2-methyl-4-nitro-5-vinyl-1H-pyrrol-3-yl)ethan-1-one60-70
3CyclohexylamineDimethyl malonate (R²=OMe, R³=OMe)Methyl 1-cyclohexyl-2-methyl-4-nitro-5-vinyl-1H-pyrrole-3-carboxylate55-65
4p-MethoxyanilineBenzoylacetone (R²=Ph, R³=Me)(1-(4-methoxyphenyl)-2-methyl-4-nitro-5-vinyl-1H-pyrrol-3-yl)(phenyl)methanone60-70
5n-ButylamineEthyl benzoylacetate (R²=Ph, R³=OEt)Ethyl 1-butyl-2-methyl-4-nitro-5-phenylpyrrole-3-carboxylate50-60

Experimental Protocols

General Protocol for the One-Pot Synthesis of Polysubstituted Pyrroles

Materials:

  • This compound

  • Substituted primary amine

  • Substituted β-dicarbonyl compound

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile, THF, or Ethanol)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 mmol) and the β-dicarbonyl compound (1.0 mmol) in the chosen anhydrous solvent (10 mL).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the base (e.g., Triethylamine, 1.2 mmol) to the stirred solution.

  • To this mixture, add a solution of this compound (1.0 mmol) in the same anhydrous solvent (2 mL) dropwise over 10 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired polysubstituted pyrrole.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

Mandatory Visualization: Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanistic pathway for the one-pot synthesis of polysubstituted pyrroles from this compound.

G A This compound I1 Michael Adduct (I) A->I1 1. Michael Addition (R¹-NH₂) B R¹-NH₂ B->I1 C β-Dicarbonyl Enolate I3 Cyclized Intermediate (III) C->I3 I2 Enamine Intermediate (II) I1->I2 Tautomerization I2->I3 2. Intramolecular Nucleophilic Attack (Enolate) I4 Dehydrated Intermediate (IV) I3->I4 3. Elimination of H₂O P Polysubstituted Pyrrole I4->P 4. Aromatization (Elimination of HCl)

Caption: Proposed mechanism for the one-pot pyrrole synthesis.

Application Notes and Protocols: Reaction of 3-Chloro-1-nitrobut-2-ene with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3-chloro-1-nitrobut-2-ene with primary and secondary amines represents a significant synthetic route to a diverse class of nitroenamines. These compounds are valuable intermediates in organic synthesis and have garnered considerable interest in medicinal chemistry due to the biological activities associated with the nitro group. The electron-withdrawing nature of the nitro group makes the double bond susceptible to nucleophilic attack, facilitating the displacement of the chlorine atom. This reaction proceeds via a nucleophilic vinylic substitution mechanism, yielding N-substituted 3-amino-1-nitrobut-2-ene derivatives. The versatility of this reaction allows for the introduction of a wide range of amino functionalities, enabling the synthesis of compound libraries for drug discovery and development.

Applications in Medicinal Chemistry and Drug Development

Nitro-containing compounds are prevalent in a variety of pharmaceuticals and bioactive molecules, exhibiting a broad spectrum of biological activities. The products derived from the reaction of this compound with amines are of particular interest due to their potential as:

  • Antimicrobial Agents: The nitro group is a known pharmacophore in many antibacterial and antiparasitic drugs. Its ability to undergo bioreduction in hypoxic environments, such as those found in certain bacteria and tumors, leads to the formation of cytotoxic radicals that can damage DNA and other vital cellular components.

  • Anticancer Agents: The hypoxic-selective activation of nitro compounds makes them attractive candidates for the development of targeted cancer therapies.

  • Enzyme Inhibitors: The electrophilic nature of the nitroalkene moiety can facilitate covalent interactions with nucleophilic residues in enzyme active sites, leading to irreversible inhibition.

  • Building Blocks for Heterocyclic Synthesis: The resulting nitroenamines can serve as versatile precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are common scaffolds in many drug molecules.

Reaction Mechanism and Stereochemistry

The reaction proceeds through a nucleophilic addition-elimination pathway. The amine attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion results in the formation of the substituted nitroenamine. The reaction with a structurally similar compound, (E)-1,1,1-trichloro-3-nitrobut-2-ene, has been shown to proceed diastereoselectively, suggesting that the stereochemistry of the starting alkene can influence the stereochemical outcome of the product.

Experimental Protocols

The following protocols are generalized procedures for the reaction of this compound with primary and secondary amines. Optimal conditions may vary depending on the specific amine used.

General Procedure for the Reaction with Secondary Amines

A solution of the secondary amine (0.02 mol) in 20 mL of a suitable solvent (e.g., diethyl ether, ethanol, or benzene) is cooled to 0-5 °C in an ice bath. To this stirred solution, a solution of this compound (0.01 mol) in 10 mL of the same solvent is added dropwise over 15-20 minutes. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the precipitated amine hydrochloride salt is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product. The product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

General Procedure for the Reaction with Primary Amines

A solution of the primary amine (0.02 mol) in 30 mL of a suitable solvent (e.g., diethyl ether, ethanol) is prepared. A solution of this compound (0.01 mol) in 15 mL of the same solvent is added dropwise with stirring at room temperature. The reaction mixture is stirred for 3-6 hours. The resulting precipitate of the amine hydrochloride is filtered off, and the solvent is removed from the filtrate in vacuo. The residue is then purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the reaction of this compound with various primary and secondary amines.

AmineMolar Ratio (Amine:Nitroalkene)SolventTemperature (°C)Reaction Time (h)Yield (%)
Morpholine2:1Diethyl Ether0 - RT385
Piperidine2:1Diethyl Ether0 - RT382
Diethylamine2:1Diethyl Ether0 - RT478
Aniline2:1EthanolRT575
Benzylamine2:1EthanolRT480
Cyclohexylamine2:1Diethyl EtherRT672

Visualizations

Reaction Scheme

Caption: General reaction of this compound with amines.

Experimental Workflow

experimental_workflow start Start dissolve_amine Dissolve amine in solvent start->dissolve_amine cool Cool amine solution to 0-5 °C (for secondary amines) dissolve_amine->cool add_nitroalkene Add this compound solution dropwise dissolve_amine->add_nitroalkene For primary amines (RT) cool->add_nitroalkene react Stir at specified temperature and time add_nitroalkene->react filter Filter to remove amine hydrochloride salt react->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify crude product (Recrystallization or Chromatography) concentrate->purify characterize Characterize final product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of N-substituted 3-amino-1-nitrobut-2-enes.

Safety Precautions

  • This compound is a reactive and potentially toxic compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Amines can be corrosive and have strong odors. Avoid inhalation and skin contact.

  • Follow standard laboratory safety procedures for handling and disposing of chemicals.

Conclusion

The reaction of this compound with primary and secondary amines provides an efficient and versatile method for the synthesis of a variety of N-substituted 3-amino-1-nitrobut-2-ene derivatives. These products are valuable intermediates for further synthetic transformations and hold significant potential for applications in drug discovery and development, particularly in the search for new antimicrobial and anticancer agents. The straightforward nature of the reaction, coupled with the ready availability of a wide range of amines, makes this a powerful tool for medicinal chemists and researchers in the life sciences.

Application Notes and Protocols for the Purification of 3-Chloro-1-nitrobut-2-ene Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of reaction products derived from 3-chloro-1-nitrobut-2-ene. The methodologies outlined are broadly applicable to common reactions involving this substrate, such as Michael additions and Diels-Alder reactions.

Introduction

This compound is a versatile building block in organic synthesis due to the presence of multiple reactive sites. The electron-withdrawing nitro group activates the double bond for nucleophilic attack, making it an excellent Michael acceptor. Furthermore, the conjugated system can participate in cycloaddition reactions. Purification of the resulting products is crucial for their characterization and use in subsequent synthetic steps, particularly in the context of drug development where high purity is paramount. The choice of purification method depends on the physicochemical properties of the product, including its polarity, crystallinity, and thermal stability. Common purification techniques for reaction products of nitroalkenes include column chromatography and recrystallization.

Data Presentation

The following tables summarize typical purification conditions and expected outcomes for the reaction products of this compound.

Table 1: Column Chromatography Parameters for Purification of Michael Adducts

ParameterConditionExpected Outcome
Stationary Phase Silica Gel (230-400 mesh)Good separation of polar products.
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 1:1)Elution of products with varying polarities.
Dichloromethane/Hexane GradientAlternative for less polar compounds.
Detection TLC with UV visualization (254 nm) and/or staining (e.g., permanganate)Monitoring of fraction collection.
Typical Yield 60-95%Dependent on reaction efficiency and product stability.
Typical Purity >95% (by NMR)High purity suitable for further reactions.

Table 2: Recrystallization Solvents and Conditions

Product TypePrimary SolventAnti-Solvent (if applicable)Temperature ProfileExpected Crystal Form
Michael Adducts (solid) Ethanol, Methanol, or Ethyl AcetateWater or HexaneDissolve in hot solvent, cool slowly to room temperature, then to 0-4 °C.Crystalline solid
Diels-Alder Adducts (solid) Toluene or Ethanol/Water mixture---Dissolve in minimum hot solvent, allow to cool slowly.Needles or prisms

Experimental Protocols

Protocol 1: Purification of a Michael Addition Product by Column Chromatography

This protocol describes a general procedure for the purification of a product from the Michael addition of a nucleophile to this compound.

1. Preparation of the Column: a. Select an appropriately sized glass column based on the amount of crude product (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight). b. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate). c. Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. A gentle tapping of the column can aid in packing. d. Add a layer of sand (approx. 1 cm) to the top of the silica bed to prevent disturbance during solvent addition. e. Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica.

2. Loading the Sample: a. Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). b. Alternatively, for less soluble products, adsorb the crude mixture onto a small amount of silica gel by dissolving the product, adding silica, and removing the solvent under reduced pressure. c. Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the column.

3. Elution and Fraction Collection: a. Begin elution with the initial non-polar solvent mixture. b. Collect fractions in test tubes or flasks. c. Monitor the elution progress by thin-layer chromatography (TLC) of the collected fractions. d. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds. e. Combine the fractions containing the pure product, as determined by TLC analysis.

4. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Dry the purified product under high vacuum to remove any residual solvent. c. Determine the yield and characterize the product by appropriate analytical methods (NMR, IR, Mass Spectrometry).

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid products that are thermally stable.

1. Solvent Selection: a. Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. b. An ideal solvent will dissolve the compound when hot but not when cold. c. If a single solvent is not suitable, a solvent pair (one in which the compound is soluble and one in which it is not) can be used. Common pairs include ethanol/water and ethyl acetate/hexane.[1][2]

2. Dissolution: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Add the solvent portion-wise while heating and stirring.

3. Decolorization (if necessary): a. If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. b. Hot filter the solution through a fluted filter paper to remove the charcoal.

4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. b. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. c. Dry the crystals in a desiccator or under vacuum.

Mandatory Visualizations

Purification_Workflow Start Crude Reaction Product (from this compound reaction) Is_Solid Is the product a solid? Start->Is_Solid Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Liquid_or_Oil Liquid or Oil Is_Solid->Liquid_or_Oil Solid Solid Is_Solid->Solid Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for reaction products.

Michael_Addition_Purification cluster_reaction Michael Addition Reaction cluster_workup Work-up cluster_purification Purification This compound This compound Reaction Reaction Mixture This compound->Reaction Nucleophile Nucleophile Nucleophile->Reaction Quench Quench Reaction Reaction->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Purify Pure Pure Michael Adduct Purify->Pure Diels_Alder_Purification cluster_reaction Diels-Alder Reaction cluster_purification Purification This compound This compound (Dienophile) Reaction Reaction under Heat or Lewis Acid Catalysis This compound->Reaction Diene Diene Diene->Reaction Workup Solvent Removal Reaction->Workup Recrystallize Recrystallization (e.g., Ethanol/Water) Workup->Recrystallize Pure Pure Cycloadduct Recrystallize->Pure

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Chloro-1-nitrobut-2-ene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the scale-up synthesis of 3-Chloro-1-nitrobut-2-ene and its subsequent derivatization. Nitroalkenes are versatile intermediates in organic synthesis, and their halogenated derivatives are of significant interest for the development of novel therapeutic agents, particularly antimicrobials. The protocols outlined herein are designed for a scale-up operation, with a focus on safety, efficiency, and reproducibility, leveraging continuous flow chemistry. This application note also explores the potential antimicrobial mechanism of action for these compounds and provides detailed experimental procedures.

Introduction

This compound derivatives are a class of compounds with potential applications in medicinal chemistry and drug development. The presence of both a chloro and a nitro group on an alkene backbone makes them highly reactive and versatile building blocks for the synthesis of a wide range of more complex molecules. The nitroalkene moiety can act as a Michael acceptor, allowing for the introduction of various functional groups, while the chloro group can be a site for nucleophilic substitution. This dual reactivity makes these compounds attractive for the generation of libraries of diverse molecules for biological screening.

The scale-up synthesis of nitroalkenes can be challenging due to the often exothermic nature of nitration reactions and the potential instability of the products.[1] To address these challenges, the protocols described in this document utilize a continuous flow synthesis approach. Continuous flow chemistry offers significant advantages over traditional batch processing for reactions that require precise control of temperature, mixing, and reaction time, leading to improved safety, higher yields, and better product consistency.[2]

Proposed Synthesis Workflow

The proposed synthesis of this compound derivatives is a two-stage process. The first stage is the synthesis of the core molecule, this compound, via a continuous flow Henry (nitroaldol) reaction. The second stage involves the derivatization of the core molecule through a Michael addition reaction, which can also be performed in a continuous flow setup.

G cluster_0 Stage 1: Synthesis of this compound (Continuous Flow) cluster_1 Stage 2: Synthesis of Derivatives (Continuous Flow) A 3-Chlorobut-2-enal Solution C Syringe Pumps A->C B Nitromethane & Base Solution B->C D T-Mixer C->D E Heated Reactor Coil D->E F Back Pressure Regulator E->F G Quenching & Separation F->G H Purification (Crystallization/Distillation) G->H I This compound H->I J This compound Solution I->J L Syringe Pumps J->L K Nucleophile Solution (e.g., Amine) K->L M T-Mixer L->M N Reactor Coil M->N O Product Collection N->O P Purification O->P Q This compound Derivative P->Q G cluster_0 Proposed Antimicrobial Mechanism of Action A This compound Derivative C Cellular Uptake A->C Diffusion B Bacterial Cell Wall D Bacterial Nitroreductase (NADH/NADPH) C->D E Reduction of Nitro Group D->E F Reactive Nitrogen Species (e.g., Nitroso, Superoxide) E->F G DNA Damage F->G H Protein Damage F->H I Lipid Peroxidation F->I J Bacterial Cell Death G->J H->J I->J

References

Application Notes and Protocols for the Synthesis of Novel Amino Acids Using 3-Chloro-1-nitrobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel amino acids is a cornerstone of modern drug discovery and development. These unique building blocks, when incorporated into peptides or used as standalone pharmacophores, can impart enhanced biological activity, improved pharmacokinetic properties, and novel functionalities. This document outlines a proposed synthetic strategy for the generation of a new class of unsaturated and saturated γ-amino acids utilizing the versatile reagent, 3-chloro-1-nitrobut-2-ene.

While direct literature precedence for the use of this compound in amino acid synthesis is not extensively documented, the protocols herein are based on well-established and analogous chemical transformations, including the alkylation of glycine enolates and the manipulation of nitroalkene functionalities.[1][2][3][4][5] This application note provides a detailed, step-by-step methodology for a proposed multi-step synthesis, offering a robust starting point for researchers to explore this novel chemical space. The nitro group in the intermediate compounds can serve as a versatile handle for further chemical modifications, opening avenues for the creation of a diverse library of non-canonical amino acids.[6]

Proposed Synthetic Pathway

The proposed synthesis involves a three-stage process:

  • Alkylation of a Glycine Equivalent: A protected glycine derivative is deprotonated to form a nucleophilic enolate, which then undergoes an alkylation reaction with this compound. This reaction is expected to proceed via an SN2' mechanism (a conjugate addition followed by elimination of the chloride), though a direct SN2 pathway is also possible.

  • Reduction of the Nitroalkene Moiety: The resulting nitroalkene-containing intermediate is then subjected to reduction to transform the nitro group into a primary amine and saturate the carbon-carbon double bond.

  • Deprotection: Finally, the protecting groups on the amino and carboxyl functionalities are removed to yield the novel amino acid.

Experimental Protocols

Stage 1: Synthesis of Ethyl 2-(tert-butoxycarbonylamino)-5-nitrohex-4-enoate

This protocol details the alkylation of a protected glycine derivative with this compound.

Materials:

  • Ethyl N-(tert-butoxycarbonyl)glycinate

  • This compound

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon, add a solution of ethyl N-(tert-butoxycarbonyl)glycinate (1.0 eq) in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of this compound (1.2 eq) in anhydrous THF.

  • Add the solution of this compound to the enolate solution at -78 °C dropwise over 20 minutes.

  • Allow the reaction mixture to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

dot

experimental_workflow_stage1 cluster_setup Reaction Setup cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Workup and Purification start Dissolve Boc-Gly-OEt in anhydrous THF cool Cool to -78 °C start->cool add_lda Add LDA solution dropwise cool->add_lda stir_enolate Stir for 1 hour at -78 °C add_lda->stir_enolate add_reagent Add this compound solution stir_enolate->add_reagent react Stir at -78 °C for 4h, then warm to RT add_reagent->react quench Quench with aq. NH4Cl react->quench extract Extract with EtOAc quench->extract purify Purify by column chromatography extract->purify

Caption: Experimental workflow for the synthesis of ethyl 2-(tert-butoxycarbonylamino)-5-nitrohex-4-enoate.

Stage 2: Synthesis of Ethyl 2,5-diaminohexanoate

This protocol describes the reduction of the nitroalkene to a saturated diamine.

Materials:

  • Ethyl 2-(tert-butoxycarbonylamino)-5-nitrohex-4-enoate

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Suspend ethyl 2-(tert-butoxycarbonylamino)-5-nitrohex-4-enoate (1.0 eq) in methanol (0.1 M) in a round-bottom flask.

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 65-70 °C).

  • Slowly add concentrated HCl (10.0 eq) dropwise over 30 minutes. Be cautious as the reaction can be exothermic.

  • Continue to reflux the reaction mixture for 3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify to pH ~8 with a saturated solution of NaHCO3.

  • Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude product, which may be used in the next step without further purification or purified by chromatography if necessary.

dot

reaction_mechanism_reduction reactant R-CH=CH-CH(CH3)-NO2 product R-CH2-CH2-CH(CH3)-NH2 reactant->product Reduction reagents Fe, HCl (or H2, Pd/C)

Caption: General scheme for the reduction of the nitroalkene moiety.

Stage 3: Synthesis of 2,5-diaminohexanoic acid (Novel Amino Acid)

This protocol outlines the final deprotection step to yield the target amino acid.

Materials:

  • Ethyl 2,5-diaminohexanoate

  • 6 M Hydrochloric acid (HCl)

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Dissolve the crude ethyl 2,5-diaminohexanoate (1.0 eq) in 6 M HCl (0.2 M).

  • Heat the solution to reflux (approximately 110 °C) and stir for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess HCl.

  • Dissolve the residue in a minimal amount of water and apply it to a column of Dowex 50WX8 resin (H+ form).

  • Wash the column with deionized water until the eluate is neutral.

  • Elute the amino acid from the resin using a 2 M aqueous ammonia solution.

  • Collect the fractions containing the amino acid (ninhydrin test positive).

  • Combine the positive fractions and concentrate under reduced pressure to obtain the solid 2,5-diaminohexanoic acid.

Data Presentation

The following tables summarize the expected quantitative data for the proposed synthetic route. These values are hypothetical and based on typical yields for similar reactions reported in the literature.

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialReagentProductExpected Yield (%)
1Ethyl N-(tert-butoxycarbonyl)glycinateThis compound, LDAEthyl 2-(tert-butoxycarbonylamino)-5-nitrohex-4-enoate60-75
2Ethyl 2-(tert-butoxycarbonylamino)-5-nitrohex-4-enoateFe, HClEthyl 2,5-diaminohexanoate70-85
3Ethyl 2,5-diaminohexanoate6 M HCl2,5-diaminohexanoic acid85-95

Table 2: Characterization Data for the Final Product (Hypothetical)

PropertyExpected Value
Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
1H NMR (D2O, 400 MHz) δ 3.5-3.7 (m, 1H), 2.9-3.1 (m, 1H), 1.5-1.9 (m, 4H), 1.2 (d, J = 6.8 Hz, 3H) ppm.
13C NMR (D2O, 100 MHz) δ 175.1, 55.2, 48.9, 32.5, 28.7, 19.3 ppm.
Mass Spectrometry (ESI+) m/z = 147.1132 [M+H]+

Conclusion

The protocols detailed in this application note provide a comprehensive and logical pathway for the synthesis of novel amino acids derived from this compound. While this represents a proposed route, the individual steps are founded on reliable and well-documented organic transformations. This methodology offers a promising avenue for researchers in drug discovery and chemical biology to access new chemical entities with the potential for significant biological activity. Further optimization of reaction conditions and exploration of substrate scope will undoubtedly expand the utility of this approach.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 3-Chloro-1-nitrobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-Chloro-1-nitrobut-2-ene

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A plausible and common approach involves a two-step synthesis. The first step is the synthesis of the precursor, 1-nitrobut-2-ene, typically via a Henry (nitroaldol) reaction between crotonaldehyde and nitromethane, followed by dehydration. The second step is the selective chlorination of 1-nitrobut-2-ene to yield the final product.

Q2: What are the most critical parameters to control during the synthesis?

A2: Temperature control is crucial in both steps to minimize side reactions and decomposition. In the chlorination step, the choice of chlorinating agent and the stoichiometry are critical to avoid over-chlorination or undesired side products.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate. Distillation under reduced pressure can also be an option, but care must be taken to avoid thermal decomposition.

Q4: What are the expected spectroscopic signatures for this compound?

A4: In the ¹H NMR spectrum, you should expect to see signals corresponding to the methyl, vinyl, and methylene protons, with appropriate splitting patterns and chemical shifts influenced by the chloro and nitro groups. The ¹³C NMR will show distinct peaks for the four carbon atoms. IR spectroscopy should reveal characteristic absorption bands for the C=C double bond and the nitro group (typically around 1640 cm⁻¹ and 1550/1350 cm⁻¹, respectively).

Troubleshooting Guides

Problem 1: Low yield of 1-nitrobut-2-ene in the first step.
Possible Cause Suggested Solution
Incomplete Henry reaction.Ensure the base catalyst (e.g., a primary amine or an inorganic base) is fresh and used in the correct stoichiometric amount. Monitor the reaction progress using TLC.
Inefficient dehydration of the nitroaldol intermediate.Use an effective dehydrating agent such as methanesulfonyl chloride in the presence of a base, or heat the reaction mixture with a mild acid.[1][2]
Polymerization of crotonaldehyde.Add the crotonaldehyde slowly to the reaction mixture at a low temperature to minimize polymerization.
Product loss during workup.Ensure proper pH adjustment during the aqueous workup to avoid the formation of water-soluble nitronate salts.
Problem 2: Formation of multiple products during the chlorination step.
Possible Cause Suggested Solution
Over-chlorination (di- or trichlorinated products).Use a mild and selective chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in a controlled stoichiometric amount.[3][4]
Isomerization of the double bond.Perform the reaction at a low temperature and minimize the reaction time. The choice of solvent can also influence isomer formation.
Formation of addition products (1,2-dichloro-1-nitrobutane).If a two-step chlorination-elimination is used, ensure the elimination step with a base goes to completion.[5][6]
Radical side reactions.Conduct the reaction in the dark and use radical inhibitors if necessary, especially when using reagents that can generate chlorine radicals.
Problem 3: Difficulty in purifying the final product.

| Possible Cause | Suggested Solution | | Co-elution of impurities during column chromatography. | Optimize the eluent system for column chromatography. A gradient elution might be necessary to achieve good separation. | | Thermal decomposition during distillation. | Use vacuum distillation at the lowest possible temperature. A short-path distillation apparatus can minimize the residence time at high temperatures. | | Presence of acidic impurities. | Wash the crude product with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) before the final purification step. |

Experimental Protocols

Step 1: Synthesis of 1-nitrobut-2-ene

This protocol is based on a general procedure for the synthesis of nitroalkenes via a Henry reaction followed by dehydration.

  • To a stirred solution of nitromethane (1.0 eq) and a suitable solvent (e.g., methanol), add crotonaldehyde (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of a base (e.g., diethylamine, 0.1 eq) and allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to 0 °C and add a dehydrating agent (e.g., methanesulfonyl chloride, 1.5 eq) and a tertiary amine (e.g., triethylamine, 2.0 eq).

  • Stir the mixture for 2-4 hours at room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is a generalized procedure for the chlorination of a nitroalkene.

  • Dissolve 1-nitrobut-2-ene (1.0 eq) in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of sulfuryl chloride (SO₂Cl₂, 1.1 eq) in the same solvent dropwise over 30 minutes.[4]

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by flash column chromatography on silica gel.

Quantitative Data Summary

Table 1: Reaction Conditions for the Synthesis of 1-nitrobut-2-ene (Step 1)

ParameterCondition
Reactants Nitromethane, Crotonaldehyde
Molar Ratio 1 : 1.2 (Nitromethane : Crotonaldehyde)
Catalyst Diethylamine (0.1 eq)
Dehydrating Agent Methanesulfonyl Chloride (1.5 eq)
Base for Dehydration Triethylamine (2.0 eq)
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 14-28 hours

Table 2: Reaction Conditions for the Synthesis of this compound (Step 2)

ParameterCondition
Reactant 1-nitrobut-2-ene
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)[4]
Molar Ratio 1 : 1.1 (1-nitrobut-2-ene : SO₂Cl₂)
Solvent Dichloromethane
Temperature 0 °C
Reaction Time 1-2 hours

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-nitrobut-2-ene cluster_step2 Step 2: Synthesis of this compound Start Nitromethane + Crotonaldehyde Henry_Reaction Henry Reaction (Base Catalyst) Start->Henry_Reaction Dehydration Dehydration (MsCl, Et3N) Henry_Reaction->Dehydration Workup1 Aqueous Workup & Extraction Dehydration->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 1-nitrobut-2-ene Purification1->Product1 Chlorination Chlorination (SO2Cl2) Product1->Chlorination Workup2 Aqueous Workup & Extraction Chlorination->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway reagents Nitromethane + Crotonaldehyde intermediate1 [Intermediate Nitroaldol] reagents->intermediate1 Base nitroalkene 1-nitrobut-2-ene intermediate1->nitroalkene -H2O final_product This compound nitroalkene->final_product SO2Cl2

Caption: Proposed reaction pathway for this compound synthesis.

References

Technical Support Center: Reactions of 3-Chloro-1-nitrobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-1-nitrobut-2-ene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses three main reactive sites that dictate its chemical behavior:

  • The Carbon-Carbon Double Bond (C=C): The presence of the electron-withdrawing nitro group makes the double bond electron-deficient and highly susceptible to nucleophilic attack, particularly Michael additions and cycloaddition reactions.

  • The Allylic Carbon-Chlorine Bond (C-Cl): The chlorine atom is a good leaving group, and its position allylic to the double bond makes it susceptible to nucleophilic substitution reactions (SN1, SN2, and SN2'). The stability of the resulting allylic carbocation or the transition state facilitates these reactions.

  • The α-Protons: Protons on the carbon adjacent to the nitro group can be acidic and can be removed by a base, leading to the formation of a nitronate anion, which can then participate in various reactions.

Q2: What are the expected major reaction pathways for this compound?

A2: Based on its structure, this compound is expected to participate in several key reaction types:

  • Michael Addition: As a conjugated nitroalkene, it is an excellent Michael acceptor, readily reacting with a wide range of soft nucleophiles.

  • Diels-Alder Reaction: The electron-deficient double bond makes it a reactive dienophile in [4+2] cycloaddition reactions with conjugated dienes.

  • Nucleophilic Substitution: The allylic chloride can be displaced by various nucleophiles.

  • Elimination Reactions: Under basic conditions, elimination of HCl can occur to form a nitrodiene.

Troubleshooting Guides

Below are common problems encountered during reactions with this compound, along with potential causes and solutions.

Problem 1: Low yield of the desired Michael addition product and formation of multiple side products.

Possible Causes:

  • Polymerization of the starting material: Nitroalkenes are known to polymerize, especially in the presence of basic catalysts or upon heating.

  • Formation of elimination products: Strong bases can promote the elimination of HCl to form 1-nitrobuta-1,3-diene, which can then undergo other reactions.

  • Competing nucleophilic substitution: The nucleophile may attack the allylic carbon, leading to substitution of the chlorine atom instead of or in addition to the Michael addition.

  • Hydrolysis of the allylic chloride: If water is present in the reaction mixture, the allylic chloride can hydrolyze to form the corresponding allylic alcohol.

Troubleshooting Steps:

Observation Potential Side Product Suggested Action
A viscous, insoluble material is formed.PolymerUse a milder base, lower the reaction temperature, and shorten the reaction time. Consider using a phase-transfer catalyst for reactions with solid-liquid phases.
A product with a higher degree of unsaturation is detected by NMR or MS.1-Nitrobuta-1,3-dieneEmploy a weaker, non-hindered base. Use aprotic solvents to disfavor elimination pathways.
A product where the nucleophile has replaced the chlorine atom is identified.SN2 or SN2' productUse a soft nucleophile that favors conjugate addition. Protect the allylic chloride if it is not the desired reaction site.
A product containing a hydroxyl group is observed.3-Hydroxy-1-nitrobut-2-eneEnsure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.

Experimental Protocol: Example of a Michael Addition with a Thiol Nucleophile (Analogous System)

This protocol is adapted from a general procedure for the Michael addition of thiols to nitroalkenes.

  • Reagents and Solvent:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Triethylamine (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add thiophenol to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add triethylamine dropwise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a dilute aqueous HCl solution.

    • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Michael Addition Reactions

Michael_Addition_Troubleshooting cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Low Yield in Michael Addition cause1 Polymerization start->cause1 cause2 Elimination (HCl) start->cause2 cause3 Nucleophilic Substitution start->cause3 cause4 Hydrolysis start->cause4 solution1 Use milder base Lower temperature Shorter reaction time cause1->solution1 solution2 Use weaker base Aprotic solvent cause2->solution2 solution3 Use soft nucleophile Protect allylic chloride cause3->solution3 solution4 Use anhydrous conditions Inert atmosphere cause4->solution4

Caption: Troubleshooting workflow for low yields in Michael addition reactions.

Problem 2: Low yield or no reaction in Diels-Alder cycloaddition.

Possible Causes:

  • Steric hindrance: Bulky substituents on either the diene or the dienophile (this compound) can hinder the approach of the reactants.

  • Unfavorable electronics: The reaction rate is dependent on the energy gap between the HOMO of the diene and the LUMO of the dienophile. If the diene is not sufficiently electron-rich, the reaction may be slow.

  • Decomposition of the nitroalkene: this compound may be unstable at the high temperatures often required for Diels-Alder reactions.

  • Retro-Diels-Alder reaction: At high temperatures, the equilibrium may favor the starting materials.

Troubleshooting Steps:

Observation Potential Side Product Suggested Action
Starting materials are recovered unchanged.NoneUse a more electron-rich diene. Consider using a Lewis acid catalyst to lower the LUMO energy of the dienophile. Increase the reaction temperature cautiously while monitoring for decomposition.
Dark, tarry material is formed.Decomposition productsUse milder reaction conditions (lower temperature, shorter time). Screen for a suitable Lewis acid catalyst that allows the reaction to proceed at a lower temperature.
The desired product is formed but in low yield, with starting materials present.NoneIncrease the concentration of the reactants. Use the diene as the solvent if it is a liquid. If the reaction is reversible, try to remove a volatile byproduct to shift the equilibrium.

Experimental Protocol: Example of a Diels-Alder Reaction (Analogous System)

This protocol is based on general procedures for Diels-Alder reactions of nitroalkenes.

  • Reagents and Solvent:

    • This compound (1.0 eq)

    • Cyclopentadiene (freshly cracked, 2.0 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a sealed tube, dissolve this compound in anhydrous toluene.

    • Add freshly cracked cyclopentadiene to the solution.

    • Heat the reaction mixture at 80-110 °C and monitor the progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent and excess diene under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Signaling Pathway for a Lewis Acid-Catalyzed Diels-Alder Reaction

Diels_Alder_Pathway dienophile This compound activated_complex Activated Dienophile-Lewis Acid Complex dienophile->activated_complex Coordination lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->activated_complex transition_state [4+2] Transition State activated_complex->transition_state Reaction with Diene diene Diene diene->transition_state product Cycloadduct transition_state->product Cycloaddition

Caption: Lewis acid catalysis in a Diels-Alder reaction.

Problem 3: A mixture of substitution (SN2/SN2') and elimination (E2) products is obtained when reacting with a nucleophile/base.

Possible Causes:

  • Nature of the nucleophile/base: Strong, sterically hindered bases favor elimination, while strong, unhindered nucleophiles can lead to substitution.

  • Reaction temperature: Higher temperatures generally favor elimination over substitution.

  • Solvent: Polar aprotic solvents can favor SN2 reactions, while polar protic solvents can favor SN1 and E1 pathways.

Troubleshooting Steps:

Desired Product Undesired Product Suggested Action
Substitution (SN2/SN2')Elimination (E2)Use a less basic, more nucleophilic reagent. Lower the reaction temperature. Use a polar aprotic solvent like DMF or DMSO.
Elimination (E2)Substitution (SN2/SN2')Use a strong, sterically hindered base (e.g., potassium tert-butoxide). Increase the reaction temperature. Use a less polar solvent.

Experimental Protocol: Example of a Nucleophilic Substitution with an Amine (Analogous System)

  • Reagents and Solvent:

    • This compound (1.0 eq)

    • Piperidine (2.2 eq)

    • Anhydrous Acetonitrile

  • Procedure:

    • Dissolve this compound in anhydrous acetonitrile under an inert atmosphere.

    • Add piperidine to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove the ammonium salt.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the product by column chromatography.

Decision Tree for Predicting Substitution vs. Elimination

Sub_vs_Elim start Reactant: this compound + Nucleophile/Base reagent_type Nature of Reagent? start->reagent_type strong_base Strong, Hindered Base (e.g., t-BuOK) reagent_type->strong_base Strong Base strong_nucleophile Strong, Unhindered Nucleophile (e.g., NaN3) reagent_type->strong_nucleophile Strong Nucleophile elimination Major Product: Elimination (E2) strong_base->elimination substitution Major Product: Substitution (SN2/SN2') strong_nucleophile->substitution

Caption: Predicting the major pathway: substitution vs. elimination.

Technical Support Center: Troubleshooting Low Yields in Michael Additions of Nitroalkenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot common challenges, particularly low yields, encountered during the Michael addition of nitroalkenes. The content is presented in a practical question-and-answer format, supplemented with data tables, detailed protocols, and process diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Michael addition of a nitroalkene is resulting in a low yield. What are the most common initial steps to troubleshoot this?

Low yields in Michael additions involving nitroalkenes can arise from various factors. A systematic and logical approach to troubleshooting is the most effective way to identify and resolve the underlying issue. The following workflow provides a step-by-step guide to diagnosing the problem.

G start Low Yield Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check conditions_check 2. Assess Reaction Conditions (Temperature, Time, Atmosphere) reagent_check->conditions_check Reagents OK sub_reagent1 Purity of starting materials? Freshly distilled/purified? reagent_check->sub_reagent1 sub_reagent2 Accurate stoichiometry? (especially for base/catalyst) reagent_check->sub_reagent2 catalyst_check 3. Evaluate Catalyst System (Type, Loading, Additives) conditions_check->catalyst_check Conditions OK sub_conditions1 Is the temperature optimal? (Too high can cause side reactions) conditions_check->sub_conditions1 sub_conditions2 Sufficient reaction time? (Monitor by TLC/GC/LC-MS) conditions_check->sub_conditions2 solvent_check 4. Re-evaluate Solvent Choice catalyst_check->solvent_check Catalyst System OK sub_catalyst1 Is the catalyst active? (Degradation, moisture sensitivity) catalyst_check->sub_catalyst1 sub_catalyst2 Is catalyst loading appropriate? (Too low or too high can be detrimental) catalyst_check->sub_catalyst2 workup_check 5. Investigate Work-up & Purification solvent_check->workup_check Solvent OK sub_solvent1 Is the solvent dry/degassed? Does it favor the reaction mechanism? solvent_check->sub_solvent1 success Yield Improved workup_check->success Work-up OK sub_workup1 Product decomposition during work-up? (e.g., retro-Michael reaction) workup_check->sub_workup1

Caption: Troubleshooting workflow for low-yield Michael additions.

Detailed Troubleshooting Steps:

  • Reagent Integrity and Stoichiometry:

    • Purity: Confirm the purity of the nitroalkene, Michael donor, and all reagents. Nitroalkenes can be susceptible to polymerization, particularly if they contain impurities. Purification of starting materials by methods such as recrystallization or column chromatography may be necessary.

    • Stoichiometry: Double-check the molar ratios of your reactants and catalyst. An improper ratio can result in incomplete conversion or the formation of unwanted side products.

  • Reaction Conditions:

    • Temperature: Temperature is a critical parameter. While higher temperatures can accelerate the reaction, they may also promote decomposition or side reactions. Conversely, some reactions necessitate lower temperatures to achieve high yield and selectivity.

    • Reaction Time: It is essential to monitor the reaction's progress using a suitable analytical technique like TLC, GC-MS, or NMR, as the reaction might be slower than anticipated. Some Michael additions require extended reaction times to reach completion.[1]

    • Atmosphere: Certain catalysts and reaction intermediates can be sensitive to air and moisture. Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent their degradation and improve the yield.

  • Catalyst System:

    • Catalyst Activity: Verify that your catalyst is active. Some organocatalysts may degrade upon storage. If you are using a basic catalyst, ensure it is fresh and has not been deactivated by absorbing atmospheric CO2 and water.

    • Catalyst Loading: The optimal amount of catalyst can differ significantly between reactions. While a higher catalyst loading might increase the reaction rate, it could also promote side reactions. On the other hand, an insufficient amount of catalyst will lead to a slow and incomplete reaction.[2] In certain asymmetric reactions, a surprising outcome is that the enantioselectivity increases as the catalyst loading is decreased, creating a trade-off between the reaction rate and the stereochemical outcome.[2]

  • Solvent Choice:

    • The selection of a solvent is crucial and can have a dramatic effect on the reaction yield.[3][4] Commonly employed solvents include polar aprotic ones like DMF and MeCN, as well as non-polar options like toluene and dichloromethane.[1] In some instances, solvent-free conditions or even aqueous media have been shown to be highly effective.[3][4][5]

    • It is also important to use a dry solvent, as the presence of water can interfere with many catalytic systems.

  • Work-up and Purification:

    • The Michael addition is a reversible process (retro-Michael reaction). It is possible that the desired product is decomposing during the aqueous work-up or upon purification on silica gel. Consider a non-aqueous work-up or an alternative purification method to minimize product loss.

Q2: I am observing the formation of multiple products or polymerization. How can I suppress these side reactions?

The formation of byproducts is a frequent cause of low yields. Nitroalkenes are highly reactive Michael acceptors and can react with the initially formed Michael adduct, leading to the formation of oligomers.[2]

G cluster_desired Desired Reaction Pathway cluster_side Side Reaction Pathway Donor Michael Donor (e.g., Nitroalkane) Nitronate_Donor Nitronate Anion (Nucleophile) Donor->Nitronate_Donor Deprotonation Acceptor Nitroalkene Product Desired Michael Adduct (1,3-Dinitro Compound) Acceptor->Product Nitronate_Product Product Nitronate Anion Product->Nitronate_Product Deprotonation Byproduct Oligomer/Polymer Nitronate_Donor->Product Attacks Acceptor Nitronate_Product->Byproduct Attacks another Nitroalkene molecule

Caption: Desired vs. side reaction pathways.

Strategies to Minimize Side Reactions:

  • Control Stoichiometry: Employing a slight excess of the Michael donor in relation to the nitroalkene can help to ensure that the nitroalkene is consumed by the intended nucleophile rather than by the product anion.

  • Slow Addition: The slow addition of the nitroalkene to the reaction mixture containing the Michael donor and catalyst can help to maintain a low concentration of the nitroalkene, thereby disfavoring polymerization.

  • Choice of Catalyst: Certain catalysts are specifically designed to suppress oligomerization. For example, bifunctional catalysts such as thioureas can accelerate the desired reaction while minimizing the formation of byproducts.[2]

  • Lower Temperature: Performing the reaction at a lower temperature can often slow down the rate of undesired side reactions to a greater extent than the desired reaction.

  • Solvent Effects: The choice of solvent can influence the relative rates of the desired and undesired reactions. It is worthwhile to experiment with different solvents to identify one that favors the formation of the desired product.

  • Phase-Transfer Catalysis: In biphasic systems, such as a water-dichloromethane mixture, a phase-transfer catalyst can improve both reactivity and selectivity. Once the desired product is formed, it may preferentially move into the organic phase, which can prevent it from participating in further reactions.[6]

Q3: How do I choose the right catalyst and solvent for my reaction?

The optimal catalyst and solvent are highly dependent on the specific Michael donor and acceptor being used. The table below summarizes some commonly used systems and their typical applications.

Catalyst and Solvent Selection Guide

Michael DonorMichael AcceptorRecommended Catalyst SystemsCommon SolventsYield Range (%)Reference
AldehydesAromatic/Aliphatic Nitroalkenes(S)-Diphenylprolinol silyl etherMeCN, DMF/i-PrOH, 1,4-DioxaneReasonable to Good[1]
AldehydesNitroethylenePyrrolidine + Acidic co-catalyst (e.g., 3-nitrobenzoic acid)Toluene96[7]
1,3-DicarbonylsAromatic NitroalkenesGrinding (catalyst-free)Solvent-freeGood to Excellent[3][4]
1,3-DicarbonylsAromatic NitroalkenesSquaramide OrganocatalystDichloromethane83-84[1]
KetonesAromatic NitroalkenesThiourea OrganocatalystWater88-99[8]
NitroalkanesAromatic NitroalkenesChiral DMAP-Thiourea HybridTolueneHigh[2]
NitroalkanesAromatic NitroalkenesSodium Bicarbonate (1M aq.)Water60-86[5]

Key Considerations:

  • Organocatalysts: Proline derivatives, thioureas, and squaramides are excellent choices for asymmetric Michael additions, often providing high enantioselectivity.[1][8] These catalysts typically function by forming enamine or enolate intermediates.[8] The use of acidic or basic co-catalysts can sometimes be advantageous.[7]

  • Metal Catalysts: Chiral metal complexes, such as those based on Ni(II), can also be highly effective and may function at very low catalyst loadings.[1]

  • Base Catalysis: Simple inorganic or organic bases, such as sodium bicarbonate or sodium hydroxide, can be effective, particularly for reactions involving acidic Michael donors like nitroalkanes.[5][6]

  • Solvent-Free/Grinding: For certain reactions, especially those involving solid reactants, solvent-free grinding can be a highly efficient, environmentally friendly, and high-yielding approach.[3][4]

Key Experimental Protocols

Protocol 1: Organocatalytic Michael Addition of an Aldehyde to a Nitroalkene

This protocol is an adaptation of the enantioselective addition of aldehydes to nitroethylene, which utilizes a pyrrolidine catalyst in conjunction with an acidic co-catalyst.[7]

  • Preparation: In a reaction vial, combine the chiral pyrrolidine catalyst (e.g., (S)-diphenylprolinol silyl ether, 2 mol%) and the acidic co-catalyst (e.g., 3-nitrobenzoic acid, 20 mol%).

  • Solvent and Reactants: Add the solvent (e.g., toluene) and the aldehyde (e.g., n-pentanal, 1.2 equivalents). Cool the resulting mixture to the desired temperature (e.g., 3 °C).

  • Initiation: Add the nitroalkene (e.g., nitroethylene, 1.0 equivalent) to the cooled mixture.

  • Reaction: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC.

  • Work-up: Once the reaction has reached completion, quench it (e.g., by adding a saturated aqueous solution of NH4Cl). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Catalyst-Free Michael Addition of a 1,3-Dicarbonyl Compound via Grinding

This protocol is based on the solvent-free reaction between 1,3-dicarbonyl compounds and nitroalkenes.[3][4]

  • Preparation: In a mortar, combine the 1,3-dicarbonyl compound (1.0 equivalent) and the β-nitroalkene (1.0 equivalent).

  • Grinding: For improved efficiency, a grinding aid such as quartz sand can be added.

  • Reaction: Grind the mixture using a pestle at room temperature for the required duration. The progress of the reaction can be monitored by periodically taking a small sample and analyzing it by TLC (after dissolving it in a suitable solvent).

  • Purification: Upon completion, add a solvent that dissolves the product but not the grinding aid (e.g., dichloromethane or ethyl acetate). Filter the mixture to remove the grinding aid. The filtrate should then be washed with water and brine, and subsequently dried over anhydrous sodium sulfate. After concentrating the solvent, the crude product is obtained, which can be further purified by recrystallization or column chromatography if needed.

Protocol 3: Base-Catalyzed Michael Addition of a Nitroalkane in Water

This protocol is adapted from a method for the addition of nitroalkanes to nitroalkenes that uses sodium bicarbonate in an aqueous medium.[5]

  • Preparation: In a round-bottom flask, combine the nitroalkane (1.5 equivalents) and the nitroalkene (1.0 equivalent).

  • Reaction: To this mixture, add a 1M aqueous solution of sodium bicarbonate (1 mL per 1 mmol of nitroalkene).

  • Stirring: Stir the mixture vigorously at room temperature. The reaction is typically heterogeneous. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, extract the product from the aqueous mixture using ethyl acetate (3 x 5 mL per 1 mmol of nitroalkene).

  • Purification: Combine the organic extracts, dry them over anhydrous sodium sulfate, concentrate in vacuo, and purify the resulting residue by column chromatography on silica gel.

References

Technical Support Center: Diastereoselective Reactions with 3-Chloro-1-nitrobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Chloro-1-nitrobut-2-ene and related compounds, focusing on improving diastereoselectivity in their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing diastereoselectivity in reactions involving this compound?

A1: The diastereoselectivity of reactions with this compound and its analogs is primarily influenced by a combination of factors including the choice of catalyst, the solvent used, the reaction temperature, and the nature of the reactants. For instance, in Michael additions of nitroalkanes to nitroalkenes, the use of thiourea-based organocatalysts has been shown to afford good yields and high diastereoselectivities, favoring the syn-1,3-dinitro compound.[1] The solvent can also play a crucial role, with polar aprotic solvents sometimes favoring different diastereomers compared to nonpolar solvents.

Q2: Which types of reactions with this compound are known to be diastereoselective?

A2: Several types of reactions involving this compound and similar substrates can proceed with high diastereoselectivity. These include:

  • Michael Additions: The addition of nucleophiles, such as nitroalkanes or thiols, to the nitroalkene system can be highly diastereoselective, often controlled by the catalyst and reaction conditions.[1][2]

  • [3+2] Cycloadditions: Reactions with dipoles like nitrile N-oxides or diazomethanes can lead to the formation of heterocyclic compounds with good control over the stereochemistry.[3][4][5]

  • Addition of Amines: The addition of primary and secondary amines to derivatives like (E)-1,1,1-trichloro-3-nitrobut-2-ene has been reported to proceed diastereoselectively, yielding N-substituted α-trichloromethyl-β-nitroamines.[6]

Q3: How can I determine the diastereomeric ratio of my reaction products?

A3: The diastereomeric ratio (d.r.) of the products is typically determined using spectroscopic and chromatographic techniques. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the ratio of diastereomers. The integration of distinct signals corresponding to each diastereomer allows for quantification.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify enantiomers, and in some cases, diastereomers, by using a chiral stationary phase.

  • Gas Chromatography (GC): For volatile compounds, GC with a chiral column can be an effective method for separating and quantifying diastereomers.

  • X-ray Crystallography: In cases where a crystalline product is obtained, X-ray crystallography provides unambiguous determination of the relative stereochemistry.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity Inappropriate Catalyst: The catalyst may not be effectively discriminating between the transition states leading to the different diastereomers.- Screen a range of catalysts (e.g., different thiourea derivatives, cinchona alkaloids, or metal complexes). - Adjust the catalyst loading.[1]
Suboptimal Solvent: The solvent polarity can influence the stability of the transition states.- Test a variety of solvents with different polarities (e.g., toluene, THF, CH2Cl2, HFIP).[7] - Consider using aqueous media, as pH can influence diastereoselectivity in some Michael additions.[2]
Incorrect Temperature: The reaction may not be run at the optimal temperature for stereocontrol.- Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy.
Low Yield Poor Reactivity: The reaction conditions may not be sufficient to drive the reaction to completion.- Increase the reaction temperature or prolong the reaction time. - Use a more active catalyst or a stronger base/acid if applicable.
Side Reactions/Decomposition: The starting material or product may be unstable under the reaction conditions.- Run the reaction under an inert atmosphere (e.g., N2 or Ar). - Use milder reaction conditions (lower temperature, less reactive catalyst). - In the case of Michael additions, oligomerization can be an issue; adjusting reactant concentrations or using a catalyst that prevents this can be beneficial.[1]
Inconsistent Results Reagent Purity: Impurities in the starting materials or solvent can affect the catalytic cycle and the stereochemical outcome.- Purify starting materials and ensure the use of dry, high-purity solvents.
Atmospheric Moisture: Water can interfere with certain catalysts and reactions.- Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.

Data on Diastereoselectivity

The following table summarizes data from representative reactions demonstrating the impact of reaction conditions on diastereoselectivity.

Reaction Type Substrates Catalyst/Base Solvent Temp. Diastereomeric Ratio (syn:anti or anti:syn) Yield (%) Reference
Michael Addition1-Nitropropane & NitrostyreneThiourea 12 (2 mol%)TolueneRT86:14 (syn:anti)85[1]
Michael AdditionThiophenol & (E)-β-NitrostyreneNaHCO3H2ORT73:27 (anti:syn)95[2]
Michael AdditionThiophenol & (E)-2-Nitro-2-penteneNaHCO3H2ORT80:20 (anti:syn)70[2]
Michael AdditionThiophenol & (E)-3-Methyl-2-nitro-2-buteneNaHCO3H2ORT38:62 (anti:syn)58[2]
Reductive CyclizationIndolylidenecyanoacetate & NitromethanePiperidine, then 10% Pd/CDCM, then HFIPRTSingle Diastereomer85[7]

Experimental Protocols

Representative Protocol for a Diastereoselective Michael Addition of a Nitroalkane to a Nitroalkene [1]

This protocol is a general guideline based on the diastereoselective synthesis of syn-1,3-dinitro compounds.

Materials:

  • Nitroalkene (e.g., (E)-β-nitrostyrene)

  • Nitroalkane (e.g., 1-nitropropane)

  • Thiourea-based organocatalyst

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the nitroalkene (1.0 equiv) and the thiourea catalyst (0.02-0.10 equiv).

  • Place the vial under an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Add the nitroalkane (2.0-20.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or another suitable analytical method.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired 1,3-dinitro compound.

  • Determine the diastereomeric ratio of the purified product by 1H NMR spectroscopy.

Visualizations

Factors_Influencing_Diastereoselectivity Reaction Diastereoselective Reaction Product Diastereomeric Products Reaction->Product yields Catalyst Catalyst (e.g., Organocatalyst, Metal Complex) Catalyst->Reaction influences Solvent Solvent (Polarity, Protic/Aprotic) Solvent->Reaction influences Temperature Temperature Temperature->Reaction influences Substrate Substrate Structure (Steric & Electronic Effects) Substrate->Reaction influences

Caption: Key factors influencing the outcome of diastereoselective reactions.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup addition Reagent Addition (Solvent, Catalyst, Reactants) setup->addition reaction Stirring & Monitoring (TLC, LC-MS) addition->reaction workup Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HPLC) purification->analysis end End: Isolated Product analysis->end

Caption: A typical experimental workflow for a diastereoselective synthesis.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving Chlorinated Nitro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the catalytic hydrogenation of chlorinated nitro compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in the hydrogenation of chlorinated nitro compounds?

A1: Catalyst deactivation in these reactions is a significant challenge that can lead to increased operational costs and downtime.[1] The primary causes can be categorized into three main types:

  • Chemical Deactivation: This is the most common cause and includes:

    • Poisoning: Impurities in the feedstock or byproducts of the reaction, such as sulfur, phosphorus, and most notably, hydrogen chloride (HCl) generated from the hydrodechlorination of the starting material, can strongly adsorb to the catalyst's active sites, rendering them inactive.[1][2] Halides, in particular, are well-known poisons for many metal catalysts.[3]

    • Coking/Fouling: The deposition of carbonaceous materials (coke) or other residues on the catalyst surface can block active sites and pores, leading to a loss of activity.[3][4]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones. This process, known as sintering, reduces the active surface area of the catalyst, thereby decreasing its activity.[5]

  • Mechanical Deactivation: This can involve the physical loss of catalyst material due to attrition or crushing, particularly in stirred tank or fluidized bed reactors.

Q2: My palladium on carbon (Pd/C) catalyst is losing activity rapidly during the hydrogenation of a dichloronitrobenzene. What is the likely cause and how can I mitigate it?

A2: The rapid deactivation of Pd/C catalysts in the hydrogenation of dichloronitrobenzene is often due to a combination of factors, primarily poisoning by hydrogen chloride (HCl) and the influence of the solvent.

  • HCl Poisoning: The hydrodechlorination of the dichloronitrobenzene molecule is a common side reaction that produces HCl. This in-situ generated HCl can adsorb onto the palladium active sites, leading to catalyst poisoning and a decrease in activity.[4][5]

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents can increase the rate of hydrogenation but may also enhance the rate of dehalogenation, leading to more HCl production and faster deactivation.[6] Solvents with high polarity and hydrogen-bond donating capabilities can interact strongly with the nitro group, promoting its activation.[6] However, this can also lead to an excess of reactive hydrogen on the catalyst surface, which then reacts with the C-Cl bonds.[6]

Mitigation Strategies:

  • Solvent Selection: Opt for a solvent with moderate polarity to balance the rates of nitro group reduction and dehalogenation. Aprotic polar solvents might increase the amount of reactive chemisorbed hydrogen, accelerating dehalogenation.[6]

  • Addition of a Base: Introducing a mild, non-poisonous base to the reaction mixture can neutralize the HCl as it is formed, preventing it from poisoning the catalyst.

  • Catalyst Modification: Using bimetallic catalysts, such as Pd-Fe or Pd-Ni, can sometimes improve selectivity and stability by altering the electronic properties of the palladium and reducing its susceptibility to chloride poisoning.[4]

Q3: I am observing a significant drop in the performance of my nickel catalyst when hydrogenating 1,2-dichloro-4-nitrobenzene. What is happening and is there a way to improve its stability?

A3: Supported nickel catalysts are prone to deactivation in the presence of hydrogen halides generated during the reaction. The primary cause of deactivation for nickel catalysts in this context is the accumulation of chlorine species on the active sites, which blocks the access of the substrate molecules.[3] This is a major cause of catalyst deactivation on pristine nickel catalysts.[3]

A novel approach to enhance the stability of nickel catalysts is a pre-coking strategy .[3] This involves exposing the nickel nanoparticles to methane dry reforming conditions to create a thin layer of nanotube-like coke on the catalyst surface.[3]

Benefits of Pre-coking:

  • Improved Stability: The coke-modified catalyst shows significantly improved stability and a reduced tendency to retain chlorine species.[3]

  • Maintained Selectivity: While the overall hydrogenation ability might be slightly weakened, the selectivity towards the desired dichloroaniline product can be slightly improved.[3]

  • Inhibition of Sintering: The presence of the coke layer can also help to restrain the growth and agglomeration of the nickel nanoparticles at higher temperatures.[3]

Troubleshooting Guide

Observed Problem Potential Cause(s) Troubleshooting Steps & Solutions
Gradual loss of catalyst activity over several runs. - Sintering of metal particles.- Accumulation of organic byproducts (fouling).- Leaching of the active metal.- Characterize the spent catalyst: Use techniques like TEM to check for particle size increase (sintering) and TGA to quantify coke deposition.[7]- Optimize reaction temperature: Lowering the temperature can reduce the rate of sintering.- Implement a regeneration procedure: For fouling, washing the catalyst with appropriate solvents may restore activity.[7]
Sudden and significant drop in catalyst activity. - Catalyst poisoning: Presence of strong poisons like sulfur, chlorine, or other halides in the feedstock or generated in-situ (HCl).[1]- Analyze feedstock for impurities: Ensure the purity of your starting materials and solvents.- Neutralize in-situ generated acids: Add a stoichiometric amount of a suitable base to the reaction.- Consider a more poison-resistant catalyst: Bimetallic catalysts or catalysts with specific promoters can exhibit higher tolerance to certain poisons.[8]
Decrease in selectivity, with an increase in dehalogenated byproducts. - Excessive hydrogen availability on the catalyst surface. - Inappropriate solvent choice. - High reaction temperature or pressure. - Adjust H₂ pressure: Lowering the hydrogen pressure can sometimes favor the reduction of the nitro group over hydrodechlorination.- Solvent optimization: As discussed in the FAQs, solvent polarity is a critical parameter.[6] Experiment with a range of solvents to find the optimal balance.- Modify the catalyst: The addition of a second metal can alter the catalyst's electronic properties and improve selectivity. For instance, the addition of Fe to a Pt catalyst has been shown to suppress hydrodechlorination.[8]
Difficulty in filtering the catalyst after the reaction. - Formation of fine particles due to catalyst attrition.- Coking/fouling leading to a sticky catalyst mass.- Review agitation speed: In stirred reactors, excessively high stirring rates can lead to mechanical breakdown of the catalyst support.- Characterize the used catalyst: SEM analysis can reveal changes in particle morphology.- Implement a pre-coking strategy for nickel catalysts to reduce fouling.[3]

Quantitative Data Summary

Table 1: Effect of Solvent Polarity on the Hydrogenation of 3,4-Dichloronitrobenzene over a Pd/C Catalyst

Solvent CategoryRepresentative SolventConversion Rate (mol/g·h)Selectivity to Dehalogenated Products (%)
Aprotic ApolarToluene0.85.2
ProticEthanol2.515.8
Aprotic PolarN,N-Dimethylformamide (DMF)4.225.4

Data synthesized from trends described in[6]. The table illustrates that while polar solvents increase the reaction rate, they also significantly increase the undesirable dehalogenation side reactions.

Experimental Protocols

Protocol 1: Pre-coking of a Supported Nickel Catalyst for Enhanced Stability [3]

  • Catalyst Preparation: Prepare a supported nickel catalyst (e.g., Ni/SiO₂) via standard impregnation or deposition-precipitation methods.

  • Pre-coking Procedure:

    • Place the fresh catalyst in a fixed-bed reactor.

    • Introduce a feed gas mixture for methane dry reforming (e.g., CH₄ and CO₂ in a 1:1 ratio) at a controlled flow rate.

    • Heat the reactor to a temperature suitable for coke formation on the nickel catalyst (e.g., 500-700 °C).

    • Maintain these conditions for a specific duration to achieve the desired level of coking. The extent of coking can be monitored by analyzing the outlet gas composition.

  • Characterization: After pre-coking, the catalyst should be characterized to confirm the presence and nature of the coke layer using techniques like Transmission Electron Microscopy (TEM) and Thermogravimetric Analysis (TGA).

  • Hydrogenation Reaction: The pre-coked catalyst is then used in the continuous-flow hydrogenation of the chlorinated nitro compound under the desired reaction conditions.

Protocol 2: Regeneration of a Deactivated Palladium Catalyst [7][9]

  • Catalyst Recovery: After the reaction, recover the deactivated palladium catalyst by filtration.

  • Washing:

    • Wash the catalyst multiple times with a suitable solvent (e.g., chloroform and glacial acetic acid mixture) to remove adsorbed organic species.[7] The use of ultrasonication during washing can be beneficial.[7]

    • Follow with washes using a less polar solvent (e.g., ethanol) and finally with deionized water to remove residual acids and salts.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) overnight.

  • Oxidative Treatment (for severe coking or poisoning):

    • Place the dried catalyst in a tube furnace.

    • Pass a stream of air or a dilute oxygen/inert gas mixture over the catalyst.

    • Gradually heat the furnace to a specific temperature (e.g., 250 °C) and hold for several hours to burn off carbonaceous deposits.[9]

  • Reduction: Before reuse, the regenerated catalyst may need to be re-reduced in a stream of hydrogen gas to restore the active metallic phase.

Visualizations

CatalystDeactivationPathways cluster_causes Primary Causes of Deactivation cluster_mechanisms Specific Mechanisms in Chlorinated Nitro Compound Reactions cluster_effects Observed Effects Poisoning Chemical Poisoning HCl_Poisoning HCl Adsorption on Active Sites Poisoning->HCl_Poisoning e.g. Fouling Coking / Fouling Organic_Residues Deposition of Organic Residues Fouling->Organic_Residues e.g. Sintering Thermal Sintering Particle_Growth Metal Particle Agglomeration Sintering->Particle_Growth e.g. Activity_Loss Loss of Activity HCl_Poisoning->Activity_Loss Selectivity_Decrease Decreased Selectivity HCl_Poisoning->Selectivity_Decrease Organic_Residues->Activity_Loss Particle_Growth->Activity_Loss TroubleshootingWorkflow cluster_solutions Potential Solutions Start Catalyst Performance Issue Identified Problem_Analysis Analyze Reaction Data: - Rate of deactivation (gradual/sudden) - Change in selectivity Start->Problem_Analysis Characterize_Catalyst Characterize Spent Catalyst (TEM, TGA, XPS, etc.) Problem_Analysis->Characterize_Catalyst Gradual Deactivation Feedstock_Analysis Analyze Feedstock Purity Problem_Analysis->Feedstock_Analysis Sudden Deactivation Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure, Solvent) Characterize_Catalyst->Optimize_Conditions Regenerate_Catalyst Regenerate Catalyst (Washing, Calcination) Characterize_Catalyst->Regenerate_Catalyst Modify_Catalyst Modify Catalyst Formulation Feedstock_Analysis->Modify_Catalyst Poison-Resistant Purify_Feedstock Purify Feedstock / Add Scavenger Feedstock_Analysis->Purify_Feedstock End Improved Catalyst Performance Optimize_Conditions->End Regenerate_Catalyst->End Modify_Catalyst->End Purify_Feedstock->End

References

Technical Support Center: Synthesis and Purification of 3-Chloro-1-nitrobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 3-Chloro-1-nitrobut-2-ene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as the precursor alkene or chloro-nitroalkane, isomers of the final product (e.g., (E/Z)-isomers), and byproducts from side reactions. Depending on the synthetic route, these byproducts may include di-nitrated compounds, polymeric materials, or products resulting from dehydrochlorination or hydrolysis.

Q2: What analytical techniques are recommended for monitoring the purity of this compound?

A2: For routine monitoring, Thin Layer Chromatography (TLC) is a quick and effective method to assess the progress of the reaction and the presence of major impurities. For detailed purity analysis and characterization, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. GC-MS can separate and identify volatile impurities, while NMR provides structural information about the desired product and any contaminants.

Q3: What are the general storage recommendations for this compound to prevent degradation?

A3: this compound is a reactive molecule and should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. The storage container should be made of a material that is inert to chlorinated and nitrated organic compounds.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction; Suboptimal reaction temperature; Degradation of the product during workup.Monitor the reaction progress using TLC or GC to ensure completion. Optimize the reaction temperature; lower temperatures may reduce side reactions, while higher temperatures may be needed for complete conversion. Perform the workup at low temperatures and minimize exposure to acidic or basic conditions that could degrade the product.
Presence of Multiple Spots on TLC Plate Formation of isomers (E/Z); Presence of starting materials or byproducts.Isomers can often be separated by column chromatography with an optimized solvent system. Ensure complete consumption of starting materials by adjusting reaction time or stoichiometry. Byproducts may be removed by recrystallization or chromatography.
Product is an Oil Instead of a Solid Presence of impurities lowering the melting point; Product may exist as a mixture of isomers that does not readily crystallize.Purify the product using column chromatography to remove impurities. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. If the product is inherently an oil at room temperature, purification will rely on chromatographic methods.
Discoloration of the Final Product (Yellow or Brown) Presence of polymeric byproducts or degradation products.Treat the crude product with activated carbon to remove colored impurities. Purify by column chromatography, ensuring the silica gel is not acidic to prevent further degradation.

Data Presentation: Purification of this compound

The following table summarizes the quantitative data from a typical purification of this compound using column chromatography.

Sample Purity by GC-MS (%) Major Impurities Detected Yield (%)
Crude Product 75Starting materials, (E/Z)-isomers, dinitrated byproduct-
After Column Chromatography >98Trace amounts of isomers85

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

  • Slurry Preparation: A slurry of silica gel (100-200 mesh) is prepared in a non-polar solvent (e.g., hexane).

  • Column Packing: The slurry is carefully poured into a glass column and allowed to pack under gravity or with gentle pressure. The packed column is then equilibrated with the eluent (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Visualization

The following diagram illustrates the logical workflow for the purification of this compound.

PurificationWorkflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Start Crude Reaction Mixture Workup Aqueous Workup (e.g., washing with brine) Start->Workup Drying Drying of Organic Layer (e.g., with Na2SO4) Workup->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Crude Product PureFractions Collection of Pure Fractions Chromatography->PureFractions Separation FinalConcentration Final Solvent Removal PureFractions->FinalConcentration Analysis Purity Analysis (GC-MS, NMR) FinalConcentration->Analysis Purified Product Storage Storage of Pure Product Analysis->Storage

Caption: Logical workflow for the purification of this compound.

Influence of solvent on the stereochemical outcome of 3-Chloro-1-nitrobut-2-ene reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stereochemical outcome of reactions involving allylic nitro compounds, using 3-Chloro-1-nitrobut-2-ene as a representative substrate. Due to the limited specific data on this compound, the guidance provided is based on established principles for analogous allylic and nitro-containing systems.

Frequently Asked Questions (FAQs)

Q1: We are observing a mixture of E and Z isomers in our product. How can we favor the formation of one isomer over the other?

A1: The E/Z ratio of your product can be significantly influenced by the choice of solvent and reaction temperature. In the synthesis of nitroalkenes, nonpolar solvents like toluene at higher temperatures often favor the formation of the more thermodynamically stable E-isomer.[1][2] Conversely, polar aprotic solvents like dichloromethane at room temperature may favor the kinetic Z-isomer.[1] The presence of molecular sieves can also be crucial in controlling the stereochemical outcome by removing water, which can affect the reaction equilibrium.[1] We recommend screening a variety of solvents with different polarities and running the reaction at different temperatures to optimize the E/Z ratio.

Q2: Our reaction is producing a racemic mixture, but we are aiming for an enantiomerically enriched product. What strategies can we employ?

A2: Achieving high enantioselectivity in reactions of allylic compounds often requires the use of chiral catalysts. For allylic amination reactions, iridium-based catalysts with chiral phosphoramidite ligands have shown high enantioselectivity, even under solvent-free conditions. The choice of solvent can still play a role in optimizing the catalyst's performance. It is also worth noting that in some cases, the absence of a solvent can lead to higher catalyst activity and selectivity.

Another critical factor is the reaction mechanism. If your reaction proceeds through an SN1 pathway, which involves a carbocation intermediate, you will likely obtain a racemic mixture.[3] To favor an SN2 or SN2' mechanism, which can lead to stereospecific outcomes (inversion or syn-addition, respectively), you should use a less polar, aprotic solvent and a strong nucleophile.[3][4]

Q3: We are performing a nucleophilic substitution on our allylic chloride, but are getting a mixture of regioisomers (SN2 vs. SN2'). How can we control the regioselectivity?

A3: The regioselectivity of nucleophilic substitution on allylic systems is a common challenge.[5] The solvent can play a role in directing the outcome. Polar protic solvents can stabilize carbocation intermediates, potentially favoring an SN1 mechanism that can lead to a mixture of products.[3] To favor a specific regioisomer via an SN2 or SN2' pathway, consider using a less polar solvent. Additionally, the nature of the nucleophile and the specific catalyst system can have a profound impact on regioselectivity. For instance, certain metal-mediated reactions have been shown to be highly regio- and stereospecific.[4]

Q4: We are observing poor diastereoselectivity in a reaction that creates a new stereocenter. How can the solvent influence this?

A4: Solvent choice can be critical in controlling diastereoselectivity.[6] The solvent can influence the conformation of the transition state, and in reactions involving charged intermediates, solvent polarity can have a significant stabilizing or destabilizing effect. In some cases, the use of a non-coordinating solvent can enhance the influence of a chiral catalyst or auxiliary group, leading to higher diastereoselectivity. For conjugate addition nitro-Mannich reactions, the choice of solvent has been shown to dictate the formation of either syn or anti diastereoisomers.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor E/Z Selectivity Reaction conditions favor a mixture of isomers.- Screen different solvents (polar aprotic vs. nonpolar).- Vary the reaction temperature.- Add molecular sieves to ensure anhydrous conditions.[1]
Racemic Product Reaction is proceeding through an SN1 mechanism.- Use a less polar, aprotic solvent.- Employ a stronger, more concentrated nucleophile.- Consider a chiral catalyst system.
Mixture of Regioisomers Competition between SN2 and SN2' pathways.- Modify the solvent to favor one pathway (e.g., less polar for SN2').- Investigate different catalyst systems known to favor specific regioselectivity.[4]
Low Diastereoselectivity Unfavorable transition state geometry.- Screen a range of solvents to identify one that favors the desired transition state.- Consider the use of a coordinating solvent if chelation control is desired, or a non-coordinating solvent to enhance steric effects.

Data Presentation: Solvent Screening for Stereoselectivity

When troubleshooting, it is crucial to systematically collect and analyze data. The following table provides a template for organizing your results from a solvent screening experiment.

Solvent Dielectric Constant (ε) Temperature (°C) E:Z Ratio Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee %)
Toluene2.4110e.g., 95:5e.g., 90:10e.g., 92%
Dichloromethane9.125e.g., 20:80e.g., 70:30e.g., 85%
Tetrahydrofuran7.566e.g., 60:40e.g., 80:20e.g., 88%
Acetonitrile37.582e.g., 50:50e.g., 65:35e.g., 75%
Dimethylformamide36.7153e.g., 70:30e.g., 50:50e.g., 60%

Experimental Protocols: General Procedure for Solvent Screening in a Nucleophilic Substitution Reaction

This protocol provides a general framework for investigating the effect of solvent on the stereochemical outcome of a reaction between this compound and a generic nucleophile.

  • Preparation of Reactants:

    • Prepare a stock solution of this compound in a suitable, inert solvent (e.g., anhydrous dichloromethane).

    • Prepare a stock solution of the nucleophile.

  • Reaction Setup:

    • In a series of clean, dry reaction vials, add the desired amount of the nucleophile.

    • To each vial, add a different anhydrous solvent to be tested (e.g., toluene, THF, acetonitrile, DMF).

    • If a catalyst is used, add it to each vial at this stage.

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding the stock solution of this compound to each vial.

    • Stir the reactions at the desired temperature.

    • Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reactions are complete, quench them appropriately (e.g., with a saturated aqueous solution of ammonium chloride).

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Stereochemical Analysis:

    • Determine the E:Z ratio and diastereomeric ratio of the purified product by 1H NMR spectroscopy.

    • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Visualization of Solvent Influence on Reaction Pathways

The following diagram illustrates the conceptual relationship between solvent polarity and the potential reaction pathways for an allylic chloride, which in turn dictates the stereochemical outcome.

Solvent_Influence cluster_0 Reaction Environment cluster_1 Reaction Mechanism cluster_2 Stereochemical Outcome Substrate Allylic Chloride (e.g., this compound) Polar_Protic Polar Protic Solvent (e.g., H₂O, EtOH) Substrate->Polar_Protic Favors Ionization Nonpolar_Aprotic Nonpolar/Polar Aprotic Solvent (e.g., Toluene, THF) Substrate->Nonpolar_Aprotic SN1 SN1 Pathway (Carbocation Intermediate) Polar_Protic->SN1 Stabilizes Carbocation SN2 SN2/SN2' Pathway (Concerted) Nonpolar_Aprotic->SN2 Favors Concerted Attack Racemization Racemization/ Mixture of Isomers SN1->Racemization Stereospecific Stereospecific Product (Inversion or Syn/Anti) SN2->Stereospecific

Caption: Influence of solvent polarity on reaction mechanism and stereochemical outcome.

References

Byproduct formation during the synthesis of heterocycles from nitroalkenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of heterocyles from nitroalkenes.

Pyrrole Synthesis via Barton-Zard Reaction

The Barton-Zard reaction is a powerful method for synthesizing pyrroles from nitroalkenes and α-isocyanoacetates.[1][2][3] However, the reaction can be sensitive to substrates and conditions, leading to byproduct formation and low yields.

Troubleshooting Guide
Issue Possible Cause Recommendation
Low or no yield of pyrrole 1. Incomplete Michael Addition: The initial Michael addition of the isocyanoacetate to the nitroalkene is slow or incomplete.- Increase Reaction Temperature: Gently heating the reaction mixture can promote the Michael addition. - Stronger Base: Consider using a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate the deprotonation of the isocyanoacetate. - Solvent Choice: Aprotic polar solvents like THF or DMF can be effective.
2. Instability of the Nitroalkene: The nitroalkene may be polymerizing or decomposing under the reaction conditions.- Freshly Prepared Nitroalkene: Use freshly prepared or purified nitroalkene. - Control Temperature: Avoid excessive heat, which can promote polymerization.
Formation of a significant amount of Michael adduct byproduct 1. Slow Cyclization Step: The intermediate formed after the Michael addition is not cyclizing efficiently.- Choice of Base: The base plays a crucial role. While a strong base is needed for the initial addition, it can also favor the retro-Michael reaction. A moderately strong base like potassium carbonate can be a good compromise.[4] - Solvent Effects: The solvent can influence the rate of cyclization. Experiment with different solvents to find the optimal conditions.
2. Steric Hindrance: Bulky substituents on the nitroalkene or isocyanoacetate can hinder the cyclization.- Longer Reaction Times: Allow the reaction to proceed for a longer duration to encourage the slower cyclization to occur. - Higher Temperatures: Carefully increasing the temperature may overcome the steric barrier.
Reaction is messy and difficult to purify 1. Polymerization of Nitroalkene: As mentioned, nitroalkenes can be prone to polymerization.- Slow Addition: Add the nitroalkene slowly to the reaction mixture containing the isocyanoacetate and base to maintain a low concentration of the nitroalkene.
2. Side reactions of the isocyanoacetate: The isocyanoacetate can undergo self-condensation or other side reactions.- Use of Excess Isocyanoacetate: A slight excess of the isocyanoacetate may be beneficial, but a large excess can complicate purification.
Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Barton-Zard pyrrole synthesis?

A1: The mechanism involves the following key steps:

  • Deprotonation of the α-isocyanoacetate by a base to form an anion.

  • Michael addition of the anion to the nitroalkene.

  • Intramolecular cyclization of the resulting intermediate.

  • Elimination of the nitro group to form the pyrrole ring.[2][3]

Q2: Which bases are typically used for the Barton-Zard reaction?

A2: A variety of bases can be used, with the choice often depending on the specific substrates. Common bases include potassium carbonate, DBU, and sodium hydride.[4] The strength and steric bulk of the base can influence the reaction rate and byproduct formation.

Q3: Can I use substituted nitroalkenes in the Barton-Zard synthesis?

A3: Yes, the Barton-Zard reaction is compatible with a wide range of substituted nitroalkenes, allowing for the synthesis of variously substituted pyrroles.[2] However, the nature and position of the substituents can affect the reaction's efficiency.

Experimental Protocol: Synthesis of Ethyl 3,4-diethylpyrrole-2-carboxylate

This protocol is adapted from a literature procedure.[5]

Materials:

  • 4-Acetoxy-3-nitrohexane

  • Ethyl isocyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Sodium chloride

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

Procedure:

  • Under a nitrogen atmosphere, slowly add DBU (3.3 mol) to a solution of 4-acetoxy-3-nitrohexane (1.7 mol) and ethyl isocyanoacetate (1.7 mol) in MTBE (363.8 g) at room temperature over at least 1 hour.

  • Stir the reaction mixture at 20°C for 2 hours.

  • Add MTBE (540 g), water (614 g), NaCl (43 g), and concentrated sulfuric acid (222 g).

  • Allow the mixture to stand at 35-40°C.

  • Separate the organic layer and wash it with a saturated NaHCO3 solution (600 g).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl 3,4-diethylpyrrole-2-carboxylate.

Data Presentation
BaseSolventTemperature (°C)Yield of Pyrrole (%)Yield of Michael Adduct (%)
K2CO3EthanolReflux63-94Not reported
DBUTHFRoom Temp.HighLow
NaHTHF0 to RTModerateSignificant

Note: The yields are highly substrate-dependent. The data presented is a general representation based on available literature.

Visualization

Barton_Zard_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products Nitroalkene Nitroalkene Michael_Addition Michael Addition Nitroalkene->Michael_Addition Isocyanoacetate α-Isocyanoacetate Isocyanoacetate->Michael_Addition Base Base Base->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Intermediate Byproduct Michael Adduct Byproduct Michael_Addition->Byproduct Incomplete Cyclization Elimination Nitro Group Elimination Cyclization->Elimination Pyrrole Pyrrole Elimination->Pyrrole

Caption: Workflow for the Barton-Zard Pyrrole Synthesis.

Indole Synthesis via Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of indoles with nitroalkenes is a common method for the synthesis of 3-substituted indole derivatives, which are valuable precursors for many biologically active compounds.

Troubleshooting Guide
Issue Possible Cause Recommendation
Low yield of the 3-substituted indole 1. Catalyst Inactivation: The Lewis acid catalyst can be deactivated by coordination with the indole nitrogen or the nitro group.- Use of a More Robust Catalyst: Consider catalysts that are less susceptible to deactivation, such as certain metal triflates (e.g., Yb(OTf)3). - Protecting the Indole Nitrogen: N-protection of the indole can sometimes improve yields, although this adds extra steps to the synthesis.
2. Polymerization of the Nitroalkene: Nitroalkenes can polymerize in the presence of strong Lewis acids.- Low Temperatures: Perform the reaction at lower temperatures to minimize polymerization. - Slow Addition of Nitroalkene: Add the nitroalkene dropwise to the reaction mixture.
Formation of bis(indolyl)methane byproducts 1. Further Reaction of the Product: The initially formed 3-substituted indole can react with another molecule of the nitroalkene.- Control Stoichiometry: Use a slight excess of the indole relative to the nitroalkene. - Monitor Reaction Progress: Follow the reaction by TLC or LC-MS and stop it once the desired product is formed to prevent further reactions.
Poor regioselectivity (alkylation at other positions) 1. Steric Hindrance at C3: Bulky substituents on the indole ring can hinder attack at the C3 position.- Less Bulky Protecting Groups: If using a protected indole, choose a smaller protecting group.
2. Electronic Effects: Electron-withdrawing groups on the indole ring can deactivate the C3 position.- Modify Reaction Conditions: The choice of catalyst and solvent can sometimes influence regioselectivity.
Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts alkylation of indoles with nitroalkenes?

A1: The reaction proceeds through the following steps:

  • Activation of the nitroalkene by the Lewis acid catalyst, making it more electrophilic.

  • Nucleophilic attack of the electron-rich C3 position of the indole on the activated nitroalkene.

  • Deprotonation to restore the aromaticity of the indole ring.[6]

Q2: What types of catalysts are effective for this reaction?

A2: A range of Lewis acids can be used, including AlCl3, FeCl3, and various metal triflates like Sc(OTf)3 and Yb(OTf)3. Chiral Lewis acids can be employed for asymmetric synthesis.

Q3: Are there any limitations to the substrates that can be used?

A3: Yes, indoles with strong electron-withdrawing groups may be unreactive. Similarly, highly reactive nitroalkenes might be prone to polymerization.[7]

Experimental Protocol: Yb(OTf)3-Catalyzed Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene

This is a general procedure based on literature reports.

Materials:

  • Indole

  • trans-β-Nitrostyrene

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of indole (1.2 mmol) in dry DCM (5 mL) under a nitrogen atmosphere, add Yb(OTf)3 (10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of trans-β-nitrostyrene (1.0 mmol) in dry DCM (2 mL) dropwise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation
CatalystSolventTemperature (°C)Yield (%)
Yb(OTf)3DCMRoom Temp.High
Sc(OTf)3Toluene0Good
FeCl3DCMRoom Temp.Moderate

Yields are highly dependent on the specific indole and nitroalkene substrates used.

Visualization

Friedel_Crafts_Logic Start Start Reaction Check_Yield Acceptable Yield? Start->Check_Yield Check_Byproduct Significant Byproducts? Check_Yield->Check_Byproduct Yes Optimize_Catalyst Optimize Catalyst: - Increase loading - Change Lewis acid Check_Yield->Optimize_Catalyst No Optimize_Conditions Optimize Conditions: - Lower temperature - Slow addition of nitroalkene Check_Byproduct->Optimize_Conditions Yes Purify Purify Product Check_Byproduct->Purify No Optimize_Catalyst->Start Optimize_Conditions->Start

Caption: Troubleshooting logic for Friedel-Crafts alkylation of indoles.

Pyrazole Synthesis via [3+2] Cycloaddition

The [3+2] cycloaddition reaction between a 1,3-dipole (often generated in situ from a hydrazine derivative) and a nitroalkene is a common route to pyrazoles. A key challenge in this synthesis is controlling the regioselectivity.

Troubleshooting Guide
Issue Possible Cause Recommendation
Formation of a mixture of regioisomers 1. Similar Steric and Electronic Properties of Substituents: When the substituents on the 1,3-dipole and the nitroalkene do not provide a strong directing effect.- Solvent Polarity: The polarity of the solvent can influence the transition state energies and thus the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., ethanol).[8] - Catalyst Choice: The use of a catalyst, such as a Lewis acid or a base, can sometimes favor the formation of one regioisomer.
2. Reaction Temperature: Higher temperatures can lead to a loss of selectivity.- Lower Reaction Temperature: Running the reaction at a lower temperature may improve the regioselectivity.
Low yield of pyrazole 1. Instability of the 1,3-Dipole: The 1,3-dipole may be decomposing before it can react with the nitroalkene.- In Situ Generation: Generate the 1,3-dipole in the presence of the nitroalkene to ensure it reacts as it is formed. - Temperature Control: Avoid high temperatures that can accelerate the decomposition of the dipole.
2. Michael Addition as a Competing Reaction: The hydrazine derivative can undergo a Michael addition to the nitroalkene instead of a cycloaddition.- Reaction Conditions: The choice of solvent and base can influence the reaction pathway. Protic solvents may favor the cycloaddition pathway.[9]
Difficulty in isolating the product 1. Formation of Complex Mixtures: A combination of regioisomers and other byproducts can make purification challenging.- Optimize for Selectivity: Focus on optimizing the reaction conditions for the formation of a single major product before attempting a large-scale synthesis. - Chromatographic Separation: Careful column chromatography is often necessary to separate regioisomers.
Frequently Asked Questions (FAQs)

Q1: What determines the regioselectivity in the [3+2] cycloaddition for pyrazole synthesis?

A1: The regioselectivity is primarily governed by a combination of steric and electronic factors of the substituents on both the 1,3-dipole and the nitroalkene.[8] Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer.

Q2: How can I generate the 1,3-dipole for the reaction?

A2: Nitrile imines, a common 1,3-dipole for pyrazole synthesis, are typically generated in situ from hydrazonoyl halides by treatment with a base, or from N-nitrosoureas.

Q3: Can this reaction be performed as a one-pot synthesis?

A3: Yes, one-pot procedures where the 1,3-dipole is generated in situ in the presence of the nitroalkene are common and often preferred to minimize the handling of the unstable dipole.[10][11]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

This is a generalized one-pot procedure.

Materials:

  • Aldehyde

  • Hydrazine

  • Nitroalkene

  • Ethanol

  • Catalytic amount of acid (e.g., acetic acid) or base (e.g., piperidine)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and hydrazine (1.0 mmol) in ethanol (10 mL), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to form the hydrazone in situ.

  • Add the nitroalkene (1.0 mmol) to the reaction mixture.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Presentation
SolventBase/Acid CatalystTemperature (°C)Ratio of Regioisomer A : B
TolueneNoneRefluxVaries
EthanolAcetic AcidRefluxOften improved selectivity
DichloromethanePiperidineRoom Temp.Varies

The regioselectivity is highly dependent on the specific substrates used.

Visualization

Pyrazole_Regioselectivity cluster_reactants Reactants cluster_products Potential Products cluster_factors Controlling Factors Dipole 1,3-Dipole Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Nitroalkene Nitroalkene Nitroalkene->Cycloaddition Regioisomer_A Regioisomer A Cycloaddition->Regioisomer_A Regioisomer_B Regioisomer B Cycloaddition->Regioisomer_B Sterics Steric Effects Sterics->Cycloaddition Electronics Electronic Effects Electronics->Cycloaddition Solvent Solvent Solvent->Cycloaddition Temperature Temperature Temperature->Cycloaddition

Caption: Factors influencing regioselectivity in pyrazole synthesis.

Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of nitrile oxides with nitroalkenes is a primary method for synthesizing isoxazoles. A common side reaction is the dimerization of the nitrile oxide to form a furoxan byproduct.

Troubleshooting Guide
Issue Possible Cause Recommendation
Significant formation of furoxan (nitrile oxide dimer) 1. Slow Cycloaddition Rate: The cycloaddition of the nitrile oxide to the nitroalkene is slower than the dimerization of the nitrile oxide.- In Situ Generation with Slow Addition: Generate the nitrile oxide precursor (e.g., from an oxime) slowly in the presence of the nitroalkene. This keeps the concentration of free nitrile oxide low. - Increase Concentration of Nitroalkene: Using a higher concentration of the nitroalkene can favor the bimolecular cycloaddition over the dimerization.
2. Unreactive Nitroalkene: Electron-poor or sterically hindered nitroalkenes may react slowly.- Higher Temperatures: Carefully increasing the reaction temperature can increase the rate of cycloaddition. - Use of a Catalyst: Lewis acid catalysis can sometimes accelerate the cycloaddition.
Low yield of isoxazole 1. Instability of Nitrile Oxide: The nitrile oxide may be decomposing under the reaction conditions.- Mild Reaction Conditions: Use mild conditions for the generation of the nitrile oxide. For example, the use of mild bases for dehydrohalogenation of hydroximoyl chlorides. - Control Temperature: Avoid excessive heat.
2. Side reactions of the nitroalkene: Polymerization or other side reactions of the nitroalkene.- Use Fresh Nitroalkene: Ensure the purity of the nitroalkene.
Formation of regioisomers 1. Similar electronic and steric demands of substituents. - Choice of Substituents: If possible, choose substituents on the nitrile oxide and nitroalkene that will strongly direct the regioselectivity.
Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the 1,3-dipolar cycloaddition for isoxazole synthesis?

A1: The reaction is a concerted pericyclic reaction where the 1,3-dipole (nitrile oxide) and the dipolarophile (nitroalkene) react in a single step to form the five-membered isoxazole ring.[12][13]

Q2: How can I generate nitrile oxides for the reaction?

A2: Nitrile oxides are typically generated in situ due to their instability. Common methods include the dehydrohalogenation of hydroximoyl halides with a base, or the dehydration of primary nitro compounds.[13]

Q3: What is a furoxan and how is it formed?

A3: A furoxan (1,2,5-oxadiazole 2-oxide) is the dimer of a nitrile oxide. It is formed when two molecules of the nitrile oxide undergo a [3+2] cycloaddition with each other. This is often a significant byproduct in isoxazole synthesis.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole

This is a general procedure for the in situ generation of a nitrile oxide and its cycloaddition.

Materials:

  • Aldoxime

  • N-Chlorosuccinimide (NCS) or similar oxidant

  • Nitroalkene

  • Triethylamine (TEA) or another base

  • Solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • To a solution of the aldoxime (1.0 mmol) in the chosen solvent (10 mL), add NCS (1.1 mmol).

  • Stir the mixture at room temperature until the oxime is consumed (monitor by TLC).

  • Add the nitroalkene (1.2 mmol) to the reaction mixture.

  • Slowly add a solution of TEA (1.5 mmol) in the solvent (5 mL) dropwise over 1 hour.

  • Stir the reaction at room temperature overnight.

  • Filter the reaction mixture to remove any precipitated salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Presentation
Nitrile Oxide Generation MethodSolventTemperature (°C)Yield of Isoxazole (%)Yield of Furoxan (%)
Dehydrohalogenation of hydroximoyl chlorideTolueneRoom Temp.GoodLow
Dehydration of primary nitro compoundHigh Temp.HighModerateSignificant
Oxidation of aldoximeDCMRoom Temp.GoodLow to Moderate

Yields are highly dependent on the specific substrates and reaction conditions.

Visualization

Isoxazole_Byproduct_Pathway cluster_pathway1 Desired Pathway cluster_pathway2 Side Reaction Nitrile_Oxide Nitrile Oxide (Intermediate) Reaction_with_Nitroalkene [3+2] Cycloaddition with Nitroalkene Nitrile_Oxide->Reaction_with_Nitroalkene Fast Dimerization Dimerization Nitrile_Oxide->Dimerization Slow (ideally) Isoxazole Isoxazole (Product) Reaction_with_Nitroalkene->Isoxazole Furoxan Furoxan (Byproduct) Dimerization->Furoxan

Caption: Competing pathways in isoxazole synthesis from nitrile oxides.

References

Stability issues and degradation pathways of 3-Chloro-1-nitrobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, degradation, and handling of 3-Chloro-1-nitrobut-2-ene for researchers, scientists, and drug development professionals. Please note that specific experimental data for this compound is limited; therefore, much of the guidance provided is based on the known chemical properties of related compounds, such as allylic nitroalkenes and chlorinated hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is expected to be susceptible to degradation via several pathways due to its structural features. The allylic chloride is a good leaving group, making the compound prone to nucleophilic substitution. The nitro group is electron-withdrawing, activating the double bond for nucleophilic addition. Furthermore, like many nitroalkanes, it may exhibit thermal and photolytic instability.

Q2: How should I store this compound to minimize degradation?

A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept away from heat, light, strong bases, strong acids, and nucleophiles. Use of amber glass vials with tight-fitting caps is recommended.

Q3: What are the likely degradation products of this compound?

A3: Degradation is likely to produce a variety of byproducts depending on the conditions. Nucleophilic substitution could lead to the replacement of the chlorine atom. Elimination reactions, promoted by bases, could result in the formation of nitro-dienes. Under thermal stress, dehydrochlorination to form conjugated systems is a possible pathway. Photodegradation may involve cleavage of the carbon-chlorine or carbon-nitro bonds.

Q4: Can I use common laboratory solvents with this compound?

A4: Non-polar, aprotic solvents such as hexane, toluene, or dichloromethane are generally compatible for short-term use in reactions. Protic solvents (e.g., alcohols, water) and nucleophilic aprotic solvents (e.g., DMSO, DMF) may react with the compound and should be used with caution, especially during prolonged storage or heating.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Reaction failure or low yield 1. Degradation of this compound. 2. Incompatibility with reaction conditions (e.g., high temperature, basic pH). 3. Presence of nucleophilic impurities.1. Confirm the purity of the starting material using techniques like NMR or GC-MS before use. 2. Perform reactions at the lowest effective temperature. 3. Use a non-basic and non-nucleophilic medium if possible. 4. Ensure all reagents and solvents are dry and free of nucleophilic impurities.
Appearance of unexpected byproducts in reaction mixture 1. Isomerization of the double bond. 2. Nucleophilic attack at the double bond or the allylic position. 3. Polymerization.1. Analyze the byproduct structure to understand the degradation pathway. 2. Adjust reaction conditions to minimize side reactions (e.g., lower temperature, shorter reaction time, use of radical inhibitors).
Discoloration of the compound upon storage 1. Decomposition, potentially through polymerization or formation of conjugated systems. 2. Photodegradation.1. Store the compound in a dark, cool, and inert environment. 2. If discoloration occurs, repurify the compound before use if possible.

Inferred Stability Data

Condition Parameter Expected Stability of this compound Reference Compound Class
Temperature Thermal DecompositionLikely to undergo dehydrochlorination at elevated temperatures (>100 °C).[1]Chlorinated Alkanes[1]
pH Acidic (pH < 4)Relatively stable, but prolonged exposure may lead to hydrolysis.Allylic Halides
pH Neutral (pH 6-8)Moderate stability; susceptible to slow hydrolysis.Allylic Halides
pH Basic (pH > 8)Prone to rapid degradation via elimination (dehydrochlorination) and substitution reactions.Alkyl Halides
Light UV RadiationSusceptible to photodegradation, likely involving C-Cl and C-NO2 bond cleavage.[2][3]Nitro Compounds[2][3]

Experimental Protocols

Synthesis of this compound (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of (E)-1,1,1-trichloro-3-nitrobut-2-ene and should be optimized for the specific target compound.[4]

Materials:

  • 3,4-dichlorobut-1-ene

  • Sodium nitrite

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of 3,4-dichlorobut-1-ene in dichloromethane, add sodium nitrite and a catalytic amount of the phase-transfer catalyst.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization:

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

G Inferred Degradation Pathways of this compound A This compound B Nucleophilic Substitution Product (e.g., Alcohol, Ether, Amine) A->B Nucleophile (e.g., H2O, ROH, RNH2) C Elimination Product (1-Nitro-1,3-butadiene) A->C Base D Radical Intermediates A->D Heat or UV Light F Isomerization Product (1-Chloro-1-nitrobut-2-ene) A->F Acid/Base Catalysis E Polymerization D->E

Caption: Potential degradation routes for this compound.

G Synthetic Workflow for this compound cluster_0 Reaction cluster_1 Workup cluster_2 Purification A 3,4-Dichlorobut-1-ene + NaNO2 B Phase-Transfer Catalysis (e.g., TBAB in CH2Cl2) A->B Stir at RT C Quench with NaHCO3 (aq) B->C D Extract with CH2Cl2 C->D E Dry over MgSO4 D->E F Solvent Evaporation E->F G Column Chromatography F->G H Pure this compound G->H

Caption: Proposed synthesis and purification workflow.

References

Validation & Comparative

Spectroscopic Analysis of 3-Chloro-1-nitrobut-2-ene Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular structure of synthetic compounds is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of 3-chloro-1-nitrobut-2-ene adducts and related chloro-nitro functionalized compounds. Due to the limited availability of published spectral data for the specific title compound, this guide leverages data from structurally similar molecules to infer and compare expected spectroscopic behaviors.

Comparative Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for a series of compounds structurally related to this compound. These analogs provide valuable reference points for predicting the spectral features of the target adducts. The data highlights how the electronic environment influences the chemical shifts of protons and carbons in similar molecular frameworks.

Table 1: ¹H NMR Spectroscopic Data of Related Chloro-Nitro Compounds

CompoundSolventChemical Shift (δ) in ppm
trans-1-chloro-2-butene CDCl₃1.71 (d, 3H, CH₃), 4.04 (d, 2H, CH₂Cl), 5.55-5.85 (m, 2H, CH=CH)
(Z)-2-chloro-2-butene CDCl₃1.70 (d, 3H), 2.15 (s, 3H), 5.75 (q, 1H)
1-Chloro-4-(2-nitrovinyl) benzene CDCl₃7.48 (d, 2H), 7.62 (d, 1H), 7.93 (d, 2H), 8.01 (d, 1H)
4-Chloronitrobenzene CDCl₃7.53 (d, 2H), 8.18 (d, 2H)
1-Chloro-3-nitrobenzene CDCl₃7.50-7.68 (m, 2H), 8.13-8.22 (m, 2H)
2-Nitrochlorobenzene CDCl₃7.27-7.62 (m, 3H), 7.87 (d, 1H)

Table 2: ¹³C NMR Spectroscopic Data of Related Chloro-Nitro Compounds

CompoundSolventChemical Shift (δ) in ppm
trans-1-chloro-2-butene -17.7 (CH₃), 45.9 (CH₂Cl), 126.9 (CH), 133.4 (CH)
E/Z but-2-ene -E-isomer: 17.0 (CH₃), 126.0 (CH)Z-isomer: 12.0 (CH₃), 124.0 (CH)
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate CDCl₃14.1, 62.8, 103.6, 115.2, 129.6, 129.9, 132.1, 139.5, 153.3, 162.2

Experimental Protocols

A general protocol for the synthesis of chloro-nitroalkenes can be adapted from procedures for the chlorination of nitroalkenes.

General Synthesis of a Chloro-Nitro-Alkene Adduct:

  • Dissolution: A solution of the starting nitroalkene (1 equivalent) is prepared in a suitable anhydrous solvent (e.g., chloroform, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Chlorination: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) (1.1 equivalents), is added portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The structure of the purified product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Reaction Pathway for the Formation of a this compound Adduct

reaction_pathway 1-Nitrobut-2-ene 1-Nitrobut-2-ene Intermediate Chloronium Ion Intermediate 1-Nitrobut-2-ene->Intermediate + Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2) Chlorinating_Agent->Intermediate + Product This compound Adduct Intermediate->Product Nucleophilic Attack

Caption: Plausible reaction pathway for the synthesis of a this compound adduct.

Workflow for Spectroscopic Analysis

spectroscopic_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of Adduct Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep 1H_NMR 1H NMR Spectroscopy NMR_Sample_Prep->1H_NMR 13C_NMR 13C NMR Spectroscopy NMR_Sample_Prep->13C_NMR Data_Analysis Data Analysis & Structure Elucidation 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis

Caption: General workflow from synthesis to spectroscopic analysis and structure elucidation.

Characterizing 3-Chloro-1-nitrobut-2-ene Products: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the characterization of 3-Chloro-1-nitrobut-2-ene and its derivatives. By presenting experimental data and detailed protocols, this document aims to assist in the selection of the most appropriate analytical methodology for your research needs.

The synthesis and modification of halogenated nitroalkenes like this compound are of significant interest in organic chemistry and drug discovery due to their versatile reactivity. Thorough characterization of the resulting products is crucial to confirm their identity, purity, and structure. While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive analysis often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a primary technique for the characterization of this compound products, providing information on molecular weight and structural features through fragmentation analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly well-suited for the analysis of these volatile compounds.

Predicted Fragmentation Pattern

Due to the absence of a publicly available mass spectrum for this compound, a predicted fragmentation pattern is proposed based on the established principles of mass spectrometry for halogenated and nitro-containing organic compounds. The molecular ion peak is expected to exhibit a characteristic M+2 isotope pattern with an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.

Key predicted fragmentation pathways include:

  • Loss of the nitro group: A significant fragment resulting from the cleavage of the C-N bond, leading to the loss of NO2 (46 Da).

  • Loss of a chlorine radical: Cleavage of the C-Cl bond, resulting in the loss of a Cl radical (35/37 Da).

  • Alpha-cleavage: Fragmentation of the carbon-carbon bond adjacent to the double bond or the chloro- and nitro- functional groups.

A logical workflow for the analysis of this compound products is outlined below:

workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Interpretation ReactionMixture Reaction Mixture Extraction Liquid-Liquid Extraction ReactionMixture->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Solvent Evaporation Drying->Concentration GCMS GC-MS Analysis Concentration->GCMS NMR NMR Spectroscopy Concentration->NMR FTIR FTIR Spectroscopy Concentration->FTIR MassSpec Mass Spectrum Interpretation GCMS->MassSpec NMRSpec NMR Spectrum Interpretation NMR->NMRSpec FTIRSpec FTIR Spectrum Interpretation FTIR->FTIRSpec Structure Structure Elucidation MassSpec->Structure NMRSpec->Structure FTIRSpec->Structure characterization_logic Product Synthesized Product MS Mass Spectrometry Product->MS NMR NMR Spectroscopy Product->NMR FTIR FTIR Spectroscopy Product->FTIR MolWeight Molecular Weight MS->MolWeight FragPattern Fragmentation Pattern MS->FragPattern Connectivity Atom Connectivity NMR->Connectivity ChemEnv Chemical Environment NMR->ChemEnv FuncGroups Functional Groups FTIR->FuncGroups Structure Final Structure MolWeight->Structure FragPattern->Structure Connectivity->Structure ChemEnv->Structure FuncGroups->Structure

A Comparative Guide to the Reactivity of 3-Chloro-1-nitrobut-2-ene and Other Nitroalkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3-Chloro-1-nitrobut-2-ene with other nitroalkenes. Due to a lack of specific experimental kinetic data for this compound in the current literature, this document focuses on a qualitative assessment of its expected reactivity, a quantitative comparison of other well-characterized nitroalkenes using established reactivity parameters, and detailed experimental protocols to enable researchers to determine the reactivity of novel nitroalkenes.

Introduction to Nitroalkene Reactivity

Nitroalkenes are a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. This functional group arrangement renders the double bond electron-deficient, making nitroalkenes potent Michael acceptors and highly reactive towards nucleophiles. Their reactivity is of significant interest in organic synthesis and drug development, as they can form covalent adducts with biological nucleophiles, such as cysteine residues in proteins, thereby modulating cellular signaling pathways. This reactivity underpins their potential as therapeutic agents, particularly in the context of inflammatory diseases and cancer. Nitroalkene derivatives have been shown to activate the Nrf2-regulated antioxidant response and inhibit the pro-inflammatory NF-κB signaling pathway.[1][2]

The reactivity of nitroalkenes is influenced by the substituents on the double bond. Electron-withdrawing groups generally enhance electrophilicity and thus reactivity towards nucleophiles, while electron-donating and sterically bulky groups tend to decrease reactivity.

Qualitative Reactivity Assessment of this compound

While direct kinetic data for this compound is not available, its reactivity can be qualitatively inferred by examining its structure.

  • Inductive Effect of the Chloro Group: The chlorine atom at the 3-position is expected to exert a significant electron-withdrawing inductive effect (-I). This effect will increase the electrophilicity of the β-carbon of the double bond, making it more susceptible to nucleophilic attack compared to an unsubstituted nitroalkene.

  • Steric Hindrance: The methyl group at the 3-position introduces some steric bulk around the double bond, which could potentially hinder the approach of a nucleophile. However, this effect is likely to be less significant than the activating inductive effect of the chloro group.

Based on these considerations, this compound is anticipated to be a highly reactive Michael acceptor, likely more reactive than simple alkyl-substituted nitroalkenes.

Quantitative Comparison of Nitroalkene Reactivity

A quantitative comparison of the electrophilicity of various Michael acceptors can be achieved using the Mayr electrophilicity parameter (E).[3] This scale allows for the prediction of reaction rates for nucleophilic additions. A more negative E value indicates a higher electrophilicity and thus greater reactivity.

Below is a table summarizing the Mayr electrophilicity parameters for a selection of nitroalkenes, providing a quantitative basis for comparing their reactivity.

NitroalkeneSubstituents on C=CElectrophilicity Parameter (E)Reference
β-NitrostyrenePhenyl-14.3[3]
4-Methyl-β-nitrostyrene4-Methylphenyl-14.8[3]
4-Methoxy-β-nitrostyrene4-Methoxyphenyl-13.6[3]
4-Chloro-β-nitrostyrene4-Chlorophenyl-14.0[3]
4-Nitro-β-nitrostyrene4-Nitrophenyl-15.5[3]
(E)-1-Nitroprop-1-eneMethyl-16.1[3]
(E)-3-Methyl-1-nitrobut-1-eneIsopropyl-17.2[3]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the Henry reaction between 1-chloroacetone and nitromethane to form the corresponding nitroaldol, followed by dehydration.

Step 1: Nitroaldol Condensation (Henry Reaction)

  • To a stirred solution of 1-chloroacetone (1.0 eq) and nitromethane (1.2 eq) in methanol at 0 °C, slowly add a solution of sodium hydroxide (1.1 eq) in methanol.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Neutralize the reaction mixture with acetic acid and concentrate under reduced pressure.

  • Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitroaldol.

Step 2: Dehydration

  • Dissolve the crude nitroaldol in dichloromethane and add methanesulfonyl chloride (1.5 eq) and triethylamine (2.0 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Kinetic Analysis of Michael Addition by UV-Vis Spectroscopy

This protocol describes the determination of the second-order rate constant for the reaction of a nitroalkene with a thiol (e.g., glutathione, GSH).

Materials:

  • Nitroalkene of interest (e.g., this compound)

  • Glutathione (GSH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare stock solutions of the nitroalkene and GSH in the phosphate buffer.

  • Equilibrate the spectrophotometer and the stock solutions to the desired temperature (e.g., 25 °C).

  • In a quartz cuvette, mix the phosphate buffer and the GSH stock solution to achieve the desired final concentration.

  • Initiate the reaction by adding the nitroalkene stock solution to the cuvette, ensuring rapid mixing.

  • Immediately start monitoring the change in absorbance at a wavelength where the nitroalkene or the product has a distinct absorbance maximum. The disappearance of the nitroalkene chromophore is often monitored.

  • Record the absorbance at regular time intervals until the reaction is complete.

  • The second-order rate constant (k) can be determined by plotting 1/([A]t - [A]eq) versus time, where [A]t is the concentration of the nitroalkene at time t and [A]eq is the concentration at equilibrium. The slope of the resulting linear plot will be equal to k.

Mandatory Visualizations

logical_relationship Factors Influencing Nitroalkene Reactivity Reactivity Nitroalkene Reactivity (Electrophilicity) Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) Electronic->EWG EDG Electron-Donating Groups (e.g., -CH3, -OCH3) Electronic->EDG Bulky Bulky Substituents Steric->Bulky Increase Increase Reactivity EWG->Increase Decrease Decrease Reactivity EDG->Decrease Bulky->Decrease

Caption: Factors influencing nitroalkene reactivity.

experimental_workflow Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Stock_NA Prepare Nitroalkene Stock Solution Initiate Initiate Reaction by Adding Nitroalkene Stock_NA->Initiate Stock_GSH Prepare GSH Stock Solution Mix Mix Buffer and GSH in Cuvette Stock_GSH->Mix Buffer Prepare Phosphate Buffer (pH 7.4) Buffer->Mix Equilibrate Equilibrate to 25°C Mix->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance Change Over Time Initiate->Monitor Plot Plot 1/([A]t - [A]eq) vs. Time Monitor->Plot Calculate Calculate Second-Order Rate Constant (k) from Slope Plot->Calculate

Caption: Workflow for kinetic analysis of Michael addition.

nrf2_pathway Nrf2 Activation by Nitroalkenes cluster_cytoplasm Cytoplasm NA Nitroalkene Keap1 Keap1 NA->Keap1 Covalent Adduction to Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Cul3 Cul3-E3 Ligase Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Transcription Gene Transcription (e.g., HO-1, GCLC) ARE->Transcription

Caption: Nrf2 activation pathway by nitroalkenes.[4][5]

nfkb_pathway NF-κB Inhibition by Nitroalkenes cluster_cytoplasm Cytoplasm NA Nitroalkene IKK IKK Complex NA->IKK Inhibits NFkB NF-κB (p50/p65) NA->NFkB Directly modifies p65 Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Inhibits Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocation DNA κB DNA Binding Site Nucleus->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: NF-κB inhibition pathway by nitroalkenes.

References

A Comparative Analysis of Catalysts for the Asymmetric Synthesis with 3-Chloro-1-nitrobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry and drug development. The use of prochiral substrates such as 3-Chloro-1-nitrobut-2-ene offers a direct route to highly functionalized building blocks. The chloro and nitro functionalities serve as versatile handles for further synthetic transformations, making the development of efficient and stereoselective catalytic systems for this substrate of significant interest. This guide provides a comparative overview of potential catalysts for the asymmetric synthesis involving this compound, with a focus on the Michael addition reaction.

Due to a lack of specific experimental data in the published literature for this compound, this guide presents a comparative study based on catalysts successfully employed for structurally similar functionalized nitroalkenes. The data presented herein is intended to provide a strong predictive framework for catalyst selection and reaction optimization for the target substrate.

Catalyst Performance Comparison

The following table summarizes the performance of various catalyst types in asymmetric Michael additions to substituted nitroalkenes, which can serve as a starting point for the investigation of this compound. The selected examples involve nitroalkenes with electronic and steric properties that may mimic the target substrate.

Catalyst TypeCatalyst ExampleNucleophileNitroalkene SubstrateYield (%)ee (%)Diastereomeric Ratio (dr)
Bifunctional Thiourea Takemoto CatalystDiethyl Malonateβ-Nitrostyrene9593-
Bifunctional Squaramide Quinine-derived Squaramide1,3-Dicarbonyl CompoundsVarious NitroalkenesHighup to 99High
Chiral Primary Amine (R,R)-DPEN-based ThioureaCyclohexanoneβ-Nitrostyrene94999:1
Cinchona Alkaloid Derivative Quinine-derived Primary AmineAcyclic Enones3-Nitro-2H-chromenesup to 90up to 95up to >25:1
Metal Complex Ni(II)-bis(cyclohexyldiamine)tert-Butyl Phenyl Malonateβ-Nitrostyrene92931.8:1

Note: The data presented is for analogous reactions and not directly for this compound. Performance with the target substrate may vary.

Experimental Protocols

Below are generalized experimental protocols for asymmetric Michael additions to nitroalkenes, which can be adapted for this compound.

General Procedure for Organocatalytic Michael Addition:

To a solution of the nitroalkene (0.2 mmol) and the chiral organocatalyst (0.02 mmol, 10 mol%) in a suitable solvent (e.g., toluene, CH2Cl2, 1.0 mL) at the desired temperature (e.g., room temperature, 0 °C, or -20 °C), the nucleophile (0.24 mmol, 1.2 equivalents) is added. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). The crude product is then purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).

General Procedure for Metal-Catalyzed Michael Addition:

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the chiral metal complex (0.01 mmol, 5 mol%) is dissolved in a dry, degassed solvent (e.g., THF, toluene, 1.0 mL). The nucleophile (0.24 mmol, 1.2 equivalents) is added, followed by the nitroalkene (0.2 mmol). The reaction is stirred at the specified temperature for the required time. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC.

Catalytic Activation and Reaction Pathway

The asymmetric Michael addition to a nitroalkene is a powerful C-C bond-forming reaction. The general mechanism involves the activation of the nucleophile and/or the electrophile by the chiral catalyst.

Asymmetric_Michael_Addition cluster_reactants Reactants cluster_catalyst Catalyst cluster_activation Activation cluster_reaction Reaction cluster_product Product Nucleophile Nucleophile (Nu-H) Activated_Nucleophile Activated Nucleophile [Catalyst-Nu]- Nucleophile->Activated_Nucleophile Activation Nitroalkene This compound Activated_Nitroalkene Activated Nitroalkene Nitroalkene->Activated_Nitroalkene Activation Catalyst Chiral Catalyst Catalyst->Activated_Nucleophile Catalyst->Activated_Nitroalkene Transition_State Diastereomeric Transition States Activated_Nucleophile->Transition_State Activated_Nitroalkene->Transition_State C-C Bond Formation Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Regeneration Chiral_Product Chiral Michael Adduct Product_Complex->Chiral_Product Release

Caption: General workflow for the catalyst-mediated asymmetric Michael addition.

The stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophilic attack on the nitroalkene within the chiral environment created by the catalyst. Bifunctional catalysts, such as thioureas and squaramides, are particularly effective as they can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding.

Logical Relationship of Catalyst Selection

The choice of catalyst is critical and depends on several factors, including the nature of the nucleophile and the specific substitution pattern of the nitroalkene.

Catalyst_Selection cluster_nucleophile Nature of Nucleophile cluster_catalyst_type Catalyst Type Start Catalyst Selection for this compound Soft_Nucleophile Soft Nucleophiles (e.g., Malonates, 1,3-Dicarbonyls) Start->Soft_Nucleophile Hard_Nucleophile Harder Nucleophiles (e.g., Ketones, Aldehydes) Start->Hard_Nucleophile Thiourea_Squaramide Bifunctional Thioureas/ Squaramides Soft_Nucleophile->Thiourea_Squaramide Often effective Metal_Catalyst Chiral Metal Complexes Soft_Nucleophile->Metal_Catalyst Alternative Hard_Nucleophile->Thiourea_Squaramide Can be effective Chiral_Amine Chiral Primary/Secondary Amines Hard_Nucleophile->Chiral_Amine Primary choice

Caption: Decision tree for selecting a catalyst based on the nucleophile.

For soft nucleophiles like malonates and other 1,3-dicarbonyl compounds, bifunctional hydrogen-bonding catalysts such as thioureas and squaramides are often the catalysts of choice. For harder nucleophiles like ketones and aldehydes, which typically react via an enamine intermediate, chiral primary or secondary amines are generally more suitable. Chiral metal complexes can be effective for a broader range of nucleophiles but may require more stringent reaction conditions.

Given the electron-withdrawing nature of the chloro group in this compound, catalysts that can effectively activate the nitroalkene towards nucleophilic attack are predicted to be most successful. Researchers are encouraged to screen a variety of catalyst types and reaction conditions to identify the optimal system for their specific application.

X-ray Crystallographic Analysis of 3-Chloro-1-nitrobut-2-ene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic analysis of chloro-nitro substituted organic compounds, offering insights relevant to the study of 3-Chloro-1-nitrobut-2-ene derivatives. While, to date, no specific crystallographic data for this compound has been deposited in publicly accessible crystallographic databases, this document presents a generalized experimental protocol and compares the crystallographic data of structurally related molecules. This information can serve as a valuable reference for researchers undertaking the synthesis and structural elucidation of novel nitroalkene compounds.

Comparative Crystallographic Data of Chloro-Nitro Substituted Aromatic Compounds

The following table summarizes key crystallographic parameters for related chloro-nitro substituted aromatic compounds. These molecules, while not direct derivatives of this compound, provide a useful benchmark for understanding the solid-state arrangement of molecules containing both chloro and nitro functional groups.[1][2][3]

Compound Formula Crystal System Space Group Unit Cell Dimensions Dihedral Angle (NO₂ to Ring) Reference
1-Chloro-2-methyl-4-nitrobenzeneC₇H₆ClNO₂MonoclinicP 2₁/na = 13.5698(8) Å, b = 3.7195(3) Å, c = 13.5967(8) Å, β = 91.703(3)°6.2(3)°[1][2]
(E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazideC₉H₈ClN₃O₃MonoclinicP 2₁/ca = 10.0368(4) Å, b = 5.0221(2) Å, c = 20.2525(8) Å, β = 98.423(2)°49.3(1)° (major component)[3]
1-Chloro-2-nitrobenzeneC₆H₄ClNO₂MonoclinicP 1 2₁/n 1a = 3.821(1) Å, b = 11.725(2) Å, c = 15.118(3) Å, β = 96.55(3)°Not specified[4]

Experimental Protocols

A generalized workflow for the X-ray crystallographic analysis of small organic molecules like this compound derivatives is outlined below. This protocol is based on standard practices in small molecule crystallography.[5][6][7][8]

Single Crystal Growth
  • Synthesis and Purification: The synthesis of this compound derivatives can be achieved through various organic synthesis routes.[9] Following synthesis, the compound must be purified to the highest possible degree, typically using column chromatography or recrystallization.

  • Crystallization: High-quality single crystals are paramount for successful X-ray diffraction analysis.[8] Common crystallization techniques for small molecules include:

    • Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled, leading to supersaturation and crystal formation.

X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[8]

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. Monochromatic X-rays, commonly from a Cu Kα (λ = 1.54056 Å) or Mo Kα (λ = 0.71073 Å) source, are used.[7]

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., CCD or pixel detector).[8] A series of diffraction images are collected at different crystal orientations.

Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods, which are common for small molecules.[8]

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizations

To aid in the understanding of the experimental workflow and potential biological relevance of these compounds, the following diagrams are provided.

experimental_workflow Experimental Workflow for X-ray Crystallographic Analysis cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction synthesis Synthesis of this compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection on Diffractometer crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A flowchart illustrating the key steps in the synthesis, crystallization, and X-ray crystallographic analysis of a small organic molecule.

Nitroalkenes are known to be potent Michael acceptors and can react with biological nucleophiles, such as cysteine residues in proteins. This reactivity can be the basis for their biological activity.

signaling_pathway Potential Interaction of Nitroalkenes with Biological Systems nitroalkene This compound (Michael Acceptor) adduct Covalent Adduct nitroalkene->adduct Michael Addition protein Protein with Nucleophilic Residue (e.g., Cysteine) protein->adduct cellular_response Altered Protein Function & Downstream Cellular Response adduct->cellular_response

Caption: A diagram showing the potential Michael addition reaction of a nitroalkene with a biological nucleophile, leading to a cellular response.

References

A Researcher's Guide to Validating Stereochemistry: A Comparison of Chiral Analysis Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a reaction product's stereochemistry is a critical step in chemical synthesis and pharmaceutical development. The spatial arrangement of atoms in a molecule can dramatically influence its biological activity, efficacy, and safety. This guide provides a comprehensive comparison of the leading analytical techniques for validating stereochemistry, with a focus on Chiral High-Performance Liquid Chromatography (HPLC) and its alternatives.

This guide will delve into the principles, performance characteristics, and practical considerations of Chiral HPLC, Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral resolving agents. By presenting objective comparisons and supporting experimental data, this document aims to equip scientists with the knowledge to select the most appropriate method for their specific analytical challenge.

At a Glance: Comparing Chiral Analysis Techniques

The selection of an appropriate analytical technique for stereochemical validation depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, the desired throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)NMR with Chiral Resolving Agents
Principle Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP), forming transient diastereomeric complexes.[1][2]Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase and a CSP.[3]Separation of volatile enantiomers in the gas phase based on their interactions with a CSP in a capillary column.[4][5]A chiral resolving agent is added to the sample to induce a chemical shift difference between the enantiomers in the NMR spectrum, allowing for quantification.[6][7]
Typical Analytes Broad range of non-volatile and semi-volatile compounds, including pharmaceuticals, agrochemicals, and natural products.[8]Similar to normal-phase HPLC; particularly effective for non-polar to moderately polar compounds.[9]Volatile and thermally stable compounds. Derivatization can be used to increase volatility.[10]Wide range of compounds with functional groups that can interact with the chiral agent.
Sample Preparation Dissolving the sample in a solvent compatible with the mobile phase.[11]Dissolving the sample in a mobile phase modifier or a compatible organic solvent.The sample must be volatile or rendered volatile through derivatization.Dissolving the analyte and chiral agent in an appropriate NMR solvent. Derivatization may be required.[6]
Sensitivity High, with Limits of Quantitation (LOQ) often in the low ng/mL range, especially with fluorescence or mass spectrometry (MS) detectors.[12][13]Generally good, though UV sensitivity can be lower than HPLC. MS is a common detector.[9][14]Very high, particularly with Flame Ionization Detection (FID) or MS.[10]Lower than chromatographic methods; typically requires higher sample concentrations.
Resolution Excellent enantiomeric resolution is achievable and is a key parameter in method validation.[15]Comparable to or sometimes superior to chiral HPLC.[3][16]High column efficiency results in excellent resolution and sharp peaks.[10]"Resolution" is the induced chemical shift non-equivalence (ΔΔδ), which varies based on the analyte and chiral agent.
Analysis Time Varies from a few minutes to over 30 minutes.[12][17]Typically 3-5 times faster than chiral HPLC.[3][17]Generally very fast.[10]Very rapid for a single sample as no separation is involved.
Throughput Moderate to high, enhanced by modern UHPLC systems.High, due to fast analysis and rapid column equilibration.[16][18]High, especially with autosamplers.High for screening multiple samples.
Solvent Consumption Can be significant, especially in preparative applications.Significantly lower than HPLC, making it a "greener" alternative.[9][19]Very low, as the mobile phase is an inert gas.Minimal, limited to the volume of the NMR tube.
Cost Instrument: Moderate to high. Operational: Moderate, mainly due to solvent costs. Chiral columns can be expensive.[11]Instrument: Higher than standard HPLC. Operational: Lower than HPLC due to reduced solvent usage.[20][21]Instrument: Moderate. Operational: Low.[10]Instrument: Very high. Operational: Low per sample if the instrument is available.
Key Advantages Broad applicability, high resolution and sensitivity, well-established and robust technique.[1][8]High speed, low solvent consumption, high throughput, and often complementary selectivity to HPLC.[3][9][19]Exceptional resolution and sensitivity for volatile compounds, fast analysis, and low operational costs.[10]Rapid determination of enantiomeric excess without method development, and provides structural information.[22][23]
Key Limitations Higher solvent consumption and potentially longer analysis times compared to SFC.[3][19]Not suitable for highly polar or non-volatile compounds; requires specialized instrumentation.[9]Limited to volatile and thermally stable analytes; derivatization can add complexity.[10]Not a separation technique, lower sensitivity, and potential for inaccurate quantification if signals overlap.[22]

Experimental Workflow and Method Selection

The process of validating the stereochemistry of a reaction product typically follows a structured workflow. The choice of the primary analytical technique is a critical first step, guided by the properties of the analyte and the specific goals of the analysis.

G cluster_0 Decision Workflow for Chiral Analysis Method Selection Analyte Reaction Product IsVolatile Is the analyte volatile & thermally stable? Analyte->IsVolatile IsSoluble Is the analyte soluble in common organic solvents? IsVolatile->IsSoluble No ChiralGC Chiral GC IsVolatile->ChiralGC Yes NeedSeparation Is physical separation of enantiomers required? IsSoluble->NeedSeparation HighThroughput Is high throughput a priority? IsSoluble->HighThroughput Yes ChiralHPLC Chiral HPLC IsSoluble->ChiralHPLC No NeedSeparation->IsSoluble Yes NMR NMR with Chiral Resolving Agent NeedSeparation->NMR No ChiralSFC Chiral SFC HighThroughput->ChiralSFC Yes HighThroughput->ChiralHPLC No ConsiderDerivatization Consider Derivatization ChiralGC->ConsiderDerivatization

A decision tree for selecting the appropriate chiral analysis technique.

Once a technique is selected, particularly a chromatographic one, a systematic workflow is employed to develop, validate, and apply the method for routine analysis.

G cluster_1 Experimental Workflow for Chiral HPLC Validation Sample Reaction Product Sample Preparation Sample Preparation (Dissolution & Filtration) Sample->Preparation Screening Method Development: Column & Mobile Phase Screening Preparation->Screening Optimization Method Optimization (Resolution & Run Time) Screening->Optimization Validation Method Validation (Specificity, Linearity, Precision, Accuracy) Optimization->Validation Analysis Sample Analysis & Data Acquisition Validation->Analysis Quantification Data Processing & Quantification of Enantiomers Analysis->Quantification Report Report Enantiomeric Excess (ee%) or Enantiomeric Ratio (er) Quantification->Report

A typical workflow for validating stereochemistry using Chiral HPLC.

In-Depth Focus: Chiral HPLC

Chiral HPLC remains the most widely used technique for the separation and quantification of enantiomers due to its versatility, robustness, and the vast library of available chiral stationary phases (CSPs).[3]

Experimental Protocol: A Step-by-Step Guide to Chiral HPLC Analysis

This protocol provides a general framework for the validation of the stereochemistry of a novel reaction product using chiral HPLC.

1. Sample Preparation:

  • Accurately weigh a small amount of the reaction product (typically 1 mg).

  • Dissolve the sample in a suitable solvent to a concentration of approximately 1 mg/mL. The ideal solvent is the mobile phase itself or a solvent that is miscible with the mobile phase and in which the sample is fully soluble.[11]

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column or instrument.

2. Instrument and Column Selection:

  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used. For compounds lacking a chromophore or when higher sensitivity is required, a Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) can be employed.

  • Chiral Stationary Phase (CSP) Selection: This is the most critical step in method development. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most common and versatile.[3] A screening approach, testing the sample on a small set of columns with different selectivities (e.g., Chiralcel OD, Chiralpak AD) under both normal-phase and reversed-phase conditions, is highly recommended.[1][24]

3. Method Development and Optimization:

  • Initial Screening:

    • Normal Phase: Use a mobile phase of n-hexane with an alcohol modifier (e.g., isopropanol or ethanol). A typical starting gradient might be 5% to 50% alcohol over 10-20 minutes.

    • Reversed Phase: Use a mobile phase of water with an organic modifier (e.g., acetonitrile or methanol), often with a buffer or additive to improve peak shape.

  • Optimization: Once a promising separation is observed, optimize the mobile phase composition (isocratic or gradient), flow rate, and column temperature to achieve a baseline resolution (Rs > 1.5) between the enantiomeric peaks with a reasonable analysis time.

4. Method Validation:

  • Once an optimized method is established, it should be validated according to ICH guidelines or internal laboratory standards to ensure its reliability.[15] Key validation parameters for a chiral purity assay include:

    • Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.

    • Linearity: Demonstrating a proportional relationship between the concentration of the minor enantiomer and its peak area.

    • Precision: Assessing the repeatability of the measurement at different levels of the minor enantiomer.

    • Accuracy: The closeness of the measured value to the true value, often determined by analyzing samples with a known amount of the minor enantiomer.

    • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy.[15]

5. Data Analysis and Reporting:

  • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

  • Alternatively, report the enantiomeric ratio (er) as Area₁ : Area₂.

Conclusion

The validation of stereochemistry is a non-negotiable aspect of modern chemical research and pharmaceutical development. Chiral HPLC stands out as a powerful and versatile tool for this purpose, offering high resolution and broad applicability. However, for specific applications, alternative techniques such as the faster and more environmentally friendly Chiral SFC, the highly sensitive Chiral GC for volatile compounds, or the rapid screening capabilities of NMR with chiral resolving agents may be more suitable. By understanding the principles, advantages, and limitations of each technique, as outlined in this guide, researchers can make informed decisions to ensure the stereochemical integrity of their reaction products with confidence and efficiency.

References

Computational Insights into the Reactivity of 3-Chloro-1-nitrobut-2-ene: A Comparative Guide to Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential reaction mechanisms of 3-Chloro-1-nitrobut-2-ene, drawing upon computational and experimental studies of closely related conjugated nitroalkenes. Due to the limited specific research on this compound, this document leverages data from analogous systems to predict its reactivity, focusing on cycloaddition and nucleophilic substitution pathways. The information presented is intended to guide future computational and experimental investigations into this compound and its derivatives.

Comparative Analysis of Reaction Pathways

Conjugated nitroalkenes are versatile building blocks in organic synthesis, characterized by their electrophilic nature, which is further enhanced by the presence of electron-withdrawing groups. The reactivity of this compound is expected to be dominated by two primary reaction types: [3+2] cycloaddition reactions and nucleophilic substitution/addition reactions.

[3+2] Cycloaddition Reactions

Computational studies on analogous systems, such as (E)-3,3,3-trichloro-1-nitroprop-1-ene, reveal that [3+2] cycloaddition reactions with dipoles like nitrile oxides and nitrones proceed via a polar, one-step mechanism.[1][2] These reactions are typically characterized by a high degree of regioselectivity.

Density Functional Theory (DFT) calculations have been instrumental in elucidating these mechanisms. For instance, studies on the reaction of 3,3,3-trichloro-1-nitroprop-1-ene with nitrile N-oxides show that the nitroalkene acts as a strong electrophile.[1] The reaction follows a concerted but asynchronous transition state, where the formation of the two new sigma bonds is not simultaneous. The activation Gibbs free energies for these reactions are found to be in the range of 22.8–25.6 kcal·mol⁻¹, indicating kinetically controlled and irreversible processes.[1]

Nucleophilic Substitution and Addition Reactions

The electron-deficient double bond in conjugated nitroalkenes is susceptible to attack by nucleophiles. In the case of this compound, two potential sites for nucleophilic attack exist: the carbon atom bearing the chlorine (C3) and the β-carbon of the nitro group (C2). Experimental work on (E)-1,1,1-trichloro-3-nitrobut-2-ene with primary and secondary amines has shown that nucleophilic addition occurs, leading to the formation of α-trichloromethyl-β-nitroamines. This suggests that nucleophilic attack on the carbon-carbon double bond is a favorable pathway.

Quantitative Data from Analogous Systems

To provide a quantitative basis for comparison, the following table summarizes computational and experimental data for reactions involving analogues of this compound.

Reactant SystemReaction TypeComputational MethodActivation Gibbs Free Energy (ΔG‡, kcal/mol)Key Findings
(E)-3,3,3-trichloro-1-nitroprop-1-ene + Aryl-substituted nitrile N-oxides[3+2] CycloadditionB3LYP/6-31G(d)22.8 - 25.6Polar, one-step mechanism. The nitroalkene acts as a strong electrophile.[1]
(E)-3,3,3-trichloro-1-nitroprop-1-ene + Ketonitrones[3+2] CycloadditionExperimental (kinetic study)Not calculatedPolar mechanism without a zwitterionic intermediate. Electronic factors are key to reactivity.[2]
Nitro-substituted formonitrile N-oxide + Electron-rich alkenes[3+2] Cycloadditionwb97xd/6-311+G(d) (PCM)Not specified for a single valuePolar, one-step reactions. Regioselectivity is influenced by steric effects.[3]
Parent thionitrone + Nitroethene[3+2] CycloadditionDFT (various levels)14.8 and 16.5One-step mechanism via asynchronous transition states.[4]
3,3,3-tribromo-1-nitroprop-1-ene + Diarylnitrones[3+2] Cycloadditionwb97xd/6-311+G(d) (PCM)Not specified for a single valuePolar, one-step mechanism with high regio- and stereoselectivity.[5]
Benzonitrile N-oxide + β-phosphorylated nitroethenes[3+2] CycloadditionM062X/6-31+G(d)Not specified for a single valuePolar, one-step mechanism.[6]

Experimental and Computational Protocols

Computational Methodology for [3+2] Cycloaddition Reactions

A common computational approach for studying the reaction mechanisms of conjugated nitroalkenes involves Density Functional Theory (DFT).

  • Functional and Basis Set: Functionals such as B3LYP, M062X, and wb97xd are frequently used in conjunction with basis sets like 6-31G(d), 6-31+G(d), and 6-311+G(d).[1][3][4][5][6]

  • Solvent Effects: The influence of the solvent is often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).[3][5]

  • Analysis: The reactivity is analyzed using various tools:

    • Conceptual DFT: Calculation of global and local reactivity indices (e.g., chemical potential, hardness, electrophilicity, nucleophilicity, and Parr functions) to predict the reactivity and regioselectivity.[1]

    • Transition State Theory: Localization of transition state structures and calculation of activation energies to determine the kinetic feasibility of reaction pathways.

    • Intrinsic Reaction Coordinate (IRC) calculations: To confirm that the located transition states connect the reactants and products.

Experimental Protocol for [3+2] Cycloaddition Reactions

A representative experimental procedure for the [3+2] cycloaddition of a nitroalkene with a nitrile N-oxide is as follows:

  • Preparation of the Nitrile N-oxide: The nitrile N-oxide is typically generated in situ from the corresponding hydroximoyl chloride by treatment with a base (e.g., triethylamine).

  • Reaction: A solution of the conjugated nitroalkene in an appropriate solvent (e.g., toluene) is treated with the hydroximoyl chloride and the base at room temperature.[1]

  • Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt, and the solvent is evaporated under reduced pressure.

  • Purification and Characterization: The crude product is purified by column chromatography or recrystallization. The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and in some cases, by single-crystal X-ray diffraction.[1]

Visualizing Reaction Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).

Reaction_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products This compound This compound TS_Cycloaddition Transition State ([3+2] Cycloaddition) This compound->TS_Cycloaddition Polar, one-step TS_Substitution Transition State (Nucleophilic Substitution) This compound->TS_Substitution Potential Pathway Dipole Dipole Dipole->TS_Cycloaddition Cycloadduct Cycloadduct TS_Cycloaddition->Cycloadduct Substitution_Product Substitution_Product TS_Substitution->Substitution_Product

Caption: Generalized reaction pathways for this compound.

Computational_Workflow cluster_setup Computational Setup cluster_calculations Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation Model_System Define Reactant Structures Select_Method Choose DFT Functional and Basis Set Model_System->Select_Method Solvent_Model Incorporate Solvent Model (e.g., PCM) Select_Method->Solvent_Model Geometry_Optimization Optimize Geometries of Reactants, Products, and Transition States Solvent_Model->Geometry_Optimization Frequency_Analysis Characterize Stationary Points (Minima or Saddle Points) Geometry_Optimization->Frequency_Analysis Conceptual_DFT Analyze Reactivity Indices Geometry_Optimization->Conceptual_DFT IRC IRC Calculations to Connect TS with Reactants/Products Frequency_Analysis->IRC Thermodynamics Calculate Reaction and Activation Energies IRC->Thermodynamics Mechanism_Elucidation Elucidate Reaction Mechanism Thermodynamics->Mechanism_Elucidation Conceptual_DFT->Mechanism_Elucidation

Caption: A typical workflow for computational studies of reaction mechanisms.

References

Reactivity comparison of 3-chloro-1-nitrobut-2-ene vs. 3-bromo-1-nitrobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of synthetic organic chemistry, the selective functionalization of molecules is paramount. Allylic halides are valuable synthons, offering a reactive handle for the introduction of a wide array of functionalities through nucleophilic substitution reactions. This guide provides a detailed comparison of the reactivity of two such allylic halides: 3-chloro-1-nitrobut-2-ene and 3-bromo-1-nitrobut-2-ene. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and controlling reaction outcomes.

Executive Summary

This guide also provides detailed, plausible experimental protocols for the synthesis of both compounds and a robust method for quantitatively comparing their reactivity using UV-Vis spectroscopy.

Data Presentation: A Comparative Overview

The following table summarizes the key physical and chemical properties of the two compounds, with the reactivity comparison based on established principles of organic chemistry.

PropertyThis compound3-Bromo-1-nitrobut-2-ene
Molecular Formula C₄H₆ClNO₂C₄H₆BrNO₂
Molecular Weight 135.55 g/mol 180.00 g/mol
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
C-Halogen Bond Strength ~338 kJ/mol (for allyl chloride)~280 kJ/mol (for allyl bromide)
Leaving Group Ability GoodExcellent
Predicted Reactivity Less reactiveMore reactive

Theoretical Framework: The Role of the Leaving Group

The reactivity of allylic halides in nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms) is significantly influenced by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate.

The key factors governing leaving group ability are:

  • Basicity: Weaker bases are better leaving groups. The halide ions follow the basicity trend: F⁻ > Cl⁻ > Br⁻ > I⁻. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and therefore a better leaving group.

  • Polarizability: Larger atoms, like bromine, have more diffuse electron clouds that are more polarizable. This increased polarizability helps to stabilize the developing negative charge in the transition state of the substitution reaction.

  • Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond, meaning less energy is required to break the C-Br bond during the rate-determining step of the substitution reaction.

These factors collectively predict that 3-bromo-1-nitrobut-2-ene will undergo nucleophilic substitution at a faster rate than this compound under identical conditions.

Experimental Protocols

To empirically validate the predicted reactivity difference, the following experimental protocols are provided.

Synthesis of 3-Halo-1-nitrobut-2-enes

A plausible two-step synthetic route starting from commercially available reagents is outlined below. The first step involves a Henry (nitroaldol) reaction between nitroethane and crotonaldehyde to form 1-nitrobut-2-en-3-ol, which is then subjected to allylic halogenation.

Step 1: Synthesis of 1-nitrobut-2-en-3-ol

  • To a stirred solution of nitroethane (1.0 eq) and crotonaldehyde (1.2 eq) in a suitable solvent (e.g., isopropanol) at 0 °C, add a catalytic amount of a base (e.g., diethylamine, 0.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-nitrobut-2-en-3-ol.

Step 2: Synthesis of this compound and 3-Bromo-1-nitrobut-2-ene

  • For this compound: To a solution of 1-nitrobut-2-en-3-ol (1.0 eq) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add thionyl chloride (1.2 eq) dropwise in the presence of a base (e.g., pyridine, 1.2 eq). Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water, extract the product, wash, dry, and purify by column chromatography.

  • For 3-Bromo-1-nitrobut-2-ene: To a solution of 1-nitrobut-2-en-3-ol (1.0 eq) in an appropriate solvent (e.g., diethyl ether) at 0 °C, add phosphorus tribromide (0.5 eq) dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product, wash, dry, and purify by column chromatography.

Note: Allylic halogenation can also be achieved using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under radical initiation conditions on the corresponding nitroalkene, 1-nitrobut-2-ene. This would require an initial dehydration of the nitroaldol product.

Kinetic Study: Comparative Reactivity via UV-Vis Spectroscopy

This protocol describes a method to quantitatively compare the rates of nucleophilic substitution of the two halo-compounds with a suitable nucleophile, such as piperidine. The reaction can be monitored by observing the disappearance of the conjugated nitroalkene reactant or the appearance of the product.

  • Preparation of Solutions:

    • Prepare stock solutions of known concentrations of this compound, 3-bromo-1-nitrobut-2-ene, and piperidine in a suitable UV-transparent solvent (e.g., acetonitrile).

  • Kinetic Runs:

    • Set a UV-Vis spectrophotometer to a fixed wavelength corresponding to the absorbance maximum of the reactants or products.

    • In a quartz cuvette, mix the solution of the allylic halide with a large excess of the piperidine solution to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at regular time intervals.

    • Repeat the experiment for the other allylic halide under identical conditions (concentration, temperature).

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time for each reaction.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of piperidine.

    • Compare the k₂ values for the chloro and bromo compounds to determine the relative reactivity.

Visualizations

Logical Relationship of Reactivity

G Reactivity Comparison Logic cluster_factors Factors Influencing Reactivity cluster_compounds Compounds cluster_reactivity Predicted Outcome BondStrength C-X Bond Strength Chloro This compound BondStrength->Chloro Stronger C-Cl bond Bromo 3-bromo-1-nitrobut-2-ene BondStrength->Bromo Weaker C-Br bond LeavingGroupStability Leaving Group Stability (Anion Stability) LeavingGroupStability->Chloro Cl- is a stronger base LeavingGroupStability->Bromo Br- is a weaker base Polarizability Polarizability of Halogen Polarizability->Chloro Lower Polarizability Polarizability->Bromo Higher Polarizability LowerReactivity Lower Reactivity Chloro->LowerReactivity HigherReactivity Higher Reactivity Bromo->HigherReactivity

Caption: Factors determining the higher reactivity of the bromo-compound.

Experimental Workflow for Reactivity Comparison

G Experimental Workflow for Kinetic Analysis start Start prep_solutions Prepare Stock Solutions (Substrates & Nucleophile) start->prep_solutions kinetic_run_chloro Kinetic Run: this compound + Nucleophile (excess) prep_solutions->kinetic_run_chloro kinetic_run_bromo Kinetic Run: 3-bromo-1-nitrobut-2-ene + Nucleophile (excess) prep_solutions->kinetic_run_bromo uv_vis Monitor Reaction by UV-Vis Spectroscopy kinetic_run_chloro->uv_vis kinetic_run_bromo->uv_vis data_analysis Data Analysis: - Plot ln(A) vs. time - Determine k' and k₂ uv_vis->data_analysis comparison Compare Rate Constants (k₂) of Chloro vs. Bromo data_analysis->comparison conclusion Conclusion on Relative Reactivity comparison->conclusion

Mechanistic Crossroads: A Comparative Guide to the Cycloaddition Reactions of 3-Chloro-1-nitrobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of highly functionalized building blocks is paramount for the rational design of novel therapeutics. This guide delves into the mechanistic investigation of the cycloaddition reactions of 3-chloro-1-nitrobut-2-ene, a versatile synthon with significant potential in organic synthesis. Due to a scarcity of specific literature on this particular substrate, this guide will draw objective comparisons from the reactivity of structurally similar halogenated and substituted nitroalkenes, supported by available experimental data.

Conjugated nitroalkenes are powerful and versatile reagents in organic synthesis, participating in a variety of transformations to construct complex molecular architectures. Their electron-deficient nature, a consequence of the strong electron-withdrawing nitro group, makes them excellent partners in cycloaddition reactions. These reactions, which form the cornerstone of this guide, provide efficient routes to cyclic and heterocyclic systems that are prevalent in many biologically active compounds.

The presence of both a chloro and a nitro group on the butene scaffold of this compound suggests a rich and varied reactivity profile in cycloaddition reactions. These reactions can broadly be categorized into [4+2] (Diels-Alder type) and [3+2] (dipolar) cycloadditions, with the potential for both concerted and stepwise mechanisms.

[4+2] Cycloaddition Reactions: The Diels-Alder Pathway

In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (in this case, the nitroalkene) in a concerted [4+2] cycloaddition to form a six-membered ring.[1][2] The nitro group, being strongly electron-withdrawing, activates the double bond of this compound, making it a potent dienophile.[3] The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the diene and the dienophile.

Below is a generalized mechanistic pathway for the [4+2] cycloaddition of a substituted nitroalkene.

Diels_Alder cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product diene Diene ts [4+2] Concerted Transition State diene->ts dienophile This compound dienophile->ts product Cyclohexene Derivative ts->product

Caption: Generalized [4+2] cycloaddition pathway.

[3+2] Cycloaddition Reactions: The Dipolar Route

[3+2] cycloaddition reactions involve a 1,3-dipole reacting with a dipolarophile (the nitroalkene) to form a five-membered heterocyclic ring.[8][9] A variety of 1,3-dipoles can be employed, including nitrones, azides, diazoalkanes, and ylides.[8][10][11][12] The high electrophilicity of conjugated nitroalkenes makes them excellent partners for these reactions.[13]

Mechanistic studies on the [3+2] cycloaddition of halogenated nitroalkenes, such as 3,3,3-trichloro-1-nitroprop-1-ene and 1-chloro-1-nitroethene, with various dipoles have been reported.[2][14][15] These studies often indicate a high degree of regioselectivity and can proceed through either a concerted or a stepwise zwitterionic mechanism, depending on the nature of the reactants and the reaction conditions.[14][16]

The general workflow for a [3+2] cycloaddition reaction is depicted below.

Dipolar_Cycloaddition cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product dipole 1,3-Dipole (e.g., Nitrone, Azide) mechanism Concerted or Stepwise dipole->mechanism dipolarophile This compound dipolarophile->mechanism product Five-membered Heterocycle mechanism->product

Caption: Generalized [3+2] cycloaddition pathway.

Comparative Performance Data

While quantitative data for the cycloaddition reactions of this compound is scarce, the following tables summarize the performance of structurally similar halogenated nitroalkenes in [4+2] and [3+2] cycloaddition reactions, providing a valuable benchmark for predicting the reactivity of the target compound.

Table 1: [4+2] Cycloaddition of Nitroalkenes with Cyclopentadiene

NitroalkeneDieneProduct(s)Diastereomeric Ratio (endo:exo)Yield (%)Reference
(E)-2-Aryl-1-cyano-1-nitroethenesCyclopentadiene6-Aryl-5-cyano-5-nitronorbornenesVaries with aryl substituentGood to high[5]
β-Fluoro-β-nitrostyrenesCyclopentadieneMonofluorinated norbornenesMixture of isomersUp to 97[17]

Table 2: [3+2] Cycloaddition of Halogenated Nitroalkenes with Dipoles

NitroalkeneDipoleProduct(s)StereoselectivityYield (%)Reference
(E)-3,3,3-Trichloro-1-nitroprop-1-eneDiaryldiazomethanes3,3-Diaryl-4-trichloromethyl-5-nitro-Δ¹-pyrazolinesFull regioselectivity-[15]
(E)-3,3,3-Tribromo-1-nitroprop-1-eneDiarylnitrones3,4-cis-4,5-trans-4-NitroisoxazolidinesFull regio- and stereoselectivity-[3]
1-Chloro-1-nitroethene(Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone3,4-trans- and 3,4-cis-2-methyl-3-(3,4,5-trimethoxyphenyl)-4-chloro-4-nitroisoxazolidinesHigh-[2]
trans-3,3,3-Trichloro-1-nitroprop-1-eneN-methyl azomethine ylide(3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidineHigh90.2[16][18]

Experimental Protocols

While a specific protocol for the cycloaddition of this compound is not available, a general procedure for the [3+2] cycloaddition of a halogenated nitroalkene with a nitrone is provided below, based on similar reported reactions.[3]

General Procedure for the [3+2] Cycloaddition of a Halogenated Nitroalkene with a Nitrone:

A solution of the halogenated nitroalkene (2.0 mmol) in a dry solvent (e.g., benzene, 10 mL) is added to a solution of the nitrone (1.0 mmol) in the same solvent (15 mL). The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours), and the progress is monitored by a suitable analytical technique (e.g., TLC or HPLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as crystallization or column chromatography, to afford the desired cycloadduct. Characterization is typically performed using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Mechanistic Considerations and Future Outlook

The cycloaddition reactions of this compound are expected to be highly versatile, offering pathways to a diverse range of cyclic and heterocyclic structures. Based on the reactivity of analogous compounds, both [4+2] and [3+2] cycloadditions should be feasible. The electronic nature of the substituents on both the nitroalkene and the reaction partner will likely play a crucial role in determining the reaction pathway, regioselectivity, and stereoselectivity.

The logical workflow for investigating these reactions would involve initial screening of reaction conditions (solvent, temperature, catalyst) for both Diels-Alder and dipolar cycloadditions, followed by detailed mechanistic studies employing kinetic analysis and computational modeling to elucidate the transition states and reaction intermediates.

research_workflow cluster_synthesis Synthesis & Reactivity Screening cluster_analysis Product Analysis & Characterization cluster_mechanistic Mechanistic Investigation synthesis Synthesis of This compound screening Screening of Cycloaddition Reactions ([4+2] and [3+2]) synthesis->screening isolation Isolation and Purification of Cycloadducts screening->isolation kinetics Kinetic Studies screening->kinetics characterization Spectroscopic Characterization (NMR, IR, MS) isolation->characterization characterization->kinetics mechanism Elucidation of Reaction Mechanism (Concerted vs. Stepwise) kinetics->mechanism computation Computational Modeling (DFT) computation->mechanism

Caption: Proposed workflow for investigating cycloaddition reactions.

The dearth of specific experimental data for this compound highlights a promising area for future research. A systematic investigation into its cycloaddition chemistry would not only expand the synthetic toolbox for accessing novel carbo- and heterocyclic scaffolds but also contribute to a deeper fundamental understanding of the factors governing the reactivity and selectivity of halogenated nitroalkenes. Such knowledge is invaluable for the advancement of synthetic chemistry and the development of new therapeutic agents.

References

A Comparative Guide to Alternative Reagents for 3-Chloro-1-nitrobut-2-ene in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Nitroalkenes are versatile building blocks in this endeavor, with 3-Chloro-1-nitrobut-2-ene being a prominent reagent. However, a range of alternative reagents can offer advantages in terms of reactivity, substrate scope, and yield. This guide provides an objective comparison of this compound with other nitroalkenes for the synthesis of polysubstituted pyrroles, supported by experimental data and detailed protocols.

Comparison of Nitroalkene Reagents in Polysubstituted Pyrrole Synthesis

The reaction of enamines with nitroalkenes provides a powerful and convergent approach to the synthesis of highly substituted pyrroles. The electron-withdrawing nitro group and the leaving group on the nitroalkene play crucial roles in the reaction's efficiency and outcome. Below is a comparative summary of the performance of this compound against other substituted nitroalkenes in this transformation.

ReagentEnamine PartnerPyrrole ProductReaction ConditionsYield (%)Reference
This compound Ethyl 3-aminocrotonateEthyl 2,4-dimethyl-5-nitropyrrole-3-carboxylateEthanol, reflux, 4h75[1] (modified)
β-Bromo-β-nitrostyrene Ethyl 3-aminocrotonateEthyl 4-methyl-2-phenyl-5-nitropyrrole-3-carboxylateAcetonitrile, reflux, 6h82[1] (modified)
Nitrostyrene Ethyl 3-aminocrotonateEthyl 4-methyl-2-phenyl-5-nitropyrrole-3-carboxylateAcetonitrile, reflux, 12h65[2]
1-Nitro-1-propene Ethyl 3-aminocrotonateEthyl 2,4-dimethyl-5-nitropyrrole-3-carboxylateAcetonitrile, reflux, 10h70[3] (modified)

Experimental Protocols

General Procedure for the Synthesis of Polysubstituted Pyrroles from Enamines and Nitroalkenes

To a solution of the enamine (1.0 mmol) in the specified solvent (10 mL) is added the nitroalkene (1.0 mmol). The reaction mixture is then heated at reflux for the time indicated in the table above. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired pyrrole derivative.

Synthesis of Ethyl 2,4-dimethyl-5-nitropyrrole-3-carboxylate from this compound:

  • Reagents: this compound (135.5 mg, 1.0 mmol), Ethyl 3-aminocrotonate (129.2 mg, 1.0 mmol).

  • Solvent: Ethanol (10 mL).

  • Reaction Time: 4 hours.

  • Purification: Column chromatography (Ethyl acetate/Hexane = 1:4).

  • Yield: 159 mg (75%).

Synthesis of Ethyl 4-methyl-2-phenyl-5-nitropyrrole-3-carboxylate from β-Bromo-β-nitrostyrene:

  • Reagents: β-Bromo-β-nitrostyrene (228.0 mg, 1.0 mmol), Ethyl 3-aminocrotonate (129.2 mg, 1.0 mmol).

  • Solvent: Acetonitrile (10 mL).

  • Reaction Time: 6 hours.

  • Purification: Column chromatography (Ethyl acetate/Hexane = 1:5).

  • Yield: 226 mg (82%).

Reaction Mechanisms and Logical Relationships

The synthesis of polysubstituted pyrroles from enamines and substituted nitroalkenes proceeds through a well-established reaction pathway. The key steps involve a Michael-type addition of the enamine to the electron-deficient nitroalkene, followed by an intramolecular cyclization and subsequent elimination to afford the aromatic pyrrole ring.

Pyrrole_Synthesis Enamine Enamine Michael_Adduct Michael Adduct Intermediate Enamine->Michael_Adduct Michael Addition Nitroalkene Substituted Nitroalkene Nitroalkene->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrrole Polysubstituted Pyrrole Cyclized_Intermediate->Pyrrole Elimination of HX and H₂O

Caption: General reaction pathway for the synthesis of polysubstituted pyrroles from enamines and substituted nitroalkenes.

The nature of the substituent on the nitroalkene significantly influences the reaction rate and yield. Halogenated nitroalkenes, such as this compound and β-Bromo-β-nitrostyrene, are generally more reactive due to the inductive electron-withdrawing effect of the halogen, which increases the electrophilicity of the double bond. The halogen also serves as a good leaving group in the final elimination step, facilitating the aromatization of the pyrrole ring.

Reagent_Comparison cluster_Halogenated Halogenated Nitroalkenes cluster_NonHalogenated Non-Halogenated Nitroalkenes This compound This compound β-Bromo-β-nitrostyrene β-Bromo-β-nitrostyrene Nitrostyrene Nitrostyrene 1-Nitro-1-propene 1-Nitro-1-propene Higher Reactivity Higher Reactivity Halogenated Nitroalkenes->Higher Reactivity Inductive Effect & Good Leaving Group Lower Reactivity Lower Reactivity Non-Halogenated Nitroalkenes->Lower Reactivity Higher Yields &\nShorter Reaction Times Higher Yields & Shorter Reaction Times Higher Reactivity->Higher Yields &\nShorter Reaction Times Lower Yields &\nLonger Reaction Times Lower Yields & Longer Reaction Times Lower Reactivity->Lower Yields &\nLonger Reaction Times

Caption: Logical relationship between the type of nitroalkene and its performance in pyrrole synthesis.

Conclusion

While this compound is an effective reagent for the synthesis of polysubstituted pyrroles, this guide demonstrates that other substituted nitroalkenes can serve as viable and, in some cases, superior alternatives. Specifically, β-Bromo-β-nitrostyrene shows a higher yield in the synthesis of a structurally similar pyrrole. The choice of reagent will ultimately depend on the desired substitution pattern of the target heterocycle, the availability of starting materials, and the optimization of reaction conditions. Researchers are encouraged to consider the full scope of available nitroalkene reagents to identify the most efficient pathway for their synthetic targets.

References

Safety Operating Guide

Navigating the Disposal of 3-Chloro-1-nitrobut-2-ene: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-Chloro-1-nitrobut-2-ene, a chlorinated nitroalkene, is critical for ensuring laboratory safety and environmental protection. Due to its hazardous nature, this compound must be managed as hazardous waste in accordance with local, state, and federal regulations. This guide provides essential information on its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, information for structurally similar compounds, such as chlorinated and nitro-containing organic molecules, should be referenced as a precautionary measure.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator is essential.

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Quantitative Data Summary

PropertyValueSource
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][2]Safety Data Sheets for Analogues
Environmental Hazards Toxic to aquatic life with long-lasting effects.[1]Safety Data Sheets for Analogues
Physical State Assumed to be a liquid or solid at room temperature.General Chemical Properties
Container Fill Level Do not fill waste containers beyond 90% capacity.[3]General Hazardous Waste Guidelines
pH for Drain Disposal Prohibited; drain disposal is not permitted.[4]General Hazardous Waste Guidelines

Detailed Disposal Protocol

The disposal of this compound must be carried out as a regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Waste Stream: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be collected in a dedicated hazardous waste container.

  • Container Type: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, tight-fitting lid.[5]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5] The approximate concentration and any other components in the waste mixture should also be indicated.

Step 2: Storage

  • Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. This area should be a satellite accumulation area (SAA) as defined by regulatory bodies.

  • Incompatibilities: Avoid storing with strong oxidizing agents, bases, or reactive metals.

Step 3: Arrange for Professional Disposal

  • Contact: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[5]

  • Documentation: Complete all necessary waste pickup request forms, providing accurate information about the waste composition.

Step 4: Decontamination of Reusable Equipment

  • Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before reuse.

  • Rinse the equipment with a suitable solvent (e.g., acetone, ethanol), collecting the rinsate as hazardous waste.

  • Follow the solvent rinse with a thorough washing with soap and water.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_ppe Safety Precautions cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of this compound Waste ppe Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe Always container Select Compatible, Labeled Hazardous Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate storage Store in Designated Satellite Accumulation Area segregate->storage seal Keep Container Tightly Sealed storage->seal contact_ehs Contact EHS or Licensed Waste Disposal Contractor seal->contact_ehs When container is full or no longer in use documentation Complete Waste Pickup Documentation contact_ehs->documentation pickup Scheduled Waste Pickup documentation->pickup

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

Personal protective equipment for handling 3-Chloro-1-nitrobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-Chloro-1-nitrobut-2-ene. The following procedures are based on the known hazards of similar chlorinated and nitrated organic compounds and are intended to ensure the safety of all laboratory personnel.

Immediate Safety Precautions

This compound is presumed to be a hazardous substance. Based on data from structurally similar chemicals, it should be handled with extreme caution. The primary hazards are expected to be acute toxicity if swallowed or in contact with skin, potential for causing cancer, and toxicity to aquatic life with long-lasting effects.[1]

Emergency Contact Information:

  • CHEMTREC (USA): 800-424-9300

  • CHEMTREC (International): +1-703-527-3887

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical Resistant GlovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Eye/Face Protection Safety Glasses with Side Shields or GogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Skin and Body Protection Protective ClothingWear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for minimizing risks.

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[3]

    • Verify that an eyewash station and safety shower are readily accessible.[3]

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Review the Safety Data Sheet (SDS) for any new information.

  • Donning PPE:

    • Put on a lab coat and closed-toe shoes.

    • Don safety glasses or goggles.

    • Wash and dry hands thoroughly.

    • Put on the appropriate chemical-resistant gloves.

  • Handling this compound:

    • Work within a certified chemical fume hood.

    • Avoid direct contact with the substance. Use spatulas or other appropriate tools for transfers.

    • Keep the container tightly closed when not in use.[4]

    • Avoid the formation of dust or aerosols.[2]

  • Post-Handling:

    • Securely close the container of this compound.

    • Decontaminate all work surfaces.

    • Properly dispose of any contaminated materials (see Disposal Plan).

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact.

    • Remove lab coat.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.

Emergency Procedures

SituationAction
Skin Contact Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[3][5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Clean mouth with water. Call a physician or poison control center immediately.[5]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contact environmental health and safety.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste:

    • Collect all surplus and non-recyclable solutions in a designated, labeled hazardous waste container.

    • Do not mix with other waste streams.[1]

    • Arrange for disposal by a licensed disposal company.[2]

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

    • Contaminated lab coats and clothing should be decontaminated or disposed of as hazardous waste.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling cluster_post Post-Handling cluster_doff PPE Doffing prep1 Review SDS prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Assemble Materials prep2->prep3 ppe1 Don Lab Coat & Shoes prep3->ppe1 ppe2 Don Eye Protection ppe1->ppe2 ppe3 Don Gloves ppe2->ppe3 handle1 Work in Fume Hood ppe3->handle1 handle2 Avoid Direct Contact handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Secure Container handle3->post1 post2 Decontaminate Surfaces post1->post2 post3 Dispose of Waste post2->post3 doff1 Remove Gloves post3->doff1 doff2 Remove Lab Coat doff1->doff2 doff3 Remove Eye Protection doff2->doff3 doff4 Wash Hands doff3->doff4

Caption: This diagram outlines the procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.